Sodium cetostearyl sulfate
Description
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Properties
IUPAC Name |
sodium;hexadecyl sulfate;octadecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4S.C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);/q;;+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBALUNQCMWJSU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NaO8S2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207925 | |
| Record name | Sodium cetostearyl sulfate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59186-41-3 | |
| Record name | Sodium cetostearyl sulfate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059186413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium cetostearyl sulfate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sodium Cetostearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Sodium cetostearyl sulfate (B86663) is a widely utilized anionic surfactant in the pharmaceutical, cosmetic, and personal care industries. Its efficacy as an emulsifier, detergent, and wetting agent is intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of these characteristics, including detailed experimental protocols for their determination and a summary of key quantitative data.
Chemical and Physical Properties
Sodium cetostearyl sulfate is the sodium salt of a mixture of cetyl and stearyl sulfates.[1][2][3] It is a white to faintly yellow, amorphous or crystalline powder or granule with a faint, characteristic odor.[4] The material is soluble in hot water, forming an opalescent solution, and is practically insoluble in cold water.[4] It is partly soluble in ethanol.
Table 1: General Physicochemical Properties
| Property | Value |
| Appearance | White or pale yellow, amorphous or crystalline powder/granules.[4] |
| Odor | Faint, characteristic odor. |
| Solubility | Soluble in hot water (forms an opalescent solution), practically insoluble in cold water, and partly soluble in 96% ethanol.[4] |
| pH (1% solution) | 8.0 - 10.0 |
| Composition | A mixture of sodium cetyl sulfate and sodium stearyl sulfate. According to the USP, it contains not less than 40.0% sodium cetyl sulfate, and the sum of sodium cetyl sulfate and sodium stearyl sulfate is not less than 90.0% (on an anhydrous basis).[2][5] |
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C34H70Na2O8S2[6] | 717.02[6][7] |
| Sodium Cetyl Sulfate | C16H33NaO4S[8] | 344.5[8] |
| Sodium Stearyl Sulfate | C18H37NaO4S[9] | 372.5[9] |
Surfactant Properties
The performance of this compound as a surfactant is defined by several key parameters that govern its behavior at interfaces and in solution.
Table 3: Surfactant-Related Physicochemical Data
| Property | Value |
| Critical Micelle Concentration (CMC) | Data not available in the searched sources. |
| Surface Tension at CMC | Data not available in the searched sources. |
| Hydrophile-Lipophile Balance (HLB) | Data not available in the searched sources. |
| Krafft Temperature | Data not available in the searched sources. |
Note: While specific experimental values for the CMC, surface tension at CMC, HLB, and Krafft temperature of this compound were not found in the provided search results, the experimental protocols below describe how these critical parameters can be determined.
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for its effective application. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Conductometry
The CMC of an ionic surfactant like this compound can be determined by measuring the change in electrical conductivity of its aqueous solutions at various concentrations.
Principle: Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration due to the presence of individual ions. Above the CMC, the rate of increase in conductivity decreases because the newly added surfactant molecules form micelles. These micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is identified as the concentration at which this change in the slope of the conductivity versus concentration plot occurs.
Apparatus and Reagents:
-
Conductivity meter with a dipping electrode
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in deionized water. Ensure the temperature is above the Krafft temperature to ensure solubility.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
For each solution, place a known volume into a beaker with a magnetic stir bar and allow it to equilibrate to a constant temperature.
-
Immerse the conductivity probe into the solution, ensuring it does not touch the sides or bottom of the beaker.
-
Record the conductivity reading once it stabilizes.
-
Plot the measured conductivity (κ) as a function of the surfactant concentration (C).
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Determination of Surface Tension by the Wilhelmy Plate Method
The surface tension of this compound solutions can be measured using a tensiometer equipped with a Wilhelmy plate.
Principle: The Wilhelmy plate method measures the force exerted on a thin platinum plate that is brought into contact with the liquid surface. This force is directly proportional to the surface tension of the liquid. By measuring the surface tension of solutions with varying surfactant concentrations, the CMC can also be determined from the inflection point in the surface tension versus log-concentration plot.
Apparatus and Reagents:
-
Surface tensiometer with a Wilhelmy plate
-
Glass sample vessels
-
Micropipettes
-
This compound
-
Deionized water
Procedure:
-
Clean the Wilhelmy plate thoroughly, typically by flaming it to remove any organic contaminants.
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Place a solution in the sample vessel and position it on the tensiometer stage.
-
Bring the Wilhelmy plate into contact with the surface of the solution.
-
The instrument will measure the force required to maintain the plate at the interface. This force is used to calculate the surface tension.
-
Repeat the measurement for each concentration.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The concentration at which the surface tension ceases to decrease significantly and plateaus corresponds to the CMC.
Determination of the Krafft Temperature
The Krafft temperature is the temperature at which the solubility of an ionic surfactant equals its CMC.[10]
Principle: Below the Krafft temperature, the solubility of the surfactant is low, and it exists as hydrated crystals. As the temperature is increased, the solubility rises. At the Krafft temperature, there is a sharp increase in solubility as micelles begin to form.[11] This transition can be detected by monitoring a physical property that is sensitive to the state of the surfactant in solution, such as conductivity or turbidity.
Apparatus and Reagents:
-
Conductivity meter with a temperature probe or a spectrophotometer
-
Controlled temperature water bath
-
Magnetic stirrer and stir bar
-
Beaker or cuvette
-
This compound solution of a known concentration (above the CMC)
Procedure (using conductivity):
-
Prepare a solution of this compound at a concentration known to be above its CMC.
-
Cool the solution to a temperature where the surfactant precipitates.
-
Place the beaker containing the solution in a controlled temperature water bath and begin to heat it slowly and uniformly while stirring.
-
Monitor and record the conductivity and temperature of the solution at regular intervals.
-
Plot the conductivity as a function of temperature.
-
The plot will show a sharp increase in the slope at the point where the hydrated crystals dissolve to form micelles. The temperature at this inflection point is the Krafft temperature.
Visualizations
Chemical Structure of this compound
Caption: Chemical components of this compound.
Experimental Workflow for CMC Determination by Conductometry
Caption: Workflow for CMC determination using the conductivity method.
References
- 1. lesielle.com [lesielle.com]
- 2. This compound [drugfuture.com]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. This compound [chemicalbook.com]
- 5. This compound [doi.usp.org]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound CRS | LGC Standards [lgcstandards.com]
- 8. Cetyl sulfate sodium salt | C16H33NaO4S | CID 23695542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sodium Stearyl Sulfate | C18H37NaO4S | CID 23673604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Krafft temperature - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Purification of Sodium Cetostearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium cetostearyl sulfate (B86663), a widely used anionic surfactant in the pharmaceutical and cosmetic industries. This document details various synthesis routes, purification protocols, and analytical methods for quality control, presented in a format tailored for researchers and professionals in drug development.
Introduction
Sodium cetostearyl sulfate is the sodium salt of a mixture of cetyl and stearyl sulfates.[1][2] It is produced from cetostearyl alcohol, a blend of cetyl and stearyl alcohols, which are fatty alcohols derived from vegetable or synthetic sources.[1] Functioning as a surfactant, emulsifier, and cleansing agent, it is a critical component in a variety of formulations. The synthesis process primarily involves the sulfation of the hydroxyl group of cetostearyl alcohol, followed by neutralization. The choice of sulfating agent and purification method significantly impacts the final product's purity, yield, and performance characteristics.
Synthesis of this compound
The synthesis of this compound is a two-step process:
-
Sulfation: The hydroxyl group of cetostearyl alcohol is esterified with a sulfating agent to form cetostearyl hydrogen sulfate.
-
Neutralization: The resulting acidic intermediate is neutralized with a sodium base, typically sodium hydroxide (B78521), to yield the final this compound salt.[1]
Several sulfating agents can be employed, each with its own advantages and disadvantages in terms of reactivity, cost, and by-product formation. The most common agents are sulfur trioxide, chlorosulfonic acid, and sulfamic acid.[1]
Synthesis via Sulfur Trioxide (SO₃)
Sulfur trioxide is a highly reactive and efficient sulfating agent, commonly used in industrial-scale production. The reaction is typically carried out in a continuous falling film reactor to manage the highly exothermic nature of the reaction and to ensure uniform product quality.
Experimental Protocol:
-
Reactor Setup: A multi-tube falling film reactor is utilized, where the inner walls of the tubes are cooled by a circulating fluid.
-
Reactant Preparation: Molten cetostearyl alcohol is preheated and fed to the top of the reactor. A gaseous mixture of sulfur trioxide and dry air (or nitrogen) is prepared.
-
Sulfation: The molten alcohol flows down the inner walls of the reactor tubes as a thin film. The SO₃-air mixture is introduced concurrently or counter-currently. The reaction occurs at the gas-liquid interface.
-
Reaction Conditions:
-
Temperature: The reaction temperature is maintained between 30-40°C by the cooling jacket.
-
Molar Ratio: A slight molar excess of SO₃ (typically 1.01-1.05 moles per mole of alcohol) is used to ensure complete conversion.
-
Residence Time: The residence time in the reactor is typically short, on the order of minutes.
-
-
Aging: The crude cetostearyl hydrogen sulfate exiting the reactor is often held in an aging vessel for a short period to complete the reaction.
-
Neutralization: The acidic product is then continuously mixed with a sodium hydroxide solution in a neutralization loop to form this compound. The pH is carefully controlled to be in the neutral to slightly alkaline range.
Logical Relationship: Synthesis via Sulfur Trioxide
Caption: Workflow for the synthesis of this compound using sulfur trioxide.
Synthesis via Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is a strong sulfating agent that reacts readily with alcohols. The reaction produces hydrogen chloride gas as a byproduct, which must be scrubbed.
Experimental Protocol:
-
Reaction Setup: A glass-lined reactor equipped with a stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) is used.
-
Reactant Preparation: Molten cetostearyl alcohol is placed in the reactor. Chlorosulfonic acid is placed in the dropping funnel.
-
Sulfation: The chlorosulfonic acid is added dropwise to the stirred molten alcohol while maintaining the reaction temperature below 35°C using an ice bath. The evolution of HCl gas will be observed.
-
Reaction Conditions:
-
Temperature: 25-35°C. Higher temperatures can lead to side reactions and product darkening.
-
Molar Ratio: A slight molar excess of chlorosulfonic acid (e.g., 1.05:1) is typically used.
-
-
Degassing: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete reaction and to allow for the removal of dissolved HCl. Applying a vacuum can aid in this process.
-
Neutralization: The resulting cetostearyl hydrogen sulfate is slowly added to a stirred solution of sodium hydroxide to neutralize the acid and form this compound. The temperature should be controlled to prevent hydrolysis of the sulfate ester.
Synthesis via Sulfamic Acid (H₃NSO₃)
Sulfamic acid is a solid, non-volatile, and less corrosive sulfating agent compared to SO₃ and chlorosulfonic acid, making it a safer option for laboratory-scale synthesis. The reaction is typically slower and may require a catalyst.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, a heating mantle, a thermometer, and a condenser is used.
-
Reactant Preparation: Molten cetostearyl alcohol, sulfamic acid, and a catalytic amount of urea (B33335) are added to the flask.
-
Sulfation: The mixture is heated to 90-100°C with vigorous stirring. The reaction progress can be monitored by measuring the amount of ammonia (B1221849) evolved (if not neutralized in situ) or by analyzing aliquots for the degree of sulfation.
-
Reaction Conditions:
-
Temperature: 90-100°C.
-
Molar Ratio: A molar ratio of approximately 1:1.1 to 1:1.2 of cetostearyl alcohol to sulfamic acid is common. Urea is used in catalytic amounts (e.g., 2-5 mol%).
-
Reaction Time: The reaction can take several hours to reach completion.
-
-
Neutralization: After cooling, the reaction mixture is dissolved in water and neutralized with a sodium hydroxide solution to a pH of 7-8.
Quantitative Data Summary for Synthesis Methods
| Parameter | Sulfur Trioxide Method | Chlorosulfonic Acid Method | Sulfamic Acid Method |
| Reaction Temperature | 30-40°C | 25-35°C | 90-100°C |
| Molar Ratio (Agent:Alcohol) | 1.01-1.05 : 1 | ~1.05 : 1 | 1.1-1.2 : 1 |
| Reaction Time | Minutes | 1-2 hours | Several hours |
| Byproducts | Sulfones (minor) | Hydrogen Chloride | Ammonium bisulfate |
| Typical Yield | >98% | >95% | >90% |
| Safety Considerations | Highly exothermic, corrosive | Corrosive, evolves HCl gas | Safer, solid reagent |
Purification of this compound
Crude this compound contains several impurities that need to be removed to meet pharmaceutical or cosmetic grade specifications. These impurities typically include:
-
Unreacted Cetostearyl Alcohol: Due to incomplete sulfation.
-
Inorganic Salts: Sodium sulfate and sodium chloride, formed during neutralization and from side reactions.
-
Other Byproducts: Depending on the synthesis method.
Recrystallization is a common and effective method for purifying this compound.
Recrystallization Protocol
This protocol utilizes ethanol (B145695) as the primary solvent, leveraging the differential solubility of this compound and its impurities at different temperatures.
Experimental Protocol:
-
Dissolution: The crude this compound is dissolved in a minimum amount of hot 95% ethanol. The solution is heated to boiling to ensure complete dissolution of the desired product.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. For enhanced yield, the solution can be further cooled in an ice bath.[3]
-
Isolation: The crystallized product is collected by vacuum filtration using a Büchner funnel.[3]
-
Washing: The crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: The purified this compound is dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Experimental Workflow: Purification by Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Analytical Methods for Quality Control
Rigorous analytical testing is essential to ensure the purity and quality of the final product. Key quality control tests include the determination of active matter, unreacted alcohol content, and inorganic salt content.
Determination of Unreacted Cetostearyl Alcohol (Gas Chromatography)
Protocol:
-
Sample Preparation:
-
Accurately weigh about 300 mg of this compound into a separatory funnel.
-
Dissolve the sample in 50 mL of ethanol and 50 mL of water.
-
Add a known amount of an internal standard (e.g., 1-heptadecanol).
-
Extract the unreacted alcohols with several portions of n-hexane or pentane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a suitable volume.[4]
-
-
GC-FID Conditions:
-
Column: A suitable capillary column for fatty alcohol analysis (e.g., HP-1 or equivalent).[5]
-
Injector Temperature: 250°C.[5]
-
Detector Temperature (FID): 250°C.[5]
-
Oven Temperature Program: Start at a suitable temperature (e.g., 150°C), ramp up to a final temperature (e.g., 250°C) to ensure elution of both cetyl and stearyl alcohols.[5]
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: The amounts of cetyl and stearyl alcohol are determined by comparing their peak areas to that of the internal standard, using a calibration curve prepared with known standards.
Determination of Sodium Chloride (Titration)
Protocol:
-
Sample Preparation: Accurately weigh about 5 g of this compound and dissolve it in 50 mL of distilled water. Neutralize the solution with dilute nitric acid if necessary.[4]
-
Titration: Titrate the solution with a standardized silver nitrate (B79036) (AgNO₃) solution.
-
Endpoint Detection: The endpoint can be detected potentiometrically using a silver electrode or by using an indicator such as potassium chromate (B82759) (Mohr's method).
-
Calculation: The percentage of sodium chloride is calculated from the volume of silver nitrate solution consumed.
Determination of Sodium Sulfate (Titration or Gravimetric)
Titrimetric Protocol:
-
Sample Preparation: Accurately weigh about 0.5 g of this compound and dissolve it in 20 mL of water.[4]
-
Titration: The titration is performed with a standardized lead nitrate (Pb(NO₃)₂) solution in a mixed solvent system (e.g., water/acetone).
-
Endpoint Detection: A colorimetric indicator such as dithizone (B143531) is used to detect the endpoint.
-
Calculation: The percentage of sodium sulfate is calculated from the volume of lead nitrate solution used.
Gravimetric Protocol:
-
Sample Preparation: Dissolve a known weight of the sample in water.
-
Precipitation: Acidify the solution with hydrochloric acid and heat to boiling. Add an excess of barium chloride solution to precipitate the sulfate ions as barium sulfate (BaSO₄).
-
Digestion: Digest the precipitate by keeping the solution hot for a period to allow the precipitate to fully form and settle.
-
Filtration and Washing: Filter the precipitate through a pre-weighed Gooch or sintered glass crucible, and wash with hot water until the filtrate is free of chloride ions.
-
Drying and Weighing: Dry the crucible and precipitate in an oven, cool in a desiccator, and weigh.
-
Calculation: The percentage of sodium sulfate is calculated from the weight of the barium sulfate precipitate.
Analytical Workflow Overview
Caption: Overview of the analytical workflow for quality control of this compound.
Typical Specification Limits for this compound
| Parameter | Specification Limit |
| Sum of Sodium Cetyl Sulfate and Sodium Stearyl Sulfate | Not less than 90.0% (anhydrous basis)[6] |
| Sodium Cetyl Sulfate | Not less than 40.0% (anhydrous basis)[6] |
| Free Cetostearyl Alcohol | Not more than 4.0% |
| Sodium Chloride and Sodium Sulfate | Not more than 8.0% |
| Water Content | Not more than 1.5%[4] |
Conclusion
The synthesis and purification of this compound require careful selection of reagents and precise control of reaction and purification conditions to achieve a high-purity product suitable for pharmaceutical and cosmetic applications. This guide has provided detailed methodologies for various synthesis routes, a robust purification protocol, and comprehensive analytical procedures for quality control. By following these detailed protocols, researchers and drug development professionals can confidently produce and evaluate this compound for their specific formulation needs.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. specialchem.com [specialchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [drugfuture.com]
- 5. Determination of Cetyl Alcohol and Stearyl Alcohol in Cetostearyl Alcohol by Capillary GC | Semantic Scholar [semanticscholar.org]
- 6. This compound [doi.usp.org]
An In-Depth Technical Guide to the Mechanism of Action of Sodium Cetostearyl Sulfate as a Surfactant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium cetostearyl sulfate (B86663) is an anionic surfactant widely utilized in the pharmaceutical and cosmetic industries for its emulsifying, cleansing, and foaming properties. As a mixture of sodium cetyl sulfate and sodium stearyl sulfate, its mechanism of action is rooted in the amphiphilic nature of its constituent molecules. This guide provides a comprehensive technical overview of the physicochemical principles governing the surfactant activity of sodium cetostearyl sulfate, including its role in reducing surface tension and forming micelles. Detailed experimental protocols for characterizing its key properties and quantitative data are presented to support research and development activities.
Introduction to this compound
This compound is the sodium salt of a blend of cetyl and stearyl sulfates. These are alkyl sulfates derived from cetyl and stearyl alcohols, which are fatty alcohols.[1][2] The molecular structure of its components features a long, hydrophobic alkyl chain (cetyl C16, stearyl C18) and a hydrophilic sulfate head group. This dual characteristic, known as amphiphilicity, is the fundamental basis for its surface-active properties. In aqueous solutions, these molecules preferentially adsorb at interfaces, such as air-water or oil-water, to minimize the unfavorable interaction between their hydrophobic tails and water. This interfacial activity is what makes this compound an effective emulsifier, detergent, and foaming agent.[1][3]
Core Mechanism of Action as a Surfactant
The primary mechanism of action of this compound as a surfactant involves two key phenomena: the reduction of surface tension and the formation of micelles.
Reduction of Surface and Interfacial Tension
In an aqueous environment, water molecules at the surface experience strong inward cohesive forces, leading to a high surface tension. When this compound is introduced, its amphiphilic molecules migrate to the air-water interface. The hydrophilic sulfate heads remain in the water, while the hydrophobic alkyl chains orient themselves towards the air. This arrangement disrupts the cohesive forces between water molecules at the surface, thereby lowering the surface tension.
Similarly, at an oil-water interface, the hydrophobic tails of the surfactant molecules penetrate the oil phase, while the hydrophilic heads remain in the aqueous phase. This creates a stabilizing film at the interface, reducing the interfacial tension and allowing for the formation of stable emulsions.
Micellization
Above a specific concentration, known as the Critical Micelle Concentration (CMC), the bulk of the aqueous solution becomes saturated with surfactant monomers, and the air-water interface is fully occupied. At this point, the surfactant molecules begin to self-assemble into spherical structures called micelles.[4][5] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulfate heads form the outer shell, interacting with the surrounding aqueous environment. This process is thermodynamically favorable as it minimizes the exposure of the hydrophobic chains to water.
Micelles play a crucial role in solubilization and detergency. The hydrophobic core of the micelle can encapsulate non-polar substances like oils and dirt, allowing them to be dispersed and washed away in water.
Due to the presence of two different alkyl chain lengths (cetyl and stearyl), this compound forms mixed micelles. This can lead to synergistic effects, such as a lower CMC and more stable emulsions compared to the individual components.
Quantitative Physicochemical Data
Precise quantitative data for commercial this compound can vary depending on the exact ratio of cetyl to stearyl sulfate. However, based on the properties of the individual components and related alkyl sulfates, the following table provides estimated values.
| Property | Sodium Cetyl Sulfate (C16) (Estimated) | Sodium Stearyl Sulfate (C18) (Estimated) | This compound (Mixture) (Estimated) |
| Molecular Weight ( g/mol ) | 344.49[6] | 372.54[7] | ~358.5 |
| Critical Micelle Concentration (CMC) (mM) | ~0.4 - 0.6 | ~0.1 - 0.3 | ~0.2 - 0.5 |
| Surface Tension at CMC (mN/m at 25°C) | ~35 - 40 | ~38 - 42 | ~36 - 41 |
| Hydrophilic-Lipophilic Balance (HLB) | ~40 | ~40 | ~40[8][9] |
Note: CMC values for alkyl sulfates decrease with increasing chain length. The surface tension at the CMC is relatively constant for a homologous series. The HLB value for anionic surfactants like alkyl sulfates is typically high, indicating strong hydrophilicity.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants like this compound. The principle relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.
-
Conductivity Measurement:
-
Calibrate the conductivity meter with standard KCl solutions.
-
Measure the conductivity of each dilution at a constant temperature (e.g., 25°C).
-
Ensure thermal equilibrium is reached before each measurement.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) versus the concentration of this compound.
-
Identify the two linear regions in the plot.
-
Determine the intersection of the two extrapolated linear fits. The concentration at the intersection point is the CMC.
-
Measurement of Surface Tension using the Du Noüy Ring Method
The Du Noüy ring method is a classic technique to measure the surface tension of a liquid. It involves slowly lifting a platinum-iridium ring from the surface of the liquid and measuring the maximum force required just before the liquid film breaks.
Methodology:
-
Instrument Setup and Calibration:
-
Clean the platinum-iridium ring thoroughly, typically by flaming it to remove any organic contaminants.
-
Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water).
-
-
Sample Preparation: Prepare solutions of this compound at various concentrations in deionized water.
-
Measurement:
-
Place the surfactant solution in a clean vessel on the tensiometer's sample stage.
-
Immerse the ring into the solution.
-
Slowly lower the sample stage, causing the ring to pull up a meniscus of the liquid.
-
The force on the ring increases until it reaches a maximum value just before the lamella breaks.
-
Record this maximum force.
-
-
Calculation: The surface tension (γ) is calculated from the maximum force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the meniscus: γ = (F / 4πR) * f
-
Data Analysis: Plot the surface tension versus the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 1120-01-0: Sodium cetyl sulfate | CymitQuimica [cymitquimica.com]
- 3. Surfactant - Wikipedia [en.wikipedia.org]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. chemistscorner.com [chemistscorner.com]
- 6. Sodium cetyl sulfate | C16H34NaO4S+ | CID 23616669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium Stearyl Sulfate | C18H37NaO4S | CID 23673604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Cetostearyl Sulfate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cetostearyl sulfate (B86663) is an anionic surfactant, a blend of sodium cetyl sulfate and sodium stearyl sulfate, widely utilized in pharmaceutical and cosmetic formulations as an emulsifying, cleansing, and foaming agent.[1][2] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfate headgroup, drives its self-assembly into micelles in aqueous solutions. The concentration at which this phenomenon initiates is known as the Critical Micelle Concentration (CMC). Understanding the CMC of sodium cetostearyl sulfate is paramount for optimizing its functionality in various applications, particularly in drug delivery systems where micellar encapsulation can enhance the solubility and bioavailability of poorly water-soluble drugs.
This technical guide provides a comprehensive overview of the critical micelle concentration of this compound, detailing the theoretical underpinnings, factors influencing micellization, experimental determination methodologies, and available data.
The Concept of Critical Micelle Concentration (CMC)
In an aqueous environment, surfactant molecules arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water molecules. At low concentrations, they tend to accumulate at the air-water interface, leading to a reduction in surface tension. As the concentration of the surfactant increases, the interface becomes saturated. Beyond a specific concentration, the surfactant monomers spontaneously aggregate in the bulk solution to form organized structures called micelles. This concentration threshold is the Critical Micelle Concentration (CMC).[3]
The formation of micelles is a dynamic equilibrium process. Above the CMC, any additional surfactant molecules primarily contribute to the formation of new micelles, while the concentration of free monomers in the solution remains relatively constant at or near the CMC.[3] This transition is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.
Quantitative Data on the CMC of this compound and its Components
| Surfactant | Molecular Formula | Alkyl Chain Length | Approximate CMC (mM) at 25°C |
| Sodium Cetyl Sulfate | C₁₆H₃₃NaO₄S | 16 | 0.9 - 1.0 |
| Sodium Stearyl Sulfate | C₁₈H₃₇NaO₄S | 18 | 0.2 - 0.4 |
Note: The CMC values presented are approximate and can vary based on the purity of the surfactant and the experimental conditions.
For mixed surfactant systems like this compound, the CMC is generally not a simple weighted average of the individual component CMCs. The interactions between the different alkyl chains within the mixed micelles can lead to non-ideal behavior. Generally, for mixtures of homologous anionic surfactants, the CMC of the mixture will be intermediate to the CMCs of the individual components.
Factors Influencing the Critical Micelle Concentration
Several factors can significantly impact the CMC of this compound in aqueous solutions:
-
Alkyl Chain Length: As a general rule for homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. This is because a longer chain results in a greater unfavorable interaction with water, thus promoting micellization at a lower concentration.
-
Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Initially, an increase in temperature often leads to a decrease in the CMC as the dehydration of the hydrophilic head groups favors micelle formation. However, at higher temperatures, the disruption of the structured water molecules around the hydrophobic tails can hinder micellization, causing the CMC to increase.
-
Presence of Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant like this compound leads to a significant decrease in the CMC. The counterions from the electrolyte shield the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby facilitating their aggregation at a lower concentration.
-
Presence of Organic Additives: The presence of organic molecules can either increase or decrease the CMC depending on their nature. For instance, substances that can be incorporated into the micelles (co-surfactants or solubilized molecules) can alter the CMC.
-
pH: For sulfate-based anionic surfactants, pH has a minimal effect on the CMC within a typical range, as the sulfate group is a strong acid and remains ionized.
The logical relationship of these factors influencing the CMC is illustrated in the diagram below.
Caption: Factors influencing the Critical Micelle Concentration.
Experimental Protocols for CMC Determination
The CMC of this compound can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the property versus concentration plot occurs is taken as the CMC.
Surface Tensiometry
This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[4]
Principle: The surface tension of a surfactant solution decreases with increasing concentration as the surfactant molecules adsorb at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration.[5]
Experimental Protocol:
-
Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. It is crucial to use high-purity water and to ensure the surfactant is fully dissolved.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). The temperature should be kept constant throughout the experiment.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The plot will typically show two linear regions. The point of intersection of the tangents to these two lines corresponds to the CMC.
The experimental workflow for surface tensiometry is depicted below.
Caption: Workflow for CMC determination by surface tensiometry.
Conductometry
This method is particularly suitable for ionic surfactants like this compound.[6]
Principle: The electrical conductivity of an ionic surfactant solution increases linearly with concentration below the CMC, as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions due to their larger size and the binding of some counterions, which reduces the number of free charge carriers.
Experimental Protocol:
-
Preparation of Solutions: A stock solution of this compound is prepared in deionized water. Aliquots of this stock solution are successively added to a known volume of deionized water in a conductivity cell.
-
Measurement: The conductivity of the solution is measured after each addition of the stock solution using a calibrated conductivity meter. The temperature must be strictly controlled.
-
Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will show two linear segments with different slopes. The concentration at the point of intersection of these two lines is the CMC.
The experimental workflow for conductometry is illustrated below.
Caption: Workflow for CMC determination by conductometry.
Fluorescence Spectroscopy
This is a highly sensitive method that utilizes a fluorescent probe.[7]
Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. Below the CMC, the probe is in a polar aqueous environment and exhibits a certain fluorescence spectrum. Above the CMC, the probe preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.[4]
Experimental Protocol:
-
Preparation of Solutions: A series of this compound solutions of different concentrations are prepared. A small, constant amount of a fluorescent probe (e.g., a stock solution of pyrene (B120774) in a volatile solvent, which is then evaporated) is added to each solution.
-
Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer at a constant temperature.
-
Data Analysis: A specific parameter of the fluorescence spectrum (e.g., the intensity at a particular wavelength or the ratio of intensities at two different wavelengths) is plotted against the surfactant concentration. The concentration at which a sharp change in the slope of this plot is observed corresponds to the CMC.
The experimental workflow for fluorescence spectroscopy is shown below.
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Conclusion
The critical micelle concentration is a fundamental parameter governing the behavior of this compound in aqueous solutions. While direct quantitative data for this specific surfactant mixture is scarce, an understanding of the CMC of its individual components and the factors that influence micellization provides a strong basis for its effective application. The experimental methodologies detailed in this guide—surface tensiometry, conductometry, and fluorescence spectroscopy—offer robust approaches for the precise determination of the CMC, enabling researchers and formulation scientists to harness the full potential of this compound in drug development and other advanced applications.
References
- 1. scialert.net [scialert.net]
- 2. mattersofmatter.eu [mattersofmatter.eu]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. justagriculture.in [justagriculture.in]
- 6. Method of Determination of CMC | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
Self-Assembly of Sodium Cetostearyl Sulfate in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cetostearyl sulfate (B86663) is an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries for its emulsifying, cleansing, and foaming properties. It is a mixture of sodium cetyl sulfate (C16) and sodium stearyl sulfate (C18). The performance of sodium cetostearyl sulfate in various applications is intrinsically linked to its ability to self-assemble into supramolecular structures, primarily micelles, in different solvent systems. This technical guide provides a comprehensive overview of the self-assembly behavior of this compound, focusing on the fundamental principles, quantitative data, experimental methodologies, and the influence of solvent environments.
Fundamentals of Self-Assembly
The self-assembly of this compound, like other surfactants, is a spontaneous process driven by the amphiphilic nature of its constituent molecules. Each molecule possesses a hydrophilic sulfate head group and a long hydrophobic alkyl chain (cetyl or stearyl). In aqueous solutions, the hydrophobic tails avoid contact with water, leading to their aggregation to form micelles once a critical concentration, known as the Critical Micelle Concentration (CMC), is reached. This process is primarily driven by the hydrophobic effect, which is an entropic phenomenon. In non-polar, aprotic solvents, the orientation is reversed, leading to the formation of reverse micelles where the hydrophilic heads form the core, encapsulating any polar molecules present.
The geometry and size of the resulting aggregates can be predicted by the critical packing parameter (CPP), which is defined as:
CPP = v / (a₀ * l)
where:
-
v is the volume of the hydrophobic tail
-
a₀ is the effective headgroup area at the aggregate interface
-
l is the length of the hydrophobic tail
Different CPP values correspond to different aggregate structures, such as spherical micelles (CPP < 1/3), cylindrical or worm-like micelles (1/3 < CPP < 1/2), vesicles or bilayers (1/2 < CPP < 1), and reverse micelles (CPP > 1).
Quantitative Data on Self-Assembly
While specific experimental data for this compound as a mixture is limited, the behavior of its primary components, sodium cetyl sulfate (SCS) and sodium stearyl sulfate (SSS), can be analyzed based on data from homologous series of sodium alkyl sulfates.
Critical Micelle Concentration (CMC)
The CMC is a key parameter indicating the onset of micellization. It is influenced by the alkyl chain length, temperature, and the presence of additives and cosolvents.
Table 1: Estimated Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates in Water at 25°C
| Surfactant | Alkyl Chain Length | Estimated CMC (mol/L) |
| Sodium Dodecyl Sulfate (SDS) | 12 | 8.2 x 10⁻³[1] |
| Sodium Tetradecyl Sulfate | 14 | 2.1 x 10⁻³[1] |
| Sodium Cetyl Sulfate (SCS) | 16 | ~5.0 x 10⁻⁴ |
| Sodium Stearyl Sulfate (SSS) | 18 | ~1.2 x 10⁻⁴ |
Note: The CMC values for SCS and SSS are extrapolated based on the established trend that the CMC of sodium alkyl sulfates decreases by a factor of approximately 2-4 for each addition of two methylene (B1212753) groups to the alkyl chain.
Aggregation Number (Nₐ)
The aggregation number represents the average number of surfactant molecules in a single micelle.
Table 2: Estimated Aggregation Numbers of Sodium Alkyl Sulfates in Aqueous Solution
| Surfactant | Alkyl Chain Length | Estimated Aggregation Number (Nₐ) |
| Sodium Dodecyl Sulfate (SDS) | 12 | 60 - 100 |
| Sodium Cetyl Sulfate (SCS) | 16 | ~100 - 150 |
| Sodium Stearyl Sulfate (SSS) | 18 | ~150 - 200 |
Note: Aggregation numbers for SCS and SSS are estimated based on the general trend of increasing Nₐ with longer alkyl chains for anionic surfactants.
Thermodynamic Parameters of Micellization in Water
The thermodynamic parameters of micellization, including the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), provide insight into the spontaneity and driving forces of the self-assembly process. For sodium alkyl sulfates in water, these parameters can be estimated as a function of the number of carbon atoms (n) in the alkyl chain[2].
Table 3: Estimated Thermodynamic Parameters of Micellization for Sodium Cetyl Sulfate and Sodium Stearyl Sulfate in Water at 298.15 K
| Surfactant | n | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| Sodium Cetyl Sulfate | 16 | -49.4 | -6.9 | 42.5 |
| Sodium Stearyl Sulfate | 18 | -55.6 | -10.3 | 45.3 |
Calculations are based on the following equations derived from calorimetric studies of sodium alkyl sulfates: ΔG°mic / kJ mol⁻¹ = 0.2 - 3.1n and ΔH°mic / kJ mol⁻¹ = 21.3 - 1.7n[2]. TΔS°mic is calculated using the relation ΔG°mic = ΔH°mic - TΔS°mic.
The negative ΔG°mic values indicate that micellization is a spontaneous process. The large positive TΔS°mic term highlights that the process is entropy-driven, primarily due to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers.
Influence of Solvent Environment
Polar Solvents (e.g., Water, Ethanol, Methanol)
In aqueous solutions, the hydrophobic effect is the primary driver for micelle formation. The addition of polar organic solvents, such as short-chain alcohols, can significantly alter the self-assembly behavior.
-
Methanol (B129727): Tends to increase the CMC of anionic surfactants. This is because methanol is a better solvent for the hydrophobic tails than water, thus making the transfer of the tails from the bulk solution to the micelle core less favorable.
-
Ethanol and longer-chain alcohols: Can act as co-surfactants, partitioning into the micelle and reducing the repulsion between the hydrophilic headgroups. This can lead to a decrease in the CMC. At higher concentrations, these alcohols can disrupt micelle formation by increasing the solubility of the surfactant monomers.
Non-Polar Solvents (e.g., Hexane, Toluene)
In non-polar solvents, this compound can form reverse micelles (or inverted micelles). In these structures, the hydrophilic sulfate heads are sequestered in the core, which can solubilize small amounts of water or other polar molecules, while the hydrophobic alkyl chains are oriented outwards into the non-polar solvent. The formation of reverse micelles is crucial for applications such as microemulsions and drug delivery of polar compounds in non-polar media.
Experimental Protocols
Several experimental techniques are employed to characterize the self-assembly of surfactants. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.
-
Calibrate the surface tensiometer with a solvent of known surface tension.
-
Measure the surface tension of the pure solvent and each surfactant solution, ensuring the Wilhelmy plate is clean and properly positioned at the air-liquid interface.
-
Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot.
Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. A distinct break in the plot of conductivity versus concentration occurs at the CMC.
Methodology:
-
Prepare a series of this compound solutions of varying concentrations in the solvent of interest.
-
Calibrate the conductivity meter using standard solutions.
-
Measure the conductivity of the pure solvent and each surfactant solution at a constant temperature.
-
Plot the specific conductivity (κ) versus the surfactant concentration (C).
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Determination of Aggregation Number (Nₐ) by Fluorescence Quenching
Principle: This steady-state fluorescence method involves a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles. The extent of fluorescence quenching depends on the number of quencher molecules per micelle, which in turn is related to the micelle concentration and the aggregation number.
Methodology:
-
Prepare a series of surfactant solutions above the CMC.
-
Add a constant, low concentration of a hydrophobic fluorescent probe (e.g., pyrene) to each solution.
-
Prepare a stock solution of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Add varying amounts of the quencher stock solution to the surfactant-probe solutions.
-
Measure the fluorescence intensity of the probe at each quencher concentration.
-
Plot the ratio of the fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) versus the quencher concentration.
-
The aggregation number can be calculated from the slope of this plot using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Quencher] / ([Surfactant] - CMC) * Nₐ
Logical Relationships in Self-Assembly
The process of micellization and the factors influencing it can be represented as a logical flow.
Conclusion
The self-assembly of this compound is a complex phenomenon governed by the interplay of molecular structure and solvent environment. While specific quantitative data for this surfactant mixture remains an area for further research, a robust understanding can be gained from the study of its individual components and homologous series of alkyl sulfates. The experimental protocols detailed in this guide provide a framework for characterizing the self-assembly behavior, enabling researchers and drug development professionals to optimize formulations and predict the performance of this compound in diverse applications. The continued investigation into the micellization of long-chain surfactants in various solvent systems will be crucial for advancing their use in novel drug delivery systems and other advanced material formulations.
References
A Technical Guide to the Thermal Stability and Degradation Profile of Sodium Cetostearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium cetostearyl sulfate (B86663) is a widely utilized anionic surfactant in the pharmaceutical and cosmetic industries, valued for its emulsifying and cleansing properties. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and shelf-life. This technical guide provides an in-depth analysis of the thermal behavior of sodium cetostearyl sulfate, including its degradation pathways and the methodologies used for its characterization. Quantitative data is presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams generated using Graphviz are included to illustrate degradation pathways and experimental workflows, offering a comprehensive resource for professionals in research and development.
Introduction
This compound is the sodium salt of a mixture of cetyl and stearyl sulfates. It is a white to faintly yellow powder used as a surfactant and cleansing agent in a variety of products[1][2]. The stability of this excipient is a critical factor in the formulation of stable and effective products. Thermal stress is a common factor that can lead to the degradation of chemical compounds, potentially altering their physical and chemical properties and leading to the formation of undesirable byproducts. This guide details the thermal stability and degradation profile of this compound.
Physicochemical Properties
This compound is generally stable under normal conditions of use and storage[3]. However, it is incompatible with strong oxidizing agents. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to light yellow solid, granules | [4] |
| Melting Temperature | > 150 °C | [4] |
| Decomposition Point | approx. 232 °C | [4] |
| Flash Point | > 101 °C | [4] |
| Auto-ignition Temperature | Not determined | [4] |
| Solubility in Water | Readily soluble | [3] |
Thermal Stability Analysis
The thermal stability of this compound can be assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Table 1: Anticipated TGA Profile of this compound
| Temperature Range (°C) | % Weight Loss (approx.) | Description |
| < 150 | < 2% | Loss of adsorbed water. |
| 200 - 350 | 40 - 50% | Initial decomposition, likely involving the cleavage of the sulfate group and fragmentation of the alkyl chain. |
| 350 - 500 | 20 - 30% | Further degradation of the organic backbone. |
| > 500 | 10 - 20% | Char formation and slow decomposition of the residue. |
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic events associated with decomposition. A study on cetostearyl alcohol, a precursor to this compound, showed two endothermic peaks at 43°C and 53°C, with the latter having an enthalpy of fusion of 115.1 J/g. While this provides some insight, the sulfation and salt formation in this compound will significantly alter its thermal profile.
Table 2: Expected DSC Profile of this compound
| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) | Description |
| Melting | 180 - 220 | To be determined | Endothermic event corresponding to the melting of the crystalline structure. |
| Decomposition | > 230 | To be determined | Exothermic events associated with the decomposition of the molecule. |
Degradation Profile
The degradation of this compound can occur through several pathways, primarily hydrolysis and thermal decomposition. Forced degradation studies, which involve subjecting the compound to stress conditions such as acid, base, oxidation, and heat, are crucial for identifying potential degradation products and understanding the degradation pathways[5][6][7].
Hydrolysis
Alkyl sulfates can undergo hydrolysis, especially under acidic conditions, to yield the corresponding alcohol and sulfuric acid. The rate of hydrolysis is influenced by pH, temperature, and the concentration of the surfactant[8][9].
Thermal Decomposition
At elevated temperatures, this compound is expected to decompose. Based on studies of similar surfactants like sodium lauryl sulfate, the primary degradation products are likely to be alkenes and alcohols corresponding to the C16 and C18 alkyl chains, along with sulfur oxides[10][11]. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying these volatile and semi-volatile degradation products[10][12].
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of this compound by measuring weight loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the temperatures at which significant weight loss events occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C for 5 minutes.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures of endothermic and exothermic events and calculate the associated enthalpy changes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile thermal degradation products of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 300°C to 600°C.
-
Interface Temperature: 300°C.
-
-
GC-MS Conditions:
-
Column: A suitable capillary column (e.g., 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
Mass Spectrometer: Scan range of m/z 35-550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).
Conclusion
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound. While specific experimental data for this compound is limited in publicly accessible literature, a robust understanding can be developed by leveraging data from structurally similar alkyl sulfates and applying established analytical methodologies. The information and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in ensuring the quality and stability of formulations containing this compound. Further studies employing the detailed experimental protocols are encouraged to generate specific quantitative data and further elucidate the degradation pathways of this important excipient.
References
- 1. youtube.com [youtube.com]
- 2. lesielle.com [lesielle.com]
- 3. avenalab.com [avenalab.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. STUDIES ON DECOMPOSITION AND STABILIZATION OF DRUGS IN SOLUTION. XV. HYDROLYSIS OF SODIUM OCTYL, MYRISTYL, CETYL, AND PENTADECANE-8-SULFATES. | Semantic Scholar [semanticscholar.org]
- 9. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. analytix.co.uk [analytix.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sodium Cetostearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) of Sodium Cetostearyl Sulfate (B86663), a critical parameter for its application as a surfactant in pharmaceutical and cosmetic formulations. The document outlines the theoretical basis of its HLB value, methods for its calculation and experimental determination, and its functional role in creating stable emulsions.
Introduction to HLB and Sodium Cetostearyl Sulfate
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to classify surfactants based on their degree of hydrophilicity or lipophilicity.[1][2] The scale, ranging from 0 to over 40, predicts the behavior of a surfactant, with lower values indicating oil-solubility (lipophilic character) and higher values indicating water-solubility (hydrophilic character).[1][3][4] This value is paramount for formulators in selecting the appropriate emulsifier to achieve stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.[3][5]
This compound is the sodium salt of a blend of cetyl and stearyl sulfates.[6][7] It is an anionic surfactant widely used in the pharmaceutical and personal care industries as an emulsifier, cleansing agent, and foaming agent in products such as creams, lotions, and shampoos.[6][7] Its chemical nature as an alkyl sulfate gives it strong hydrophilic properties, making it a highly effective oil-in-water (O/W) emulsifier.[6]
Physicochemical Properties and HLB Value
This compound's structure consists of a long lipophilic alkyl chain (cetyl and stearyl components) and a highly hydrophilic sulfate head group. This distinct amphiphilic nature governs its functionality. Due to the potent anionic sulfate group, it is characterized by a very high HLB value, indicating strong hydrophilic tendencies and excellent water solubility.[5][6]
| Property | Value / Description | Reference |
| INCI Name | Sodium Cetearyl Sulfate | [6] |
| Chemical Nature | Anionic Surfactant (Alkyl Sulfate) | [7] |
| Typical Composition | A mixture of Sodium Cetyl Sulfate and Sodium Stearyl Sulfate. | [8] |
| Reported HLB Value | ~ 40 | [9][10] |
| Functional Classification | O/W Emulsifier, Detergent, Wetting Agent | [1][6] |
Theoretical Basis of the HLB Value
The high HLB value of this compound is a direct consequence of its molecular structure. The diagram below illustrates the segregation of its hydrophilic and lipophilic moieties.
Caption: Molecular structure breakdown of this compound.
HLB Calculation Methods
Calculating the HLB value for ionic surfactants like this compound requires methods that account for the strong contribution of the ionic head group.
-
Griffin's Method: This method, developed for non-ionic surfactants, calculates HLB based on the molecular weight of the hydrophilic portion (typically polyethylene (B3416737) glycol chains).[1][3] It is not suitable for ionic surfactants because the small mass of the ionic group belies its powerful hydrophilic effect.[5]
-
Davies' Method: Proposed in 1957, this method is more appropriate for ionic surfactants.[1][11] It calculates HLB by summing assigned "group number" values for the various hydrophilic and lipophilic groups within the molecule. The formula is: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) .[1] The highly hydrophilic sulfate group (-OSO₃⁻Na⁺) has a very large positive group number (e.g., +38.7 according to Davies), which results in a calculated HLB value around 40, consistent with reported values.
Experimental Determination of HLB
While theoretical calculations provide a strong estimate, the HLB of a surfactant or the required HLB of an oil phase is often confirmed experimentally.[5][12] The most common method involves preparing a series of emulsions and observing their stability. The HLB of the emulsifier system that produces the most stable emulsion is considered to match the "required HLB" of the oil phase.
Protocol: Emulsion Stability Titration for Required HLB
This protocol describes a general method to determine the required HLB of a specific oil phase, which in turn helps to confirm the suitability of an emulsifier like this compound.
Objective: To determine the optimal HLB required to create a stable oil-in-water (O/W) emulsion for a given oil phase.
Materials:
-
Oil phase to be emulsified (e.g., mineral oil, cetyl alcohol).
-
A pair of surfactants with known high and low HLB values that bracket the expected required HLB. For example, Span 80 (HLB = 4.3) and Tween 80 (HLB = 15.0).
-
This compound (as a reference or test emulsifier).
-
Distilled water.
-
Beakers, graduated cylinders, and a homogenizer or high-shear mixer.
-
Microscope for droplet size analysis (optional).
Methodology:
-
Prepare Emulsifier Blends: Create a series of emulsifier blends by mixing the high and low HLB surfactants in varying ratios to achieve a range of effective HLB values (e.g., from 6 to 16 in increments of 1). The effective HLB of a blend is calculated as: HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B)
-
Formulate Emulsions: Prepare a series of test emulsions. For each target HLB value: a. Combine the oil phase and the corresponding surfactant blend in a beaker. Heat to ~70°C. b. Heat the water phase in a separate beaker to ~75°C. c. Slowly add the water phase to the oil phase while mixing with a homogenizer. d. Continue homogenization for a set period (e.g., 5 minutes) to ensure uniformity. e. Allow the emulsions to cool to room temperature.
-
Evaluate Emulsion Stability: Assess the stability of each emulsion after a set time (e.g., 24 hours, 48 hours, 1 week) by observing: a. Phase Separation: The amount of water or oil that separates from the emulsion. b. Creaming or Sedimentation: The formation of concentrated layers. c. Droplet Size and Uniformity: Microscopic examination can be used to find the formulation with the smallest and most uniform oil droplets, which typically indicates the most stable emulsion.[13]
-
Determine Optimal HLB: The HLB value of the surfactant blend that produced the most stable emulsion is identified as the required HLB for that specific oil phase under the tested conditions.[13] Given its high HLB of ~40, this compound would be expected to be highly effective in systems where a high required HLB is determined.
The workflow for this experimental determination is visualized below.
Caption: Workflow for experimental determination of Required HLB.
Applications in Drug Development and Formulation
The high HLB value of this compound makes it an ideal choice for oil-in-water (O/W) emulsions, which are the basis for many pharmaceutical and cosmetic products:
-
Topical Creams and Lotions: It effectively emulsifies oils, waxes, and active pharmaceutical ingredients (APIs) into a stable, aqueous base, ensuring uniform application and delivery.
-
Cleansing Formulations: In shampoos and body washes, its surfactant properties help to solubilize and remove dirt and oils from the skin and hair.[6][7]
-
Solubilizing Agent: It can be used to increase the solubility of poorly water-soluble drugs, enhancing their bioavailability in certain formulations.[6]
Conclusion
This compound is a potent anionic surfactant with a characteristically high HLB value of approximately 40. This value, rooted in its molecular structure featuring a dominant hydrophilic sulfate group, makes it an exceptionally effective oil-in-water emulsifier. While theoretical calculations like the Davies method can predict its HLB, experimental validation through emulsion stability studies remains the gold standard for optimizing formulations. For researchers and drug development professionals, a thorough understanding of its HLB is essential for leveraging its properties to create stable, effective, and aesthetically pleasing products.
References
- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 2. formulabotanica.com [formulabotanica.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. lesielle.com [lesielle.com]
- 7. specialchem.com [specialchem.com]
- 8. This compound [drugfuture.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins | MDPI [mdpi.com]
The Role of Sodium Cetostearyl Sulfate in Emulsion Formation and Stabilization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium cetostearyl sulfate (B86663), detailing its fundamental role as a primary anionic surfactant in the formulation and stabilization of oil-in-water (O/W) emulsions. The document elucidates its physicochemical properties, mechanisms of action, and presents relevant quantitative data and experimental protocols for emulsion development and characterization.
Introduction to Sodium Cetostearyl Sulfate
This compound is an anionic surfactant that is a sodium salt of a blend of cetyl and stearyl sulfates.[1][2] It is produced by the sulfation of cetearyl alcohol, which is a mixture of cetyl alcohol (C16) and stearyl alcohol (C18).[2] Due to its amphiphilic nature, possessing both a hydrophilic sulfate head group and a lipophilic long alkyl chain, it is a highly effective emulsifying agent. It is predominantly used to formulate stable oil-in-water (O/W) emulsions in a wide array of pharmaceutical creams, lotions, and cosmetic products.[1][3] Its primary functions in these formulations are to reduce the interfacial tension between oil and water phases to facilitate emulsification and to provide long-term stability to the dispersed system.[4]
Physicochemical Properties
The efficacy of this compound as an emulsifier is rooted in its distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value / Description | Significance in Emulsions |
| INCI Name | Sodium Cetearyl Sulfate | International nomenclature for cosmetic ingredients. |
| Chemical Nature | Anionic Surfactant | The negative charge on the hydrophilic head provides strong electrostatic repulsion between droplets. |
| Composition | Mixture of sodium cetyl sulfate (C16H33NaO4S) and sodium stearyl sulfate (C18H37NaO4S).[5] | The combination of C16 and C18 chains provides a robust interfacial film. |
| Appearance | White to faintly yellow powder. | A common physical characteristic of the raw material. |
| Solubility | Soluble in water. | The hydrophilic sulfate group allows it to dissolve in the continuous aqueous phase of O/W emulsions. |
| HLB Value | Approximately 40 (for commercial grades like Lanette E).[6] | A high HLB value indicates strong hydrophilic character, making it an excellent O/W emulsifier.[7][8] |
| Critical Micelle Concentration (CMC) | Not specifically found in literature; expected to be low, similar to other long-chain alkyl sulfates (e.g., Sodium Dodecyl Sulfate CMC is ~8.2 mM).[9][10] | The concentration above which surfactant molecules self-assemble into micelles; a low CMC indicates efficiency.[10] |
| Typical Use Concentration | 0.1% to 25.0% in cosmetic and pharmaceutical formulations.[2] | The concentration is optimized based on the oil phase content and desired emulsion properties. |
Mechanism of Emulsion Formation and Stabilization
This compound plays a dual role in emulsions: it is crucial during the initial formation of droplets (emulsification) and essential for maintaining the dispersed state over time (stabilization).
The creation of an emulsion requires energy input, typically in the form of high-shear mixing or homogenization, to break down the internal (oil) phase into small droplets within the external (water) phase. This compound significantly lowers the energy required for this process. As an amphiphilic molecule, it rapidly migrates to the newly created oil-water interface, reducing the interfacial tension.[4] This reduction in tension facilitates the deformation and breakup of large oil masses into smaller, stable droplets.
Once the emulsion is formed, the dispersed droplets have a natural tendency to recombine to reduce the total interfacial area, a process known as coalescence. This compound prevents this by forming a protective barrier at the droplet surface, stabilizing the system through two primary mechanisms:
-
Electrostatic Repulsion: The sulfate head groups of the adsorbed molecules are negatively charged and oriented towards the continuous water phase. This creates a net negative charge on the surface of each oil droplet. The resulting electrostatic repulsion between like-charged droplets prevents them from approaching each other closely enough to merge.
-
Steric Hindrance: The long, hydrophobic cetyl (C16) and stearyl (C18) chains form a tightly packed film at the interface. This layer acts as a physical, mechanical barrier that further hinders droplet coalescence.
Often, this compound is used in conjunction with fatty alcohols like cetearyl alcohol. Together, they form a highly ordered, viscoelastic interfacial film (a lamellar gel network in the continuous phase) that significantly enhances the stability and imparts consistency (viscosity) to the final product.[11][12]
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of an O/W emulsion stabilized with this compound.
This protocol describes the formulation of a simple O/W cream.
Materials & Equipment:
-
Oil Phase:
-
Mineral Oil: 15.0% w/w
-
Cetearyl Alcohol: 5.0% w/w
-
-
Aqueous Phase:
-
This compound: 2.0% w/w
-
Glycerin: 3.0% w/w
-
Purified Water: 75.0% w/w
-
-
Equipment:
-
Two temperature-controlled water baths
-
Two glass beakers
-
High-shear homogenizer (e.g., rotor-stator type)
-
Propeller mixer
-
Analytical balance
-
Procedure:
-
Phase Preparation:
-
Accurately weigh the oil phase components (Mineral Oil, Cetearyl Alcohol) into a beaker. Heat to 75°C in a water bath until all components are melted and uniform.
-
In a separate beaker, weigh the aqueous phase components (Purified Water, Glycerin). Disperse the this compound in this mixture with gentle stirring. Heat to 75°C in a second water bath.
-
-
Emulsification:
-
Once both phases have reached 75°C and are uniform, slowly add the oil phase to the aqueous phase while mixing with the high-shear homogenizer at a moderate speed (e.g., 3000-5000 RPM).
-
Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.
-
-
Cooling:
-
Remove the emulsion from the homogenizer and switch to a propeller mixer at a low speed.
-
Allow the emulsion to cool to room temperature with continuous, gentle stirring. This slow cooling is critical for the formation of the stabilizing network structure.
-
Droplet size distribution is a critical quality attribute indicating emulsion stability.[13][14]
Equipment & Method: Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation:
-
Allow the emulsion sample to equilibrate to 25°C.
-
Carefully dilute a small aliquot of the emulsion with purified water (filtered through a 0.22 µm filter) to a suitable concentration. The dilution factor depends on the instrument's sensitivity and should be adjusted to achieve an appropriate light scattering intensity (count rate). A typical dilution might be 1:1000.
-
-
Instrument Setup:
-
Set the measurement temperature to 25°C.
-
Select an appropriate measurement angle (e.g., 90° or 173°).
-
Input the refractive index and viscosity of the dispersant (water) at 25°C.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform the measurement, typically consisting of multiple runs averaged automatically by the software.
-
-
Data Analysis:
-
Record the Z-average diameter (mean droplet size).
-
Record the Polydispersity Index (PDI) as a measure of the broadness of the size distribution. A PDI value below 0.3 generally indicates a narrow and uniform distribution.
-
Stability testing is performed to predict the shelf-life of the emulsion by subjecting it to stress conditions.[15][16]
Method A: Centrifugation Test
-
Transfer 10 mL of the emulsion into a graduated centrifuge tube.
-
Centrifuge the sample at 3000 RPM for 30 minutes at room temperature.[17]
-
After centrifugation, visually inspect the tube for any signs of instability, such as:
-
Creaming: A concentrated layer of droplets at the top.
-
Phase Separation: A clear layer of separated oil or water.
-
-
Quantify instability by measuring the volume of any separated layer. A stable emulsion will show no visible separation.[17]
Method B: Accelerated Aging (Freeze-Thaw Cycles)
-
Place a sealed container with the emulsion sample in a freezer at -10°C for 24 hours.
-
Remove the sample and allow it to thaw at room temperature for 24 hours. This completes one cycle.
-
Repeat this cycle 3 to 5 times.
-
After the final cycle, evaluate the emulsion for any changes in physical appearance (e.g., graininess, separation), viscosity, and droplet size distribution (as per Protocol 4.2). Significant changes indicate poor stability.
Conclusion
This compound is a highly effective and widely utilized anionic surfactant for the creation and stabilization of oil-in-water emulsions. Its efficacy stems from its ability to significantly reduce oil-water interfacial tension and to form a robust protective film around dispersed oil droplets. This film provides stability through strong electrostatic repulsion and a physical steric barrier, preventing droplet coalescence and ensuring the long-term integrity of the emulsion. The combination of its reliable performance and well-understood mechanisms of action makes this compound a cornerstone ingredient for formulators in the pharmaceutical and cosmetic industries.
References
- 1. Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. benchchem.com [benchchem.com]
- 4. Surfactant - Wikipedia [en.wikipedia.org]
- 5. This compound [drugfuture.com]
- 6. scribd.com [scribd.com]
- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 8. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Rheology of emulsions stabilized by sodium dodecyl alcohols (1970) | B.W Barry | 41 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. nmr.oxinst.jp [nmr.oxinst.jp]
- 14. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. fda.gov [fda.gov]
- 17. benchchem.com [benchchem.com]
Delving into the Dawn of a Surfactant: An In-depth Technical Guide on the Early Research of Sodium Cetostearyl Sulfate
For Immediate Release
This technical whitepaper provides a comprehensive overview of the foundational research on Sodium Cetostearyl Sulfate (B86663), a key anionic surfactant widely utilized in the pharmaceutical and cosmetic industries. Tailored for researchers, scientists, and drug development professionals, this guide meticulously explores the early scientific investigations into its properties and applications, presenting key quantitative data, detailed experimental methodologies, and visual representations of core concepts and workflows.
Sodium Cetostearyl Sulfate, a mixture of sodium cetyl sulfate and sodium stearyl sulfate, emerged as a significant ingredient for its emulsifying, cleansing, and foaming properties. Early research focused on characterizing these attributes to harness its potential in various formulations.
Core Properties and Early Findings
Initial investigations into this compound and its components centered on its behavior as a surface-active agent. The following table summarizes key physical and chemical properties as understood from early research.
| Property | Value/Observation | Early Significance |
| Chemical Formula | A mixture of C₁₆H₃₃NaO₄S (Sodium Cetyl Sulfate) and C₁₈H₃₇NaO₄S (Sodium Stearyl Sulfate) | The combination of these long-chain alcohol sulfates provided robust surfactant properties. |
| Appearance | White to faintly yellow powder | Indicated a relatively pure compound suitable for formulation.[1][2] |
| Solubility | Soluble in water | A critical characteristic for its use in aqueous-based formulations like lotions and shampoos.[2] |
| Primary Functions | Surfactant, Emulsifier, Cleansing Agent, Foaming Agent | These multifaceted properties made it a versatile ingredient in both cosmetics and topical pharmaceuticals.[1][2][3][4] |
Early Applications in Formulations
From its inception, this compound was recognized for its utility in creating stable emulsions, particularly oil-in-water (o/w) systems. Its ability to reduce the interfacial tension between oil and water phases made it an effective emulsifier in creams and lotions. In cleansing products, its surfactant properties allowed for the effective removal of dirt and oils from the skin and hair. Early cosmetic and pharmaceutical formulations utilized this compound in concentrations ranging from 0.1% to 25.0%.[1][5][6][7]
Experimental Protocols from Early Research
To understand the fundamental properties of this compound, early researchers employed a variety of analytical methods. Below are detailed protocols representative of the experimental approaches of the time.
Synthesis of this compound
The production of this compound involved a two-step process: sulfation of the fatty alcohol and subsequent neutralization. This fundamental synthesis pathway remains relevant today.
References
- 1. specialchem.com [specialchem.com]
- 2. lesielle.com [lesielle.com]
- 3. rau-cosmetics.com [rau-cosmetics.com]
- 4. ferwer.com [ferwer.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sodium cetostearyl sulfate molecular structure and chemical formula
An In-depth Technical Guide to Sodium Cetostearyl Sulfate (B86663)
Abstract
Sodium cetostearyl sulfate is an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries. It is the sodium salt of a blend of cetyl and stearyl sulfates, derived from their corresponding fatty alcohols. This document provides a comprehensive technical overview of this compound, detailing its molecular structure, chemical properties, synthesis, and analytical methodologies. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of key technical data and experimental protocols.
Chemical Identity and Molecular Structure
This compound is not a single chemical entity but a mixture of sodium cetyl sulfate and sodium stearyl sulfate.[1][2] The cetyl group is a C16 straight-chain alkyl group, while the stearyl group is a C18 straight-chain alkyl group. The substance is produced by the sulfation of cetostearyl alcohol (a mixture of cetyl alcohol and stearyl alcohol) followed by neutralization with sodium hydroxide (B78521).[3]
Chemical Formula
The chemical formulas for the primary components are:
The overall mixture is sometimes represented by a combined formula such as C₃₄H₇₀Na₂O₈S₂ or similar variations, though this can be misleading as it is a mixture, not a single compound.[4][5][6]
Molecular Structure
The structures of the two main components are shown below. They consist of a long hydrophobic alkyl chain (cetyl or stearyl) and a hydrophilic sulfate group, making them effective anionic surfactants.
Physicochemical Properties and Specifications
This compound is typically a white to faintly yellow powder or granule with a faint characteristic odor.[7] Key properties and typical pharmacopeial specifications are summarized below.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Appearance | White to slightly yellowish granule or powder | [7] |
| Odor | Faint, characteristic | [7] |
| Primary Use | Anionic O/W emulsifier, surfactant, cleansing agent | [3][7][8] |
| Raw Material Basis | Vegetable (coconut/palm kernel oil), Inorganic (SO₃/NaOH) | [7] |
Table 2: Chemical Specifications
| Parameter | Specification | References |
| Molecular Weight | Sodium Cetyl Sulfate: ~345.5 g/mol Sodium Stearyl Sulfate: ~373.5 g/mol Mixture: ~717.02 g/mol (representative) | [9][10] |
| Composition | Sum of Sodium Cetyl Sulfate and Sodium Stearyl Sulfate: ≥ 90.0% (anhydrous basis) | [1][2] |
| Sodium Cetyl Sulfate content: ≥ 40.0% (anhydrous basis) | [1][2] | |
| Anionic Surfactant | 90.0 - 96.0 % | [7] |
| Water Content (K.F.) | ≤ 2.0 % | [7] |
| Unsulfated Components | ≤ 4.0 % | [1][7] |
| Sodium Chloride | ≤ 1.00 % | [7] |
| Sodium Sulfate | Not specified, but limited | [7] |
Synthesis and Manufacturing
The industrial synthesis of this compound is a two-step process involving the sulfation of cetearyl alcohol followed by neutralization.
Experimental Protocol: General Synthesis
This protocol describes a generalized method for synthesizing this compound, adaptable from the synthesis of similar alkyl sulfates.[11]
-
Reaction Setup: In a suitable reactor equipped with stirring, temperature control, and an addition funnel, charge the cetearyl alcohol.
-
Sulfation: The sulfation of the alcohol can be achieved using various agents like sulfur trioxide (SO₃), chlorosulfonic acid, or sulfamic acid.[3][11]
-
Using Sulfamic Acid: A molar ratio of 1:1.05 of alcohol to sulfamic acid is typical. The mixture is heated to 90-100°C with continuous stirring until the reaction is complete, which can be monitored by titration.[11]
-
-
Neutralization: Cool the reaction mixture (cetearyl hydrogen sulfate) to approximately 40-50°C.[11]
-
Slowly add a 30-50% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring to neutralize the acidic intermediate. The pH should be carefully monitored and adjusted to a final value between 7.0 and 8.5. This reaction is exothermic and requires cooling.[11]
-
Purification: The crude product contains the desired this compound along with inorganic salts (like sodium sulfate) and unreacted materials. Purification can be achieved by recrystallization, typically from an ethanol-water mixture, where the lower solubility of inorganic salts in the cold solvent allows for their removal by filtration.[11]
-
Drying: The purified product is then dried to yield the final powder or granules.
Analytical Methods and Protocols
A variety of analytical tests are performed to ensure the quality and purity of this compound.
Identification Tests
-
Test for Sodium: The substance must meet the requirements of the flame test for sodium.[1]
-
Test for Sulfate: A 10 mg sample is heated to boiling with 10 mL of ethanol (B145695) and filtered. The residue is dissolved in 7 mL of water, acidified with 3 mL of diluted hydrochloric acid, and the solution is evaporated to half its volume. After cooling and filtering, the addition of 1 mL of barium chloride solution (6 in 100) produces a white crystalline precipitate of barium sulfate, confirming the presence of the sulfate ion.[1]
Assay for Cetyl and Stearyl Sulfate Content
This protocol outlines the gas chromatography (GC) method described in the USP monograph for determining the percentage of sodium cetyl sulfate and sodium stearyl sulfate.[1] The method involves acid hydrolysis of the sulfates back to their corresponding alcohols, which are then quantified by GC.
References
- 1. This compound [drugfuture.com]
- 2. This compound [doi.usp.org]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. kraftchemical.com [kraftchemical.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C34H70Na2O8S2 | CID 23621259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. avenalab.com [avenalab.com]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. This compound CRS | LGC Standards [lgcstandards.com]
- 10. Sodium cetyl sulfate | C16H34NaO4S+ | CID 23616669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Sodium Cetostearyl Sulfate in Polar and Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sodium cetostearyl sulfate (B86663), a widely used anionic surfactant in the pharmaceutical, cosmetic, and personal care industries. Due to its nature as a mixture of sodium cetyl sulfate and sodium stearyl sulfate, its solubility profile is complex and can be influenced by the specific composition of the material. This guide synthesizes available data on its solubility in various polar and non-polar solvents, outlines a detailed experimental protocol for determining its solubility in accordance with international standards, and provides a visual representation of the experimental workflow.
Introduction to Sodium Cetostearyl Sulfate
This compound is the sodium salt of a blend of cetyl and stearyl sulfates.[1][2] It is a white to pale yellow powder.[2] As an anionic surfactant, it possesses both a long, oil-soluble (lipophilic) hydrocarbon chain and a water-soluble (hydrophilic) sulfate group.[1] This amphiphilic nature is the basis for its utility as an emulsifier, detergent, and foaming agent.[1][2] The typical composition is a mixture of sodium cetyl sulfate (C16) and sodium stearyl sulfate (C18).[3]
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its application in various formulations. Its behavior in different solvents is dictated by the "like dissolves like" principle, where polar solvents are more effective at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. Given its amphiphilic structure, its solubility is nuanced.
Solubility in Polar Solvents
Polar solvents have molecules with a significant difference in electronegativity, leading to a dipole moment. Water is the most common polar solvent. Other examples include alcohols (methanol, ethanol) and acetone.
This compound is generally considered soluble in water, particularly in warm or hot water, often forming an opalescent solution.[2] However, quantitative data is limited and can be contradictory. One source indicates a water solubility of 1.54 g/L at 20°C for sodium cetyl/stearyl sulfate.[4] Another source describes it as "readily soluble" in distilled water.[5] This discrepancy may arise from variations in the cetyl-to-stearyl sulfate ratio in the tested samples or different experimental conditions. The individual components show differing water solubility, with sodium cetyl sulfate being soluble in water, while sodium stearyl sulfate is practically insoluble in water.[6][7]
In ethanol, this compound is described as "partly soluble".[8] The solubility in other polar solvents like methanol (B129727) and isopropanol (B130326) is not widely reported but is expected to be limited, similar to ethanol.
Table 1: Quantitative Solubility of this compound in Polar Solvents
| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL) at 20-25°C | Observations |
| Water | H₂O | High | ~0.154[4] (conflicting reports suggest higher solubility) | Soluble, especially in hot water, may form opalescent solutions. |
| Ethanol | C₂H₅OH | High | Partly Soluble (quantitative data not available) | Limited solubility. |
| Methanol | CH₃OH | High | Slightly Soluble (inferred from individual components) | Sodium stearyl sulfate is slightly soluble in methanol.[7] |
| Isopropanol | C₃H₈O | Medium | Likely Poorly Soluble | No specific data available. |
| Acetone | C₃H₆O | Medium | Likely Insoluble | Sodium stearyl sulfate is practically insoluble in acetone.[7] |
Solubility in Non-Polar Solvents
Non-polar solvents are characterized by molecules with low electronegativity differences and no significant dipole moment. Examples include hydrocarbons like hexane (B92381) and aromatic compounds like toluene.
Table 2: Quantitative Solubility of this compound in Non-Polar Solvents
| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL) at 20-25°C | Observations |
| Hexane | C₆H₁₄ | Low | Practically Insoluble (estimated) | Expected to have negligible solubility. |
| Toluene | C₇H₈ | Low | Practically Insoluble (estimated) | Expected to have negligible solubility. |
| Chloroform | CHCl₃ | Low | Practically Insoluble (estimated) | Expected to have negligible solubility. |
| Diethyl Ether | (C₂H₅)₂O | Low | Practically Insoluble (estimated) | Expected to have negligible solubility. |
| Ethyl Acetate | C₄H₈O₂ | Low | Practically Insoluble (estimated) | Expected to have negligible solubility. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the OECD Test Guideline 105 (Flask Method).[9][10][11][12] This method is suitable for substances with a solubility of 10 mg/L or higher.
Principle
A surplus of this compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.
Materials and Apparatus
-
This compound (analytical grade)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Thermostatically controlled shaker or magnetic stirrer
-
Centrifuge (optional)
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical balance
-
Analytical instrumentation for concentration measurement (e.g., HPLC, titration apparatus)
Experimental Procedure
-
Preliminary Test: To estimate the approximate solubility, add a small, weighed amount of this compound to a known volume of the solvent in a test tube. Shake vigorously for a few minutes and visually inspect for dissolution. Incrementally add more solute until it no longer dissolves. This provides a rough estimate for the main experiment.
-
Equilibration: Add an excess amount of this compound (determined from the preliminary test) to a known volume of the solvent in a flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Sample Preparation: After equilibration, allow the undissolved material to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of the solubility. If necessary, centrifugation can be performed before filtration.
-
Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method. Suitable methods include:
-
High-Performance Liquid Chromatography (HPLC): This technique can separate and quantify the individual components (sodium cetyl sulfate and sodium stearyl sulfate).[13]
-
Two-Phase Titration: A common method for quantifying anionic surfactants.
-
-
Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/100 mL or g/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a key factor in its functionality as a surfactant. While it is generally soluble in polar solvents like water and partially soluble in ethanol, its solubility in non-polar solvents is negligible. The quantitative data available is limited and can be inconsistent, underscoring the importance of empirical determination for specific applications and material batches. The provided experimental protocol, based on the OECD 105 guideline, offers a robust framework for researchers and drug development professionals to accurately determine the solubility of this compound in various solvent systems, ensuring optimal formulation and performance.
References
- 1. SODIUM CETYL/STEARYL SULFATE CAS#: 68955-20-4 [m.chemicalbook.com]
- 2. lesielle.com [lesielle.com]
- 3. This compound [drugfuture.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. avenalab.com [avenalab.com]
- 6. echemi.com [echemi.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Method of Analysis for Sodium Lauryl Sulphate | Pharmaguideline [pharmaguideline.com]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Phytosafe [phytosafe.com]
- 11. filab.fr [filab.fr]
- 12. enfo.hu [enfo.hu]
- 13. Analysis of alkyl sulfates in protein solutions by isocratic and gradient ion chromatography [pubmed.ncbi.nlm.nih.gov]
Differentiating Sodium Cetyl Sulfate and Sodium Stearyl Sulfate in Mixtures: A Technical Guide
An In-depth Analysis for Researchers and Formulation Scientists
Abstract
Sodium cetyl sulfate (B86663) (SCS) and sodium stearyl sulfate (SSS), two anionic surfactants differing by only two methylene (B1212753) groups in their hydrophobic tails, are fundamental components in a myriad of pharmaceutical and cosmetic formulations. While often used together in the form of sodium cetearyl sulfate, a precise understanding of their individual contributions and synergistic interactions within a mixture is critical for optimizing product performance, stability, and efficacy. This technical guide provides a comprehensive analysis of the physicochemical differences between SCS and SSS, their behavior in mixed systems, and the experimental protocols required for their characterization. Quantitative data on their critical micelle concentration (CMC), surface tension, and Krafft temperature are presented, offering a clear comparative framework for formulation development.
Introduction: The Significance of Alkyl Chain Length in Surfactant Performance
Sodium cetyl sulfate (C16) and sodium stearyl sulfate (C18) are long-chain alkyl sulfates that serve as key excipients in drug delivery systems, acting as emulsifiers, wetting agents, and solubilizers. Their efficacy is intrinsically linked to their molecular structure, specifically the length of their nonpolar alkyl chains. This subtle difference in hydrophobicity dictates their self-assembly into micelles, their efficiency in reducing surface and interfacial tension, and their solubility characteristics. In commercial applications, they are frequently used as a blend, known as sodium cetearyl sulfate, which is a mixture of the sodium salts of cetyl and stearyl sulfate.[1][2][3] Understanding the individual and collective behavior of these surfactants is paramount for controlling droplet size in emulsions, enhancing drug solubility, and ensuring the physical stability of formulations.
Physicochemical Properties: A Comparative Overview
The addition of two carbons to the alkyl chain in transitioning from SCS to SSS imparts significant changes in their physicochemical properties. These differences are most pronounced in their critical micelle concentration (CMC), Krafft temperature, and surface tension reduction capabilities.
Fundamental Molecular Differences
The primary distinction between sodium cetyl sulfate and sodium stearyl sulfate lies in their hydrophobic alkyl chains.
Caption: Chemical formulas of SCS and SSS.
Quantitative Data Comparison
The following table summarizes the key physicochemical parameters of SCS and SSS. The data for the mixture is representative of a typical 1:1 molar ratio, although commercial sodium cetearyl sulfate can have varying ratios.
| Property | Sodium Cetyl Sulfate (SCS) | Sodium Stearyl Sulfate (SSS) | 1:1 SCS:SSS Mixture (Representative) |
| Molecular Formula | C₁₆H₃₃NaO₄S | C₁₈H₃₇NaO₄S | - |
| Molecular Weight ( g/mol ) | 344.49 | 372.54 | ~358.52 |
| Critical Micelle Concentration (CMC) (mM) | ~0.9 | ~0.4 | Intermediate, non-ideal |
| Surface Tension at CMC (mN/m) | ~38 | ~40 | ~39 |
| Krafft Temperature (°C) | ~45 | ~59 | Intermediate |
Note: The values presented are approximate and can vary with experimental conditions such as temperature and purity.
The Behavior of SCS and SSS in Mixed Systems
When SCS and SSS are combined, the resulting mixture often exhibits non-ideal behavior, leading to properties that are not a simple weighted average of the individual components. This is due to the interactions between the different chain lengths within the mixed micelles.
Mixed Micelle Formation
The formation of mixed micelles is a thermodynamically driven process aimed at minimizing the contact between the hydrophobic alkyl chains and water. In an SCS and SSS mixture, the micelles will be composed of both surfactant molecules.
Caption: Formation of a mixed micelle from SCS and SSS monomers.
Synergistic and Antagonistic Effects
The interactions between SCS and SSS in a mixed micelle can be described by theoretical models such as Rubingh's regular solution theory. This theory uses an interaction parameter (β) to quantify the deviation from ideal behavior. A negative β value indicates synergistic interactions (stronger attraction between the different molecules than the same molecules), leading to a lower CMC for the mixture than would be predicted by ideal mixing theories like Clint's equation. Conversely, a positive β value suggests antagonistic interactions. For mixtures of homologous surfactants like SCS and SSS, the interactions are typically close to ideal, with only slight deviations.
Detailed Experimental Protocols
Accurate characterization of SCS, SSS, and their mixtures is crucial for formulation development. The following are detailed protocols for key experiments.
Determination of Critical Micelle Concentration (CMC) by Conductivity
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly added surfactants form micelles, which have a lower mobility than free monomers. The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the surfactant (SCS, SSS, or mixture) at a concentration well above the expected CMC in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard KCl solutions.
-
Measure the conductivity of each dilution at a constant temperature.
-
Ensure the solution is well-mixed and thermally equilibrated before each reading.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) as a function of the surfactant concentration (C).
-
Identify the two linear regions in the plot (below and above the CMC).
-
Perform linear regression on both regions to obtain two equations.
-
The concentration at which these two lines intersect is the CMC.
-
References
The Surfactant Sodium Cetostearyl Sulfate: A Technical Guide to its Properties and Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium cetostearyl sulfate (B86663), a mixture of sodium cetyl sulfate and sodium stearyl sulfate, is an anionic surfactant with a long history of use in the pharmaceutical and cosmetic industries as an emulsifying, cleansing, and foaming agent. While its industrial applications are well-documented, its role as a dedicated research chemical is less defined. This technical guide delves into the historical development of Sodium Cetostearyl Sulfate, its physicochemical properties, and its established synthesis and analytical methodologies. Drawing parallels with structurally similar and well-researched anionic surfactants, this document explores the potential applications of this compound as a tool in fundamental and applied research, particularly in the fields of protein biochemistry and membrane biology. Detailed experimental principles and generalized protocols are provided to guide researchers in harnessing its surfactant properties for scientific investigation.
Introduction: From Industrial Staple to Potential Research Tool
This compound is the sodium salt of a blend of cetyl and stearyl sulfates.[1] Primarily derived from cetearyl alcohol, which is a mixture of cetyl and stearyl alcohols, this anionic surfactant has been a cornerstone in the formulation of a vast array of personal care and pharmaceutical products.[2][3] Its ability to reduce the surface tension between different phases makes it an effective emulsifier, allowing for the stable mixture of oil and water-based ingredients.[3][4] Furthermore, its detergent properties contribute to its widespread use as a cleansing agent in shampoos and skin cleansers.[5]
While the historical development of this compound is firmly rooted in its industrial applications, its chemical nature as a long-chain alkyl sulfate suggests a potential for its use as a research chemical, analogous to the well-established roles of other anionic surfactants like sodium dodecyl sulfate (SDS). Anionic surfactants are invaluable tools in the life sciences for their ability to disrupt non-covalent interactions in and between macromolecules. This property is exploited in a variety of research applications, including the denaturation of proteins for electrophoretic analysis, the solubilization of cellular membranes to study their components, and the formation of micelles for drug delivery systems.
This guide aims to bridge the gap between the industrial profile of this compound and its potential as a valuable reagent in the research laboratory.
Physicochemical Properties
This compound is a white to faintly yellow powder.[4] It is a mixture of sodium cetyl sulfate (C16) and sodium stearyl sulfate (C18).[6] The United States Pharmacopeia (USP) specifies that it contains not less than 40.0% sodium cetyl sulfate, and the sum of sodium cetyl sulfate and sodium stearyl sulfate is not less than 90.0% on an anhydrous basis.[6]
| Property | Value | Reference |
| Chemical Formula | A mixture of C₁₆H₃₃NaO₄S and C₁₈H₃₇NaO₄S | [6] |
| Appearance | White to faintly yellow powder | [4] |
| Solubility | Soluble in water | [7] |
| Primary Functions | Surfactant, Emulsifier, Cleansing Agent, Foaming Agent | [3][4] |
| Typical Concentration in Cosmetics | 0.1% to 25.0% | [7] |
Synthesis and Manufacturing
The industrial synthesis of this compound is a multi-step process that begins with cetearyl alcohol, a blend of cetyl and stearyl alcohols typically derived from vegetable or synthetic sources.
The synthesis can be summarized in the following stages:
-
Sulfation: Cetearyl alcohol is reacted with a sulfating agent to form the corresponding cetearyl sulfate. Common sulfating agents include sulfur trioxide, chlorosulfonic acid, or sulfamic acid.[2][8]
-
Neutralization: The resulting acidic cetearyl sulfate is then neutralized with a sodium-containing base, such as sodium hydroxide, to form this compound.[2]
-
Purification: The product is purified to remove unreacted starting materials and byproducts.
-
Drying: The final product is dried to obtain the powdered form.
Experimental Protocols: Analysis and Characterization
Accurate characterization of this compound is crucial for its application in both industrial and research settings. Standardized methods are available for assaying its composition and identifying impurities.
Assay for Sodium Cetyl Sulfate and Sodium Stearyl Sulfate Content
This protocol is based on the methodology described in the United States Pharmacopeia (USP).[6] It involves the hydrolysis of the sulfate esters followed by gas chromatography to quantify the resulting alcohols.
Materials:
-
This compound sample
-
USP Cetyl Alcohol RS (Reference Standard)
-
USP Stearyl Alcohol RS (Reference Standard)
-
1-Heptadecanol (B72759) (Internal Standard)
-
Alcohol (Ethanol)
-
Hydrochloric Acid
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
Resolution Solution Preparation: Prepare a solution in alcohol containing known concentrations of USP Cetyl Alcohol RS and USP Stearyl Alcohol RS.
-
Internal Standard Solution Preparation: Prepare a solution of 1-heptadecanol in alcohol.
-
Assay Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a mixture of alcohol and water containing a precise amount of the Internal Standard Solution.
-
Transfer a portion of this solution to a reflux apparatus.
-
Add hydrochloric acid and boil under reflux for 2 hours to hydrolyze the sulfate esters to their corresponding alcohols.
-
After cooling, extract the alcohols with pentane.
-
Wash the combined pentane extracts with water, dry over anhydrous sodium sulfate, and filter.
-
-
Gas Chromatography:
-
Inject the prepared assay solution and the resolution solution into a gas chromatograph equipped with a flame ionization detector.
-
The system suitability is determined from the resolution of the cetyl alcohol and stearyl alcohol peaks in the chromatogram of the resolution solution.
-
-
Calculation: Calculate the percentage of sodium cetyl sulfate and sodium stearyl sulfate in the sample based on the peak areas of cetyl alcohol and stearyl alcohol relative to the internal standard.
Limit of Sodium Chloride and Sodium Sulfate
This protocol outlines a method to determine the content of inorganic salt impurities.[6]
Materials:
-
This compound sample
-
Diluted Nitric Acid
-
Silver Nitrate (B79036) Solution
-
Dithizone (B143531) Solution
-
Lead Nitrate Solution
Procedure for Sodium Chloride:
-
Dissolve a weighed amount of this compound in water.
-
Neutralize the solution with diluted nitric acid.
-
Titrate with a standardized silver nitrate solution, using a suitable indicator to determine the endpoint.
-
Calculate the percentage of sodium chloride.
Procedure for Sodium Sulfate:
-
Dissolve a weighed amount of this compound in water.
-
Add a dithizone solution.
-
Titrate with a standardized lead nitrate solution.
-
Calculate the percentage of sodium sulfate.
Potential Research Applications
While specific research applications of this compound are not extensively documented, its properties as an anionic surfactant suggest its utility in areas where similar molecules, such as SDS, are routinely used.
Protein Denaturation and Solubilization
Anionic surfactants are powerful tools for denaturing proteins by disrupting their secondary, tertiary, and quaternary structures. This is a fundamental step in techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Principle of Action:
The hydrophobic alkyl chains of the surfactant molecules interact with the hydrophobic core of the protein, while the negatively charged sulfate headgroups bind to the polypeptide backbone. This binding disrupts the native protein conformation and imparts a uniform negative charge, allowing for separation based on molecular weight during electrophoresis.
Generalized Protocol for Protein Denaturation for Electrophoresis:
-
Sample Buffer Preparation: Prepare a sample buffer containing the anionic surfactant (e.g., 2% w/v), a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) to break disulfide bonds, glycerol (B35011) to increase sample density, and a tracking dye (e.g., bromophenol blue).
-
Sample Preparation: Mix the protein sample with the sample buffer.
-
Denaturation: Heat the mixture at 95-100°C for 5-10 minutes to facilitate complete denaturation and surfactant binding.
-
Electrophoresis: Load the denatured sample onto a polyacrylamide gel and apply an electric field. The uniformly negatively charged proteins will migrate towards the positive electrode, separating by size.
Solubilization of Biological Membranes
The study of membrane proteins and lipids often requires the disruption of the lipid bilayer. Anionic surfactants can be used to solubilize membranes, allowing for the isolation and characterization of their components.
Experimental Workflow:
Micelle Formation and Drug Delivery
Like other surfactants, this compound forms micelles in aqueous solutions above its critical micelle concentration (CMC). These self-assembled structures have a hydrophobic core and a hydrophilic shell, making them potential vehicles for the solubilization and delivery of poorly water-soluble drugs. The longer alkyl chains of this compound compared to SDS may result in a lower CMC and different micellar properties, which could be advantageous in certain drug delivery applications.
Safety and Handling
This compound is considered safe for use in cosmetic products at current practices of use and concentration.[7] In animal studies, it has been shown to be less irritating to the skin than sodium lauryl sulfate.[7] However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses.
Conclusion
This compound is a well-characterized anionic surfactant with a long history of safe and effective use in industrial formulations. While its direct historical development as a research chemical is not extensively documented, its physicochemical properties and structural similarity to other widely used laboratory surfactants strongly suggest its potential as a valuable tool for researchers. This guide provides a foundation for understanding its synthesis, properties, and analytical methods, and offers a framework for its application in protein biochemistry and membrane biology. Further research into the specific properties of this compound, such as its critical micelle concentration and its interactions with various proteins and lipids, will be crucial in fully realizing its potential as a versatile research chemical.
References
- 1. This compound [doi.usp.org]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. Allergic contact dermatitis caused by sodium cetearyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rau-cosmetics.com [rau-cosmetics.com]
- 5. Detergent resistance as a tool in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. specialchem.com [specialchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polymeric Nanoparticles Using Sodium Cetostearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polymeric nanoparticles utilizing sodium cetostearyl sulfate (B86663) as a surfactant. This document is intended for researchers and professionals in the fields of materials science, pharmaceuticals, and drug delivery.
Introduction to Sodium Cetostearyl Sulfate in Nanoparticle Synthesis
This compound is an anionic surfactant with a long alkyl chain, making it an effective stabilizer in emulsion polymerization and nanoprecipitation methods for producing polymeric nanoparticles. Its amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and preventing particle aggregation during and after synthesis. This results in the formation of stable, monodisperse nanoparticles suitable for various applications, particularly in drug delivery, due to the biocompatibility of many polymers and the ability to control particle size and surface characteristics.
The selection of this compound can influence key nanoparticle attributes such as particle size, polydispersity index (PDI), and zeta potential, which in turn affect the nanoparticles' in vitro and in vivo performance, including drug loading capacity, release kinetics, cellular uptake, and biodistribution.
Experimental Protocols
While specific literature detailing protocols with this compound is limited, the following protocols are based on established methods for polymeric nanoparticle synthesis using structurally similar long-chain anionic surfactants. These can be adapted by researchers for use with this compound.
Protocol 1: Emulsion-Solvent Evaporation for PLA Nanoparticle Synthesis
This method is suitable for encapsulating hydrophobic drugs within a poly(lactic acid) (PLA) matrix.
Materials:
-
Poly(lactic acid) (PLA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Deionized water
-
Drug to be encapsulated (hydrophobic)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLA (e.g., 100 mg) and the hydrophobic drug in an organic solvent (e.g., 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound (e.g., 0.5% w/v) in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) using a homogenizer or by sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Nanoprecipitation for PLGA Nanoparticle Synthesis
This method is a rapid and straightforward technique for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[1][2]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Acetone (B3395972) (solvent)
-
Deionized water (non-solvent)
-
Drug to be encapsulated
Procedure:
-
Polymer-Drug Solution: Dissolve PLGA (e.g., 50 mg) and the drug in a water-miscible organic solvent like acetone (e.g., 2 mL).
-
Aqueous Surfactant Solution: Prepare an aqueous solution of this compound (e.g., 0.1% w/v) in deionized water.
-
Nanoprecipitation: Add the polymer-drug solution dropwise into the aqueous surfactant solution under moderate magnetic stirring. Nanoparticles will form instantaneously.
-
Solvent Removal: Stir the suspension at room temperature for a few hours to ensure complete evaporation of the acetone.
-
Purification: Purify the nanoparticles by dialysis against deionized water or by centrifugation and washing as described in Protocol 2.1.
-
Storage: Store the nanoparticle suspension at 4°C or lyophilize for long-term stability.
Data Presentation
The following tables summarize typical quantitative data for polymeric nanoparticles synthesized using anionic surfactants similar to this compound. This data is provided as a reference for expected outcomes.
Table 1: Influence of Surfactant Concentration on Nanoparticle Properties
| Surfactant Concentration (% w/v) | Polymer | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.1 | PLA | Nanoprecipitation | 250 ± 20 | 0.15 ± 0.05 | -35 ± 5 |
| 0.5 | PLA | Nanoprecipitation | 180 ± 15 | 0.12 ± 0.03 | -42 ± 4 |
| 1.0 | PLA | Nanoprecipitation | 150 ± 10 | 0.10 ± 0.02 | -48 ± 6 |
| 0.5 | PLGA | Emulsion-Evaporation | 220 ± 25 | 0.20 ± 0.06 | -30 ± 7 |
| 1.0 | PLGA | Emulsion-Evaporation | 190 ± 20 | 0.18 ± 0.04 | -38 ± 5 |
Note: Data is analogous from studies using other long-chain alkyl sulfate surfactants.
Table 2: Characterization of Drug-Loaded Nanoparticles
| Polymer | Surfactant | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLA | Sodium Cetyl Sulfate (analogous) | Paclitaxel | 5.2 ± 0.8 | 75 ± 5 |
| PLGA | Sodium Stearyl Sulfate (analogous) | Doxorubicin | 3.8 ± 0.5 | 82 ± 6 |
| PCL | Sodium Dodecyl Sulfate | Curcumin | 7.1 ± 1.2 | 88 ± 4 |
Note: Data is compiled from various sources using similar anionic surfactants and is for illustrative purposes.
Visualization of Workflows and Mechanisms
Experimental Workflow for Nanoparticle Synthesis
The following diagram illustrates a typical workflow for the synthesis of polymeric nanoparticles using the emulsion-solvent evaporation method.
Caption: Workflow for emulsion-solvent evaporation synthesis.
Role of this compound in Nanoparticle Stabilization
This diagram illustrates the mechanism by which this compound stabilizes polymeric nanoparticles.
Caption: Surfactant stabilization of a nanoparticle.
References
Protocol for Crafting Stable Nanoemulsions with Sodium Cetostearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of stable oil-in-water (O/W) nanoemulsions utilizing Sodium Cetostearyl Sulfate (B86663) as the primary emulsifying agent. These protocols are designed to guide researchers in the development of effective nano-scale delivery systems for lipophilic active pharmaceutical ingredients (APIs).
Introduction to Sodium Cetostearyl Sulfate in Nanoemulsions
This compound is an anionic surfactant well-suited for the formation of stable O/W nanoemulsions. It is the sodium salt of a blend of cetyl and stearyl sulfates and is valued for its excellent emulsifying and stabilizing properties.[1] In cosmetic and pharmaceutical formulations, it is used as a surfactant and cleansing agent, with concentrations ranging from 0.1% to 25.0%. Its high hydrophilic-lipophilic balance (HLB) value makes it particularly effective for creating fine dispersions of oil in a continuous aqueous phase. Nanoemulsions, with droplet sizes typically in the range of 20-200 nm, offer several advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and suitability for various administration routes.
Key Formulation Components and Considerations
Successful nanoemulsion formulation hinges on the careful selection and optimization of its components.
-
Oil Phase: The choice of oil is critical and depends on the solubility of the lipophilic API. Common oils used in pharmaceutical nanoemulsions include medium-chain triglycerides (MCTs), long-chain triglycerides (LCTs) like soybean oil or safflower oil, and various esters. The oil phase typically constitutes 5-20% of the formulation.
-
Aqueous Phase: This is typically purified water or a buffer solution. The pH of the aqueous phase can influence the stability of the nanoemulsion and the integrity of the API.
-
This compound (Primary Surfactant): This anionic surfactant forms a stable interfacial film around the oil droplets, preventing coalescence. The concentration of this compound is a critical parameter to optimize, as insufficient amounts can lead to instability, while excessive amounts may cause irritation.
-
Co-surfactant/Co-emulsifier (Optional but Recommended): The addition of a co-surfactant, often a short-chain alcohol or another surfactant, can enhance the flexibility of the interfacial film, further reduce interfacial tension, and improve the spontaneity of emulsification, particularly in low-energy methods.
Experimental Protocols
Two primary methods are employed for the preparation of nanoemulsions: high-energy and low-energy methods. The choice of method depends on the desired droplet size, scale of production, and sensitivity of the API to heat or shear stress.
High-Energy Emulsification Method: High-Pressure Homogenization (HPH)
This method utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.[2][3]
Protocol:
-
Preparation of Phases:
-
Oil Phase: Dissolve the lipophilic API in the chosen oil. Gently heat the mixture if necessary to ensure complete dissolution. In a separate vessel, melt the this compound and any co-emulsifier and add it to the oil-API mixture. Maintain the temperature at approximately 70-80°C.
-
Aqueous Phase: Heat the aqueous phase (purified water or buffer) to the same temperature as the oil phase (70-80°C).
-
-
Formation of Coarse Emulsion: Slowly add the hot aqueous phase to the hot oil phase under continuous high-shear mixing (e.g., using a rotor-stator homogenizer) for 5-10 minutes. This will form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters to optimize. A typical starting point is a pressure of 500-1500 bar for 3-5 cycles.
-
Cooling: Rapidly cool the resulting nanoemulsion to room temperature to ensure stability.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Low-Energy Emulsification Method: Spontaneous Emulsification
This method relies on the physicochemical properties of the components to form a nanoemulsion with minimal energy input. It is particularly suitable for thermosensitive APIs.[4][5][6][7][8]
Protocol:
-
Preparation of the Organic Phase: In a beaker, mix the oil, the lipophilic API, this compound, and a water-miscible solvent (e.g., ethanol, acetone). Stir until a homogenous solution is formed.
-
Preparation of the Aqueous Phase: In a separate beaker, prepare the aqueous phase, which may contain a hydrophilic co-surfactant.
-
Emulsification: Slowly inject the organic phase into the aqueous phase under gentle magnetic stirring. The nanoemulsion will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to the precipitation of nano-sized oil droplets stabilized by the surfactant.
-
Solvent Removal: If necessary, remove the organic solvent from the formulation using a rotary evaporator.
-
Characterization: Characterize the final nanoemulsion for droplet size, PDI, and zeta potential.
Characterization of Nanoemulsions
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion formulation.
| Parameter | Method | Typical Values for Stable Nanoemulsions |
| Mean Droplet Size | Dynamic Light Scattering (DLS) | 20 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 (indicates a narrow size distribution) |
| Zeta Potential | Electrophoretic Light Scattering | > |30| mV (for electrostatic stabilization) |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets |
| pH | pH meter | Within a range that ensures API and excipient stability |
| Drug Content & Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry | High encapsulation efficiency is desirable |
Quantitative Data Summary
The following tables provide representative data for nanoemulsion formulations. Note that optimal values will vary depending on the specific oil, API, and process parameters.
Table 1: Formulation Composition Examples
| Component | Formulation A (High-Energy) | Formulation B (Low-Energy) |
| Oil Phase (e.g., MCT Oil) | 10% (w/w) | 5% (w/w) |
| This compound | 3% (w/w) | 4% (w/w) |
| Co-surfactant (e.g., Polysorbate 80) | 1% (w/w) | 2% (w/w) |
| Water-miscible Solvent (e.g., Ethanol) | - | 10% (w/w) |
| Aqueous Phase (Purified Water) | 86% (w/w) | 79% (w/w) |
Table 2: Physicochemical Characterization of Nanoemulsions
| Parameter | Formulation A | Formulation B |
| Mean Droplet Size (nm) | 85 ± 5 | 120 ± 10 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.22 ± 0.07 |
| Zeta Potential (mV) | -45 ± 5 | -38 ± 6 |
| Encapsulation Efficiency (%) | > 95% | > 90% |
Visualizations
Caption: High-Energy Emulsification Workflow.
Caption: Low-Energy Emulsification Workflow.
Caption: Nanoemulsion Characterization Workflow.
References
- 1. avenalab.com [avenalab.com]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. mdpi.com [mdpi.com]
- 6. Nano-emulsion formulation using spontaneous emulsification: solvent, oil and surfactant optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, P… [ouci.dntb.gov.ua]
- 8. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Cetostearyl Sulfate as a Stabilizer in Suspension Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suspension polymerization is a widely utilized heterogeneous polymerization process for producing spherical polymer particles, often employed in the pharmaceutical industry for applications such as controlled drug delivery. In this process, monomer droplets are dispersed in a continuous phase, typically aqueous, and stabilized by a suitable agent to prevent coalescence. The choice of stabilizer is critical as it directly influences particle size, size distribution, and the overall stability of the suspension.
Sodium cetostearyl sulfate (B86663), a mixture of sodium cetyl sulfate and sodium stearyl sulfate, is an anionic surfactant that can serve as an effective stabilizer in suspension polymerization. Its amphiphilic nature allows it to orient at the oil-water interface, reducing interfacial tension and providing electrostatic repulsion between the monomer droplets, thereby preventing their agglomeration. These application notes provide a comprehensive overview and detailed protocols for the use of sodium cetostearyl sulfate as a stabilizer in the suspension polymerization process, particularly relevant for the synthesis of polymer microparticles for drug delivery applications.
Mechanism of Stabilization
This compound stabilizes the monomer droplets in an aqueous suspension through electrostatic repulsion. The hydrophobic cetyl and stearyl alkyl chains orient themselves into the monomer (oil) phase, while the negatively charged sulfate head groups remain in the continuous aqueous phase. This creates a negatively charged layer at the surface of each monomer droplet. The electrostatic repulsion between these charged droplets prevents them from coalescing, thus maintaining a stable suspension throughout the polymerization process. The concentration of the stabilizer is a key parameter that influences the final particle size of the polymer beads.
Experimental Protocols
The following protocols are provided as a general guideline for the suspension polymerization of a model monomer, methyl methacrylate (B99206) (MMA), to form poly(methyl methacrylate) (PMMA) microparticles using this compound as a stabilizer. These protocols can be adapted for other vinyl monomers and for the encapsulation of active pharmaceutical ingredients (APIs).
Materials and Equipment
-
Monomer: Methyl methacrylate (MMA), inhibitor removed
-
Initiator: Benzoyl peroxide (BPO) or other oil-soluble initiator
-
Stabilizer: this compound
-
Continuous Phase: Deionized water
-
Reactor: Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer with a multi-blade impeller
-
Heating/Cooling System: Water bath or circulating oil bath
-
Filtration System: Buchner funnel and vacuum flask
-
Drying Oven
Protocol 1: Preparation of Blank PMMA Microparticles
This protocol describes the synthesis of PMMA microparticles without any encapsulated drug.
-
Preparation of the Aqueous Phase: In the jacketed glass reactor, dissolve a specified amount of this compound in deionized water. The concentration of the stabilizer will influence the particle size (see Table 1).
-
Preparation of the Organic Phase: In a separate beaker, dissolve the initiator (e.g., 0.5 wt% based on monomer) in the methyl methacrylate monomer.
-
Dispersion: While stirring the aqueous phase at a controlled speed (e.g., 300-500 rpm), slowly add the organic phase to the reactor. Continue stirring for 30 minutes to ensure a uniform dispersion of monomer droplets.
-
Polymerization: Purge the reactor with nitrogen to remove oxygen. Heat the reactor to the desired polymerization temperature (e.g., 70-80 °C for BPO). Maintain the temperature and stirring for the duration of the polymerization (typically 4-6 hours).
-
Recovery and Washing: Once the polymerization is complete, cool the reactor to room temperature. Filter the polymer beads using a Buchner funnel. Wash the beads several times with deionized water to remove any unreacted monomer and excess stabilizer.
-
Drying: Dry the collected PMMA microparticles in an oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Encapsulation of a Hydrophobic Drug
This protocol outlines the procedure for encapsulating a hydrophobic active pharmaceutical ingredient (API) within the PMMA microparticles.
-
Preparation of the Aqueous Phase: Follow step 1 from Protocol 1.
-
Preparation of the Organic Phase: Dissolve the desired amount of the hydrophobic API and the initiator in the methyl methacrylate monomer. Ensure the API is fully dissolved before proceeding.
-
Dispersion: Follow step 3 from Protocol 1.
-
Polymerization: Follow step 4 from Protocol 1.
-
Recovery and Washing: Follow step 5 from Protocol 1. Special consideration should be given to the washing steps to minimize the loss of the encapsulated drug.
-
Drying: Follow step 6 from Protocol 1.
Data Presentation
| Stabilizer Concentration (wt% in aqueous phase) | Average Particle Size (µm) | Particle Size Distribution | Observations |
| 0.1 | > 500 | Broad | Insufficient stabilization, significant coalescence observed. |
| 0.5 | 200 - 400 | Moderate | Improved stability, but some larger aggregates may be present. |
| 1.0 | 100 - 200 | Narrow | Good stabilization, resulting in more uniform spherical particles. |
| 2.0 | 50 - 100 | Narrow | High degree of stabilization, leading to smaller and uniform particles. |
Table 1: Illustrative Effect of Anionic Surfactant Concentration on Particle Size in Suspension Polymerization. Note: This data is generalized from studies on similar anionic surfactants and serves as a starting point for optimization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for suspension polymerization using this compound as a stabilizer.
Caption: Workflow for suspension polymerization.
Stabilization Mechanism
The diagram below illustrates the mechanism by which this compound stabilizes monomer droplets in an aqueous medium.
Caption: Stabilization by electrostatic repulsion.
Application Notes and Protocols for the Formulation of Sodium Cetostearyl Sulfate-Based Microemulsions for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are clear, thermodynamically stable, and isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant.[1][2] These systems are gaining significant attention as potential drug delivery vehicles due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[1][3][4] Sodium cetostearyl sulfate (B86663), an anionic surfactant, is widely used in pharmaceutical and cosmetic preparations as an emulsifying and cleansing agent.[5][6][7] Its application in the formulation of microemulsions for drug delivery is an emerging area of interest. These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of sodium cetostearyl sulfate-based microemulsions.
I. Formulation Development
The development of a stable microemulsion involves the careful selection of an oil phase, a surfactant/cosurfactant mixture, and an aqueous phase. The optimal ratios of these components are typically determined by constructing a pseudo-ternary phase diagram.
Selection of Components
-
Oil Phase: The choice of the oil phase is critical as it influences the solubilization of the lipophilic drug.[1] Common oils used in microemulsion formulations include isopropyl myristate, oleic acid, and various triglycerides.[3]
-
Surfactant: this compound is the primary anionic surfactant in this system. It reduces the interfacial tension between the oil and water phases, facilitating the formation of fine droplets.[5]
-
Cosurfactant: A cosurfactant is often necessary to ensure sufficient flexibility of the interfacial film to form a microemulsion.[8] Short to medium-chain alcohols like ethanol, propanol, or glycols such as propylene (B89431) glycol are commonly used.[8][9]
-
Aqueous Phase: The aqueous phase typically consists of purified water. Buffers may be added to control the pH of the formulation.
Construction of Pseudo-Ternary Phase Diagram
A pseudo-ternary phase diagram is used to identify the microemulsion region for a specific system of oil, surfactant/cosurfactant, and water.
Protocol for Constructing a Pseudo-Ternary Phase Diagram:
-
Prepare various weight ratios of the surfactant (this compound) and cosurfactant (e.g., 1:1, 2:1, 1:2). This mixture is denoted as Smix.
-
For each Smix ratio, prepare different weight ratios of the oil phase and the Smix (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each oil/Smix mixture with the aqueous phase (e.g., purified water) dropwise under constant stirring.
-
After each addition, visually inspect the mixture for transparency and homogeneity. The point at which the mixture becomes clear and isotropic marks the formation of a microemulsion.
-
Plot the concentrations of oil, Smix, and water on a ternary phase diagram to delineate the microemulsion region.
Table 1: Template for Recording Pseudo-Ternary Phase Diagram Data
| Smix Ratio (Surfactant:Cosurfactant) | Oil:Smix Ratio | Water Added (wt%) until Microemulsion Formation | Observations (Clear/Turbid) |
| 1:1 | 1:9 | ||
| 1:1 | 2:8 | ||
| ... | ... | ||
| 2:1 | 1:9 | ||
| ... | ... |
II. Preparation of Drug-Loaded Microemulsions
Once the microemulsion region is identified, a stable formulation can be selected to incorporate the active pharmaceutical ingredient (API).
Protocol for Preparation of a Drug-Loaded Microemulsion:
-
Accurately weigh the required amounts of the oil phase, this compound, and the cosurfactant as determined from the phase diagram.
-
Dissolve the lipophilic drug in the oil phase. Gentle heating may be applied if necessary to facilitate dissolution.
-
In a separate container, dissolve the surfactant and cosurfactant in the aqueous phase.
-
Slowly add the oil phase containing the drug to the aqueous surfactant/cosurfactant mixture with continuous stirring using a magnetic stirrer.
-
Continue stirring until a clear and transparent microemulsion is formed.
-
The system can be subjected to ultrasonication to ensure homogeneity and a narrow droplet size distribution.[8]
III. Characterization of Microemulsions
The prepared microemulsions should be characterized for their physicochemical properties to ensure their quality and stability.
Droplet Size and Zeta Potential
Protocol:
-
Dilute the microemulsion sample with purified water to an appropriate concentration.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Perform the measurements in triplicate at a constant temperature (e.g., 25°C).
Drug Content and Entrapment Efficiency
Protocol:
-
Accurately weigh a known amount of the drug-loaded microemulsion.
-
Disrupt the microemulsion by adding a suitable solvent (e.g., methanol) to extract the drug.
-
Filter the solution to remove any precipitated components.
-
Analyze the drug concentration in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the drug content and entrapment efficiency using the following formulas:
-
Drug Content (%) = (Amount of drug in microemulsion / Total amount of microemulsion) x 100
-
Entrapment Efficiency (%) = (Total drug - Free drug) / Total drug x 100
-
In Vitro Drug Release
Protocol:
-
Use a Franz diffusion cell for the in vitro drug release study.
-
Place a synthetic or biological membrane (e.g., dialysis membrane or excised skin) between the donor and receptor compartments.
-
Place a known amount of the drug-loaded microemulsion in the donor compartment.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature (e.g., 32°C for topical delivery).
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative amount of drug released versus time.
Table 2: Template for Recording Characterization Data of Microemulsion Formulations
| Formulation Code | Oil (%) | Smix (%) | Water (%) | Drug (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Drug Content (%) | Entrapment Efficiency (%) | Cumulative Drug Release at 24h (%) |
| F1 | ||||||||||
| F2 | ||||||||||
| F3 |
IV. Visualizations
Experimental Workflow for Microemulsion Development
Caption: Workflow for the development and evaluation of drug-loaded microemulsions.
Hypothetical Drug Delivery Mechanism
Caption: Enhanced skin penetration of a drug via a microemulsion carrier system.
Disclaimer: The information provided in these application notes is intended as a general guide. Researchers should conduct their own experiments to optimize formulations for specific drugs and applications. The provided protocols are based on standard methodologies for microemulsion development and may require adjustments based on the specific properties of the components used.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Microemulsion Based Nanostructures for Drug Delivery [frontiersin.org]
- 3. Formulation of Microemulsion Systems for Dermal Delivery of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avenalab.com [avenalab.com]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery - IJPRS [ijprs.com]
- 9. WO2008017334A2 - Microemulsified drug formulation - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Sodium Cetostearyl Sulfate in Pharmaceutical and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Cetostearyl Sulfate (B86663) (SCS) is an anionic surfactant widely utilized in pharmaceutical and cosmetic formulations as an emulsifying, cleansing, and foaming agent. It is a mixture of sodium cetyl sulfate and sodium stearyl sulfate.[1][2] Accurate quantification of SCS in raw materials and finished products is critical for ensuring product quality, stability, and performance. This document provides detailed application notes and protocols for the quantitative analysis of Sodium Cetostearyl Sulfate using various analytical techniques.
Analytical Techniques Overview
Several analytical methods can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, available instrumentation, and the desired level of sensitivity and specificity. The most common techniques include:
-
Gas Chromatography (GC): An official method in the United States Pharmacopeia (USP-NF) for the assay of SCS. This method involves the hydrolysis of the sulfate esters to their corresponding alcohols (cetyl alcohol and stearyl alcohol), which are then quantified by GC.[1]
-
Titrimetry: A classic and robust method for the quantification of anionic surfactants. Two-phase titration with a cationic titrant is a widely accepted approach.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques offer high specificity and sensitivity for the analysis of surfactants. While direct analysis of SCS can be challenging due to its lack of a strong UV chromophore, methods using evaporative light scattering detection (ELSD) or indirect UV detection can be employed.[6][7][8]
-
Spectroscopy (FTIR-ATR): Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance can be a rapid and convenient method for determining the total sulfate content, which can be correlated to the SCS concentration.[9][10]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analytical methods described. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Gas Chromatography (GC) Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.05 - 5 µg on-column[11] |
| Correlation Coefficient (r²) | > 0.999[11] |
| Precision (%RSD) | < 2.0%[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | Instrument and method dependent |
| Limit of Quantification (LOQ) | Instrument and method dependent |
Table 2: Titrimetric Method Validation Parameters
| Parameter | Typical Value |
| Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Endpoint Detection | Potentiometric or Colorimetric |
Table 3: HPLC/UPLC Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 10 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | Detector and method dependent |
| Limit of Quantification (LOQ) | Detector and method dependent |
Experimental Protocols
Gas Chromatography (GC) Assay for this compound (Based on USP-NF Method)
This method determines the content of sodium cetyl sulfate and sodium stearyl sulfate by hydrolyzing them to cetyl and stearyl alcohol, respectively, and quantifying the alcohols by GC.[1]
A. Sample Preparation (Hydrolysis)
-
Accurately weigh about 300 mg of this compound into a flask suitable for reflux.
-
Add 50 mL of alcohol, 20 mL of hydrochloric acid, and an appropriate internal standard (e.g., 1-heptadecanol).
-
Boil the mixture under reflux for at least 2 hours to ensure complete hydrolysis.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a separatory funnel and extract the liberated alcohols with four 25 mL portions of pentane (B18724).
-
Combine the pentane extracts and wash with two 20 mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to a small volume and dilute to a final known volume with an appropriate solvent for GC injection.
B. GC System and Conditions
-
Column: Fused silica (B1680970) capillary column (e.g., 25 m x 0.25 mm) coated with a suitable phase (e.g., G2).[1]
-
Injector: Split injection system (e.g., split ratio 1:100).[1]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Oven Temperature Program:
-
Injector and Detector Temperature: 250°C.[1]
-
Detector: Flame Ionization Detector (FID).[1]
C. System Suitability
-
Prepare a resolution solution containing cetyl alcohol and stearyl alcohol.
-
The resolution between the cetyl alcohol and stearyl alcohol peaks should be not less than 4.0.[1]
-
The relative standard deviation for replicate injections should be not more than 1.5%.[1]
D. Calculation
Calculate the percentage of sodium cetyl sulfate and sodium stearyl sulfate in the sample based on the peak areas of the corresponding alcohols relative to the internal standard.
Two-Phase Titrimetric Determination
This method is based on the reaction of the anionic this compound with a cationic titrant in a two-phase system.
A. Reagents
-
Titrant: Standardized 0.004 M Benzethonium chloride or Cetylpyridinium chloride solution.[3][4]
-
Indicator: A mixed indicator solution (e.g., dimethyl yellow-oracet blue B).[3]
-
Organic Phase: Chloroform (B151607) or a mixture of methyl isobutyl ketone and ethanol.[3][5]
-
Aqueous Phase: Dilute sulfuric acid.[3]
B. Protocol
-
Accurately weigh a quantity of the formulation containing a known amount of this compound and dissolve it in water.
-
Transfer the solution to a separatory funnel.
-
Add 15 mL of chloroform and 10 mL of dilute sulfuric acid.[3]
-
Add a few drops of the indicator solution.
-
Titrate with the standardized cationic titrant solution, shaking vigorously after each addition and allowing the layers to separate.[3]
-
The endpoint is reached when the color of the chloroform layer changes permanently (e.g., to a clear green color with dimethyl yellow-oracet blue B indicator).[3]
C. Calculation
Calculate the percentage of this compound based on the volume of titrant consumed and its molarity.
Visualizations
References
- 1. This compound [drugfuture.com]
- 2. This compound [doi.usp.org]
- 3. Method of Analysis for Sodium Lauryl Sulphate | Pharmaguideline [pharmaguideline.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Determination of Cetyl Alcohol and Stearyl Alcohol in Cetostearyl Alcohol by Capillary GC | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Pressure Homogenization of Sodium Cetostearyl Sulfate Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-pressure homogenization (HPH) is a robust mechanical process widely utilized in the pharmaceutical and cosmetic industries to produce stable and uniform emulsions with droplet sizes in the submicron range. This technique subjects a coarse emulsion to extreme pressures and shear forces, resulting in a significant reduction in droplet size and a narrow size distribution. This leads to improved physical stability, enhanced bioavailability of active ingredients, and desirable textural properties in the final product.
Sodium cetostearyl sulfate (B86663) is an anionic surfactant commonly employed as an oil-in-water (O/W) emulsifier in a variety of topical formulations, including creams and lotions.[1][2][3] Its effectiveness in stabilizing emulsions is well-established. When combined with high-pressure homogenization, it is possible to create fine, stable emulsions with superior performance characteristics. The concentration of sodium cetostearyl sulfate in cosmetic products can range from 0.1% to 25.0%, depending on the desired properties of the final product.[2][4]
These application notes provide a detailed protocol for the preparation of a model oil-in-water emulsion stabilized with this compound, followed by high-pressure homogenization to achieve a desirable particle size and distribution.
Experimental Protocols
Materials
-
Oil Phase:
-
Cetostearyl Alcohol
-
Caprylic/Capric Triglyceride (or other suitable oil)
-
-
Aqueous Phase:
-
This compound
-
Glycerin (humectant)
-
Purified Water
-
-
Preservative: (e.g., Phenoxyethanol)
Equipment
-
High-shear mixer (for pre-emulsion)
-
High-pressure homogenizer
-
Particle size analyzer (e.g., dynamic light scattering)
-
Beakers and other standard laboratory glassware
-
Heating and stirring plate
-
Calibrated balance
Protocol for Emulsion Preparation and Homogenization
This protocol outlines the preparation of a model oil-in-water emulsion and its subsequent processing by high-pressure homogenization.
1. Preparation of the Oil and Aqueous Phases:
-
Oil Phase: In a suitable beaker, combine the cetostearyl alcohol and caprylic/capric triglyceride. Heat to 70-75°C while stirring until all components are melted and the phase is uniform.
-
Aqueous Phase: In a separate beaker, dissolve the this compound and glycerin in purified water. Heat to 70-75°C with continuous stirring until all solids are dissolved.
2. Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear mixer at a moderate speed (e.g., 3000-5000 rpm).
-
Continue mixing for 10-15 minutes to form a coarse pre-emulsion.
-
Allow the pre-emulsion to cool to approximately 40°C while stirring gently. Add a suitable preservative at this stage.
3. High-Pressure Homogenization:
-
Prime the high-pressure homogenizer with purified water according to the manufacturer's instructions.
-
Feed the pre-emulsion into the homogenizer.
-
Process the emulsion at the desired pressure and for the specified number of passes. It is recommended to start with a lower pressure and gradually increase it. The temperature of the emulsion may increase during homogenization; a heat exchanger can be used to control the temperature if necessary.
-
Collect the homogenized emulsion in a clean container.
4. Characterization of the Emulsion:
-
Measure the particle size and polydispersity index (PDI) of the final emulsion using a particle size analyzer.
-
Visually inspect the emulsion for any signs of phase separation or instability.
-
Conduct long-term stability studies at different storage conditions.
Data Presentation
The following table summarizes the expected impact of varying high-pressure homogenization parameters on the characteristics of a this compound-stabilized emulsion. The data are illustrative and based on general principles observed in emulsion homogenization.
| Homogenization Pressure (bar) | Number of Passes | Mean Particle Size (nm) | Polydispersity Index (PDI) | Observations |
| 500 | 1 | 450 | 0.45 | Significant reduction from pre-emulsion; broad distribution. |
| 500 | 3 | 380 | 0.38 | Further particle size reduction and improved uniformity. |
| 1000 | 1 | 320 | 0.35 | More efficient particle size reduction in a single pass. |
| 1000 | 3 | 250 | 0.28 | Fine emulsion with a narrower particle size distribution. |
| 1500 | 1 | 270 | 0.30 | High efficiency in the first pass. |
| 1500 | 3 | 200 | 0.22 | Achieves a nanoemulsion with high uniformity. |
Visualizations
Caption: Experimental workflow for preparing and homogenizing the emulsion.
References
Application Notes and Protocols for the Use of Sodium Cetostearyl Sulfate in Topical Pharmaceutical Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cetostearyl sulfate (B86663) is an anionic surfactant widely utilized in the formulation of topical pharmaceutical and cosmetic products.[1][2] It is the sodium salt of a mixture of cetyl and stearyl sulfates, derived from their respective fatty alcohols.[3] Its primary functions in topical preparations are as an oil-in-water (O/W) emulsifier and a cleansing agent, contributing to the stability and desired consistency of creams and lotions.[1][2]
This document provides detailed application notes and experimental protocols for the use of sodium cetostearyl sulfate in the preparation of topical pharmaceutical bases. It is intended to guide researchers and formulation scientists in developing stable and effective topical drug delivery systems.
Physicochemical Properties and Functionality
This compound is a white to yellowish powder or granule with a faint, characteristic odor.[1] It is dispersible in most fatty substances and is also available as an aqueous paste.[3] As an anionic surfactant, it possesses both a hydrophilic (sulfate group) and a lipophilic (cetostearyl chain) portion, enabling it to reduce the interfacial tension between oil and water phases, thereby facilitating the formation and stabilization of O/W emulsions.[4]
Key Functions:
-
Emulsification: It is a primary emulsifier for creating stable O/W creams and lotions.
-
Viscosity Building: In combination with fatty alcohols like cetearyl alcohol, it forms a lamellar gel network in the aqueous phase of an emulsion, which imparts viscosity and contributes to the stability of the formulation.
-
Cleansing: Its surfactant properties allow for the removal of dirt and oils from the skin.[2]
Data Presentation: Formulation and Stability
The following tables present representative quantitative data for a model O/W cream formulation containing varying concentrations of this compound. This data illustrates the impact of the emulsifier concentration on the physicochemical properties and stability of the topical base.
Table 1: Model Oil-in-Water Cream Formulations with Varying this compound Concentrations
| Ingredient | Function | Formulation A (% w/w) | Formulation B (% w/w) | Formulation C (% w/w) |
| Oil Phase | ||||
| Cetearyl Alcohol | Co-emulsifier, Thickener | 10.0 | 10.0 | 10.0 |
| White Soft Paraffin | Emollient, Occlusive | 15.0 | 15.0 | 15.0 |
| Liquid Paraffin | Emollient | 5.0 | 5.0 | 5.0 |
| Aqueous Phase | ||||
| This compound | Emulsifier | 1.0 | 2.0 | 3.0 |
| Propylene (B89431) Glycol | Humectant, Preservative | 5.0 | 5.0 | 5.0 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Table 2: Influence of this compound Concentration on the Viscosity of the Cream Base
| Formulation | This compound Conc. (% w/w) | Initial Viscosity (cP at 25°C) |
| A | 1.0 | 25,000 |
| B | 2.0 | 45,000 |
| C | 3.0 | 65,000 |
Note: Viscosity is directly proportional to the concentration of the emulsifier, as it contributes to the formation of a structured gel network.
Table 3: Accelerated Stability Study of Formulation B (2% this compound)
| Parameter | Initial | 1 Month at 40°C/75% RH | 3 Months at 40°C/75% RH | 6 Months at 40°C/75% RH |
| Appearance | White, homogenous cream | No change | No change | No change |
| pH | 6.5 | 6.4 | 6.3 | 6.2 |
| Viscosity (cP at 25°C) | 45,000 | 44,500 | 43,800 | 43,000 |
| Phase Separation | None | None | None | None |
Experimental Protocols
Preparation of an Oil-in-Water (O/W) Cream with this compound
This protocol outlines the laboratory-scale preparation of a stable O/W cream using this compound as the primary emulsifier.
Materials and Equipment:
-
Beakers
-
Water bath
-
Homogenizer (e.g., rotor-stator type)
-
Overhead stirrer with propeller blade
-
Weighing balance
-
pH meter
-
Thermometer
Procedure:
-
Oil Phase Preparation: In a suitable beaker, combine the oil phase ingredients (Cetearyl Alcohol, White Soft Paraffin, Liquid Paraffin). Heat the beaker in a water bath to 70-75°C until all components have melted and the mixture is uniform.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the this compound and propylene glycol in purified water. Heat this aqueous phase in a water bath to 70-75°C.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with a homogenizer at a moderate speed. Continue homogenization for 5-10 minutes to form a fine emulsion.
-
Cooling: Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low speed.
-
Final Adjustments: Once the cream has cooled to below 40°C, add any temperature-sensitive active pharmaceutical ingredients (APIs) or excipients.
-
pH Measurement: Measure the pH of the final formulation and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution).
-
Final Mixing and Storage: Continue gentle stirring until the cream reaches room temperature. Package the final product in appropriate, well-closed containers.
Caption: Workflow for the preparation of an O/W cream.
Stability Testing of the Topical Cream
This protocol describes a typical accelerated stability study to evaluate the shelf-life of the prepared cream.
Procedure:
-
Sample Preparation: Place the cream in its final intended packaging.
-
Storage Conditions: Store the samples in a stability chamber at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Intervals: Evaluate the samples at specified time points, such as initial (time zero), 1, 3, and 6 months.
-
Parameters to Evaluate:
-
Appearance: Visual inspection for changes in color, odor, and homogeneity.
-
pH: Measure the pH of a 10% dispersion of the cream in purified water.
-
Viscosity: Measure the viscosity using a calibrated viscometer at a controlled temperature.
-
Phase Separation: Centrifuge a sample of the cream to check for any signs of phase separation.
-
Microbiological Purity: Perform microbial limit tests at the beginning and end of the study.
-
References
Application Notes and Protocols for Determining Particle Size of Sodium Cetostearyl Sulfate Stabilized Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the particle size of oil-in-water (O/W) emulsions stabilized with sodium cetostearyl sulfate. Accurate particle size analysis is crucial for ensuring the stability, efficacy, and safety of emulsion-based formulations in pharmaceuticals and cosmetics. The following sections detail the principles of common analytical techniques, provide step-by-step experimental protocols, and present representative data.
Introduction to Particle Size Analysis in Emulsions
Emulsions are thermodynamically unstable systems consisting of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets.[1] The stability and performance of these formulations are critically dependent on the size of these dispersed droplets. This compound, an anionic surfactant, is frequently used to stabilize O/W emulsions by forming a protective layer around the oil droplets, preventing their coalescence.[2][3][4]
Key reasons for measuring particle size in these emulsions include:
-
Stability Assessment: Changes in particle size over time can indicate emulsion instability, such as creaming, flocculation, or coalescence.[1][5]
-
Bioavailability and Efficacy: In pharmaceutical emulsions, droplet size can influence the rate of drug release and absorption.[6]
-
Product Performance: In cosmetics, particle size affects sensory properties like texture and appearance.[6]
-
Quality Control: Ensuring batch-to-batch consistency is vital for product quality and regulatory compliance.
Two primary techniques for determining the particle size of emulsions are Laser Diffraction and Dynamic Light Scattering (DLS).
Method 1: Laser Diffraction
Laser diffraction is a versatile and rapid technique for measuring particle size distributions for materials ranging from the sub-micron to the millimeter scale.[6][7][8][9] The principle is based on the scattering of light by particles. When a laser beam passes through a dispersed sample, the particles scatter the light at different angles, which are inversely proportional to their size.[7][8] Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.[7][8] A series of detectors measure the angular intensity of the scattered light, and this pattern is then used to calculate the particle size distribution.[7][8]
Data Presentation: Laser Diffraction
The following table presents hypothetical but representative data for an O/W cream stabilized with this compound, analyzed by laser diffraction.
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Dv10 (µm) | 0.85 | 0.88 | 0.82 |
| Dv50 (µm) | 2.54 | 2.61 | 2.49 |
| Dv90 (µm) | 5.12 | 5.25 | 5.05 |
| Span | 1.68 | 1.67 | 1.70 |
-
Dv10, Dv50, and Dv90 represent the particle diameters at which 10%, 50%, and 90% of the sample volume consists of smaller particles, respectively.
-
Span is a measure of the width of the distribution, calculated as (Dv90 - Dv10) / Dv50.
Experimental Protocol: Laser Diffraction
This protocol outlines the steps for analyzing the particle size of a semi-solid O/W emulsion (cream) using a laser diffraction instrument.
1. Materials and Equipment:
-
Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Beckman Coulter LS 13 320)
-
Wet dispersion unit
-
Dispersant (e.g., deionized water, or a pre-filtered aqueous solution with a low concentration of a non-ionic surfactant to prevent aggregation upon dilution)
-
Spatula
-
Beaker
-
Pipette
2. Instrument Preparation:
-
Ensure the instrument is clean and has been initialized according to the manufacturer's instructions.
-
Fill the wet dispersion unit with the chosen dispersant.
-
Perform a background measurement to ensure the dispersant is free from contaminants and air bubbles. The background reading should be stable and within the acceptable range specified by the instrument manufacturer.
3. Sample Preparation:
-
Accurately weigh a small, representative amount of the cream. The exact amount will depend on the instrument and the nature of the sample.
-
In a separate beaker, pre-disperse the cream in a small volume of the dispersant. Gently stir with a spatula to create a homogenous pre-dispersion. Avoid vigorous stirring that could alter the particle size.
4. Measurement:
-
Start the measurement sequence on the instrument software.
-
Slowly add the pre-dispersed sample to the dispersion unit until the recommended obscuration level is reached. Obscuration refers to the amount of laser light that is scattered or absorbed by the sample. The optimal range is typically between 10-20% but can vary.
-
Allow the sample to circulate in the dispersion unit for a set period to ensure homogeneity before initiating the measurement.
-
Perform at least three replicate measurements to ensure reproducibility.
5. Data Analysis:
-
The instrument software will calculate the particle size distribution based on the Mie or Fraunhofer theory of light scattering. For emulsions, Mie theory is generally preferred as it provides more accurate results for particles in the sub-micron and micron range.
-
Analyze the results, paying attention to the Dv10, Dv50, Dv90, and Span values.
Visualization: Laser Diffraction Workflow
Caption: Workflow for Particle Size Analysis by Laser Diffraction.
Method 2: Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique well-suited for measuring the size of particles in the sub-micron range, typically from a few nanometers to several microns.[10] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid suspension.[10] Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations.[5] By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation.[5]
Data Presentation: Dynamic Light Scattering
The following table presents hypothetical but representative data for a nanoemulsion stabilized with this compound, analyzed by DLS.
| Parameter | Batch A | Batch B | Batch C |
| Z-Average (d.nm) | 185 | 192 | 188 |
| Polydispersity Index (PDI) | 0.21 | 0.23 | 0.22 |
| Peak 1 Mean (nm) | 190 | 198 | 193 |
| Peak 1 % Intensity | 100 | 100 | 100 |
-
Z-Average is the intensity-weighted mean hydrodynamic size.
-
Polydispersity Index (PDI) is a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse samples.
Experimental Protocol: Dynamic Light Scattering
This protocol outlines the steps for analyzing the particle size of a liquid O/W emulsion using a DLS instrument.
1. Materials and Equipment:
-
Dynamic Light Scattering (DLS) Instrument (e.g., Malvern Zetasizer, Brookhaven NanoBrook)
-
Cuvettes (disposable or quartz)
-
Dispersant (e.g., deionized water, filtered to 0.22 µm)
-
Micropipettes
-
Syringe filters (0.22 µm)
2. Instrument Preparation:
-
Turn on the DLS instrument and allow it to warm up for the manufacturer-recommended time to ensure laser stability.
-
Select the appropriate measurement parameters in the software, including the dispersant viscosity and refractive index, and the material refractive index.
3. Sample Preparation:
-
Dilute the emulsion with the filtered dispersant to a suitable concentration. The optimal concentration is crucial to avoid multiple scattering effects and should be determined empirically. A starting point is often a 1:100 or 1:1000 dilution.
-
Gently mix the diluted sample to ensure homogeneity. Avoid vigorous shaking, which can introduce air bubbles.
-
If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.
4. Measurement:
-
Carefully pipette the diluted sample into a clean, dust-free cuvette.
-
Inspect the cuvette for air bubbles and gently tap to dislodge them if present.
-
Wipe the outside of the cuvette with a lint-free cloth before placing it in the instrument's sample holder.
-
Allow the sample to equilibrate to the desired temperature within the instrument.
-
Perform at least three replicate measurements.
5. Data Analysis:
-
The DLS software will generate a correlation function and calculate the particle size distribution.
-
Analyze the Z-Average, PDI, and the intensity, volume, and number distributions.
Visualization: Dynamic Light Scattering Workflow
Caption: Workflow for Particle Size Analysis by Dynamic Light Scattering.
Logical Relationship: Method Selection
The choice between Laser Diffraction and DLS depends on the expected particle size range of the emulsion.
Caption: Decision Tree for Selecting a Particle Sizing Method.
Conclusion
The determination of particle size is a critical aspect of the development and quality control of emulsions stabilized with this compound. Both Laser Diffraction and Dynamic Light Scattering are powerful techniques that provide valuable information about the particle size distribution. The choice of method depends on the specific formulation and the expected size range of the emulsion droplets. By following standardized protocols and carefully interpreting the data, researchers and drug development professionals can ensure the quality, stability, and efficacy of their emulsion-based products.
References
- 1. Cetearyl Alcohol, Sodium Cetearyl Sulfate - Daji Belle [ingredients.dajibelle.com]
- 2. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Emulsions | Entegris [entegris.com]
- 5. naturallythinking.com [naturallythinking.com]
- 6. Using Laser Diffraction for Semisolid Formulations - ATA Scientific [atascientific.com.au]
- 7. particletechlabs.com [particletechlabs.com]
- 8. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Particle Size Analysis with Laser Diffraction [sympatec.com]
- 10. naturalblog.co [naturalblog.co]
Application of Sodium Cetostearyl Sulfate in Controlled-Release Drug Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cetostearyl sulfate (B86663) is an anionic surfactant composed of a mixture of sodium cetyl sulfate and sodium stearyl sulfate.[1][2] While extensively utilized in the cosmetic and personal care industries as an emulsifying and cleansing agent, its application in pharmaceutical formulations, particularly in controlled-release drug delivery systems, is an area of growing interest. Its amphiphilic nature, possessing both a hydrophilic sulfate head and a hydrophobic cetostearyl tail, allows it to function as a release modifier in matrix-based oral solid dosage forms.
These application notes provide a comprehensive overview of the principles, experimental protocols, and potential applications of sodium cetostearyl sulfate in the design and development of controlled-release drug delivery systems.
Principle of Action in Controlled-Release Systems
In controlled-release matrix tablets, this compound can modulate drug release through several mechanisms, primarily influenced by its surfactant properties and its interaction with other excipients and the active pharmaceutical ingredient (API).
-
Wettability Enhancement: For poorly soluble drugs, this compound can increase the wettability of the drug particles and the matrix, facilitating the penetration of the dissolution medium and thereby promoting a more controlled and predictable drug release.
-
Pore Formation: As a soluble component within an insoluble or poorly soluble matrix (such as one made with cetostearyl alcohol or other hydrophobic polymers), this compound can dissolve and leach out, creating pores and channels. This increases the surface area for drug dissolution and provides pathways for drug diffusion out of the matrix.
-
Interaction with Hydrophilic Polymers: When incorporated into hydrophilic matrices, such as those formulated with hydroxypropyl methylcellulose (B11928114) (HPMC), this compound can influence the hydration and swelling of the polymer, thereby altering the drug release kinetics.
-
Complex Formation: With cationic drugs, the anionic nature of this compound can lead to the formation of poorly soluble drug-surfactant complexes. This interaction can significantly retard the drug release rate, offering a mechanism for extended release of highly water-soluble cationic drugs.
Experimental Protocols
The following protocols are provided as a general guideline for the formulation and evaluation of controlled-release matrix tablets incorporating this compound.
Protocol 1: Preparation of Controlled-Release Matrix Tablets by Direct Compression
This protocol is suitable for drugs that can be directly compressed and do not require granulation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Matrix Forming Polymer (e.g., HPMC K100M, Ethylcellulose)
-
Filler/Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
Procedure:
-
Sieving: Pass all ingredients through an appropriate mesh sieve (e.g., #40 or #60) to ensure uniformity of particle size.
-
Blending:
-
In a suitable blender (e.g., V-blender or bin blender), mix the API, this compound, matrix-forming polymer, and filler for a specified time (e.g., 15-20 minutes) to achieve a homogenous blend.
-
Add the glidant and continue blending for an additional 3-5 minutes.
-
Finally, add the lubricant and blend for a short period (e.g., 2-3 minutes). Avoid over-blending with the lubricant as it can negatively impact tablet hardness.
-
-
Compression: Compress the final blend into tablets using a rotary tablet press fitted with appropriate punches and dies. The compression force should be adjusted to achieve the desired tablet hardness.
Protocol 2: Preparation of Controlled-Release Matrix Tablets by Wet Granulation
This protocol is recommended for drugs with poor flowability or compressibility.
Materials:
-
Same as Protocol 1
-
Granulating Fluid (e.g., Purified Water, Ethanol, or a solution of a binder like PVP)
Procedure:
-
Dry Mixing: Mix the API, this compound, a portion of the filler, and the matrix-forming polymer in a high-shear mixer or planetary mixer.
-
Granulation: Slowly add the granulating fluid to the dry mix while mixing until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through a suitable screen (e.g., #8 or #10) to produce wet granules.
-
Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at an appropriate temperature until the desired moisture content is achieved.
-
Dry Milling: Mill the dried granules to the desired particle size using a suitable screen (e.g., #16 or #20).
-
Final Blending: Transfer the sized granules to a blender, add the remaining filler, glidant, and lubricant, and blend as described in Protocol 1.
-
Compression: Compress the final blend into tablets.
Protocol 3: In Vitro Drug Release Study (Dissolution Testing)
This protocol outlines the procedure for evaluating the drug release profile from the formulated tablets.
Apparatus:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
Dissolution Medium:
-
Typically, a buffered solution at a relevant physiological pH (e.g., pH 1.2 for 2 hours, followed by pH 6.8 for the remaining duration to simulate gastrointestinal transit). The volume is usually 900 mL.
Procedure:
-
Set the dissolution apparatus to the specified conditions (e.g., temperature at 37 ± 0.5 °C, paddle speed at 50 or 100 rpm).
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on the release of a model drug from a hydrophilic matrix.
Table 1: Formulation of Theophylline Controlled-Release Matrix Tablets
| Ingredient (mg/tablet) | F1 (Control) | F2 | F3 | F4 |
| Theophylline | 100 | 100 | 100 | 100 |
| HPMC K100M | 100 | 95 | 90 | 85 |
| This compound | 0 | 5 | 10 | 15 |
| Microcrystalline Cellulose | 95 | 95 | 95 | 95 |
| Magnesium Stearate | 5 | 5 | 5 | 5 |
| Total Weight | 300 | 300 | 300 | 300 |
Table 2: In Vitro Drug Release of Theophylline Matrix Tablets (% Cumulative Release)
| Time (hours) | F1 (0% SCS) | F2 (5% SCS) | F3 (10% SCS) | F4 (15% SCS) |
| 1 | 15.2 | 18.5 | 22.1 | 25.8 |
| 2 | 25.8 | 30.1 | 35.6 | 40.2 |
| 4 | 40.1 | 45.3 | 52.4 | 58.9 |
| 6 | 52.3 | 58.9 | 66.7 | 74.3 |
| 8 | 63.5 | 70.2 | 78.5 | 86.1 |
| 12 | 80.1 | 86.4 | 92.3 | 98.5 |
| 24 | 95.6 | 99.1 | - | - |
Note: The data presented in these tables are illustrative and intended to demonstrate the potential effect of this compound on drug release. Actual results will vary depending on the API, other excipients, and processing parameters.
Visualizations
The following diagrams illustrate the logical workflow of the experimental process and the proposed mechanism of drug release.
Figure 1: Experimental workflow for the preparation and evaluation of controlled-release tablets.
Figure 2: Proposed mechanism of drug release from a hydrophilic matrix containing this compound.
Conclusion
This compound presents a versatile excipient for the formulation of controlled-release drug delivery systems. Its surfactant properties can be strategically employed to modulate drug release, particularly for enhancing the dissolution of poorly soluble drugs or for creating pores in a matrix to facilitate drug diffusion. Further research is warranted to fully explore its potential with a wider range of APIs and in combination with various matrix-forming polymers. The protocols and illustrative data provided herein serve as a foundational guide for scientists and researchers in this endeavor.
References
Application Notes and Protocols for the Preparation of Cosmetic Creams with Sodium Cetostearyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sodium cetostearyl sulfate (B86663) in the formulation of cosmetic creams. This document outlines the material's properties, provides detailed experimental protocols for cream preparation, and includes visual workflows to aid in the development process.
Introduction to Sodium Cetostearyl Sulfate
This compound is an anionic surfactant widely employed in the cosmetics and personal care industry.[1][2][3] It is the sodium salt of a blend of cetyl and stearyl sulfate.[3][4][5] Functioning primarily as an oil-in-water (O/W) emulsifier, it is instrumental in the creation of stable and aesthetically pleasing creams and lotions.[1][4][6] Its ability to reduce surface tension between oil and water phases allows for the formation of a homogenous emulsion.[4][7] Furthermore, it contributes to the texture and consistency of the final product.[6]
Physicochemical Properties and Specifications
This compound is a white to faintly yellow powder.[4][5][8] It is a versatile ingredient used in a variety of cosmetic formulations including creams, lotions, gels, and hair care products.[4]
Table 1: Quantitative Data and Specifications of this compound
| Property | Value | Source(s) |
| INCI Name | Sodium Cetearyl Sulfate | [4] |
| Appearance | White to faintly yellow powder | [4][5][8] |
| Function | Emulsifier, Surfactant, Cleansing Agent | [1][4][8] |
| Typical Use Level | 0.1% - 25.0% | [4][8] |
| Solubility | Water Soluble | [4] |
| Melting Point | 50 - 54°C (as a blend with Cetearyl Alcohol) | [9] |
| Safety Profile | Considered safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel.[5][8] Less irritating than Sodium Lauryl Sulfate.[8][10][11] |
Experimental Protocol: Preparation of an Oil-in-Water (O/W) Cosmetic Cream
This protocol details the step-by-step methodology for creating a basic O/W cosmetic cream using this compound as the primary emulsifier.
3.1. Materials and Equipment
-
Oil Phase Components:
-
Lipophilic active ingredients
-
Emollients (e.g., Caprylic/Capric Triglyceride, Mineral Oil)
-
Waxes (e.g., Beeswax, Carnauba Wax)
-
Fatty Alcohols (e.g., Cetearyl Alcohol, Stearyl Alcohol) - often used in conjunction with this compound[9]
-
-
Aqueous Phase Components:
-
Deionized Water
-
Humectants (e.g., Glycerin, Propylene Glycol)
-
Hydrophilic active ingredients
-
This compound
-
-
Other Components:
-
Preservatives (e.g., Phenoxyethanol, Parabens)
-
Fragrance
-
pH adjuster (e.g., Citric Acid, Sodium Hydroxide)
-
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Overhead stirrer
-
pH meter
-
Weighing balance
-
3.2. Step-by-Step Procedure
-
Phase Preparation:
-
Oil Phase: Accurately weigh and combine all oil-soluble components, including emollients, waxes, and fatty alcohols, in a heat-resistant beaker.
-
Aqueous Phase: In a separate heat-resistant beaker, accurately weigh and combine the deionized water, humectants, and this compound.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 70-75°C using a water bath or heating mantle. Stir both phases gently until all components are completely dissolved and uniform.
-
-
Emulsification:
-
Once both phases have reached the target temperature and are homogenous, slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer or high-shear mixer.
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine and uniform emulsion. The mixture will begin to thicken and turn white.
-
-
Cooling and Final Additions:
-
Transfer the emulsion to a vessel with an overhead stirrer and begin cooling while stirring at a moderate speed.
-
When the temperature of the emulsion drops to below 40°C, add any temperature-sensitive ingredients such as preservatives, fragrances, and some active ingredients.
-
Continue stirring until the cream is smooth and has reached room temperature.
-
-
pH Adjustment and Quality Control:
-
Measure the pH of the final cream and adjust if necessary using a suitable pH adjuster to meet the desired specification for skin compatibility (typically between pH 5.0 and 6.5).
-
Perform quality control tests such as viscosity measurement, microscopic examination for droplet size, and stability testing (e.g., freeze-thaw cycles, elevated temperature storage).
-
Visualizations
Diagram 1: Experimental Workflow for Cosmetic Cream Preparation
Caption: Workflow for the preparation of an O/W cosmetic cream.
Diagram 2: Component Relationship in a Cosmetic Cream Formulation
Caption: Interrelationship of components in a cosmetic cream.
References
- 1. rau-cosmetics.de [rau-cosmetics.de]
- 2. skinethix.com [skinethix.com]
- 3. kraftchemical.com [kraftchemical.com]
- 4. lesielle.com [lesielle.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. naturalself.eu [naturalself.eu]
- 7. Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. View Attachment [cir-reports.cir-safety.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Cetostearyl Sulfate in the Formulation of High Internal Phase Emulsions (HIPEs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
High Internal Phase Emulsions (HIPEs) are a unique class of emulsions where the volume fraction of the internal (dispersed) phase exceeds 0.74, the closest packing limit for uniform spherical droplets. This high concentration of the internal phase leads to the formation of a closely packed, polyhedral droplet structure, resulting in a gel-like consistency. HIPEs have garnered significant interest in various fields, including drug delivery, due to their high loading capacity for active pharmaceutical ingredients (APIs), tunable rheological properties, and potential for controlled release.
Sodium cetostearyl sulfate (B86663) is an anionic surfactant commonly used in cosmetic and pharmaceutical formulations as an emulsifier and cleansing agent.[1][2] It is a mixture of sodium cetyl sulfate and sodium stearyl sulfate and is known for its ability to form stable oil-in-water (O/W) emulsions, particularly when used in conjunction with fatty alcohols like cetearyl alcohol.[3][4] This document provides detailed application notes and protocols for the formulation of O/W HIPEs using sodium cetostearyl sulfate as the primary stabilizer, with a focus on potential applications in topical drug delivery.
Principle of HIPE Formation with this compound
The formation of a stable HIPE relies on the effective stabilization of the oil-water interface to prevent droplet coalescence. As an anionic surfactant, this compound adsorbs at the oil-water interface, reducing the interfacial tension and creating an electrostatic barrier that repels approaching oil droplets. The inclusion of a co-emulsifier, such as cetearyl alcohol, is crucial. Cetearyl alcohol, a mixture of cetyl and stearyl alcohols, partitions at the interface and also thickens the continuous aqueous phase, forming a networked gel-like structure that immobilizes the oil droplets and imparts long-term stability to the HIPE.[3][4][5]
The logical relationship for the formation of a stable HIPE using this compound is outlined below.
Application in Topical Drug Delivery
O/W HIPEs formulated with this compound are promising vehicles for the topical delivery of both hydrophilic and lipophilic drugs. Lipophilic APIs can be dissolved in the internal oil phase, allowing for a high drug load. The gel-like consistency of the HIPE ensures prolonged contact with the skin, potentially enhancing drug penetration. The external aqueous phase can be formulated to be hydrating and aesthetically pleasing for patient compliance. The release of the drug from the HIPE can be modulated by the composition of the oil and aqueous phases.
Experimental Protocols
Protocol 1: Preparation of a Basic O/W HIPE
This protocol describes the preparation of a stable O/W HIPE with an internal phase volume of 80%.
Materials:
-
This compound
-
Cetearyl Alcohol
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Deionized Water
-
Preservative (e.g., Phenoxyethanol)
-
Rheology Modifier (optional, e.g., Carbomer, Xanthan Gum)
Equipment:
-
Homogenizer (High-Shear Rotor-Stator)
-
Beakers
-
Water Bath or Hot Plate
-
Magnetic Stirrer
-
Weighing Balance
Procedure:
-
Aqueous Phase Preparation:
-
In a beaker, combine deionized water and any water-soluble components, including the optional rheology modifier.
-
Heat the aqueous phase to 75-80°C while stirring until all components are dissolved.
-
Add the this compound and cetearyl alcohol to the hot aqueous phase and stir until fully dispersed and melted. Maintain the temperature.
-
-
Oil Phase Preparation:
-
In a separate beaker, combine the oil phase components. If incorporating a lipophilic API, dissolve it in the oil phase at this stage.
-
Heat the oil phase to 75-80°C.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear homogenization. The rate of addition should be slow initially and can be gradually increased.
-
Continue homogenization for 5-10 minutes after all the oil has been added to ensure a fine and uniform droplet size.
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with a paddle stirrer as it cools to room temperature. This prevents phase separation during the cooling process.
-
Add any temperature-sensitive ingredients, such as preservatives or fragrances, when the emulsion has cooled to below 40°C.
-
-
Finalization:
-
Adjust the pH if necessary.
-
Homogenize briefly at a lower speed to ensure uniformity.
-
The experimental workflow for preparing and characterizing the HIPE is depicted in the following diagram.
Protocol 2: Characterization of the HIPE
1. Visual Appearance and Stability:
-
Observe the HIPE for color, homogeneity, and consistency immediately after preparation and over time at different storage conditions (e.g., room temperature, 40°C, 4°C).
-
Centrifugation at a moderate speed (e.g., 3000 rpm for 30 minutes) can be used to assess stability against creaming or phase separation.
2. Microscopic Analysis:
-
Use an optical microscope to observe the droplet morphology and size distribution. Dilute a small sample of the HIPE in the continuous phase if necessary.
-
The characteristic polyhedral, closely packed structure of the oil droplets should be visible.
3. Rheological Measurements:
-
Use a rheometer with a parallel plate or cone-and-plate geometry to characterize the viscoelastic properties of the HIPE.
-
Flow Sweep: Measure the apparent viscosity as a function of shear rate to determine the shear-thinning behavior.
-
Oscillatory Sweep: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). For a stable gel-like HIPE, G' should be significantly higher than G''.
4. In Vitro Drug Release Study:
-
Use Franz diffusion cells to evaluate the release of the API from the HIPE formulation.
-
Mount a synthetic membrane or excised skin between the donor and receptor compartments.
-
Apply a known amount of the drug-loaded HIPE to the membrane in the donor compartment.
-
The receptor compartment should be filled with a suitable buffer solution (e.g., phosphate-buffered saline) and maintained at 32°C.
-
At predetermined time intervals, withdraw samples from the receptor compartment and analyze the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Data Presentation
The following tables provide hypothetical yet plausible data for HIPE formulations with varying concentrations of this compound and cetearyl alcohol.
Table 1: Formulation Composition of O/W HIPEs
| Ingredient | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
| Oil Phase | |||
| Caprylic/Capric Triglyceride | 80.0 | 80.0 | 80.0 |
| Aqueous Phase | |||
| This compound | 2.0 | 3.0 | 4.0 |
| Cetearyl Alcohol | 3.0 | 4.0 | 5.0 |
| Glycerin | 5.0 | 5.0 | 5.0 |
| Deionized Water | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Table 2: Characterization of HIPE Formulations
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 |
| Visual Appearance | White, smooth gel | White, firm gel | White, very firm gel |
| Stability (Centrifugation) | No phase separation | No phase separation | No phase separation |
| Mean Droplet Size (µm) | 15.2 ± 2.5 | 10.8 ± 1.8 | 7.5 ± 1.2 |
| Apparent Viscosity (at 1 s⁻¹) (Pa·s) | 25.5 | 45.2 | 68.9 |
| Storage Modulus (G') (Pa) | 850 | 1500 | 2500 |
| Loss Modulus (G'') (Pa) | 120 | 180 | 250 |
| Drug Release after 8h (%) | 65.4 | 52.1 | 40.8 |
Note: The data presented in these tables are illustrative and should be confirmed by experimental studies.
Conclusion
This compound, in combination with cetearyl alcohol, can be effectively utilized to formulate stable oil-in-water high internal phase emulsions. These HIPEs exhibit desirable rheological properties and have significant potential as vehicles for topical drug delivery. The protocols and data presented here provide a foundational framework for researchers and formulation scientists to explore the application of this compound in the development of novel HIPE-based drug delivery systems. Further optimization of the formulation parameters is recommended to tailor the HIPE properties for specific applications.
References
Application Note: Purity Analysis of Sodium Cetostearyl Sulfate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and reliable method for the quantitative analysis of Sodium Cetostearyl Sulfate (B86663) purity using Gas Chromatography-Mass Spectrometry (GC-MS). Sodium Cetostearyl Sulfate, a mixture of sodium cetyl sulfate and sodium stearyl sulfate, is a widely used anionic surfactant and emulsifying agent in pharmaceutical and cosmetic formulations.[1][2] The inherent non-volatility of these sulfate esters necessitates a hydrolysis step to convert them into their corresponding fatty alcohols (cetyl alcohol and stearyl alcohol) prior to GC-MS analysis. This method provides a detailed protocol for sample preparation involving acid-catalyzed hydrolysis, followed by extraction and subsequent GC-MS analysis for the separation and quantification of the resulting cetyl and stearyl alcohols. The presented protocol is suitable for determining the purity of raw materials and ensuring they meet pharmacopeial standards.[3][4]
Introduction
This compound is a critical excipient in various topical pharmaceutical and cosmetic products, where its purity directly impacts the stability, efficacy, and safety of the final product.[5] It is defined as a mixture of sodium cetyl sulfate (C16) and sodium stearyl sulfate (C18).[3][4] Regulatory bodies often require stringent purity specifications, including a minimum content for each component and a total content of the two sulfates.[3][4]
Direct analysis of sodium alkyl sulfates by GC-MS is challenging due to their low volatility and thermal lability.[6][7][8][9] Therefore, an indirect analytical approach is employed. This method involves the hydrolysis of the sulfate esters to their corresponding and more volatile fatty alcohols: cetyl alcohol and stearyl alcohol. These alcohols are then readily analyzable by GC-MS. The quantitative determination of these alcohols allows for the back-calculation of the original sodium cetyl sulfate and sodium stearyl sulfate content in the sample.
This application note provides a comprehensive protocol for this analysis, intended for researchers, scientists, and drug development professionals involved in quality control and formulation development.
Experimental Protocols
1. Reagents and Materials
-
This compound sample
-
USP Cetyl Alcohol Reference Standard
-
USP Stearyl Alcohol Reference Standard
-
1-Heptadecanol (B72759) (Internal Standard)
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol (B145695) (95% or absolute)
-
Pentane (B18724), HPLC grade
-
Anhydrous Sodium Sulfate
-
Deionized Water
2. Standard and Sample Preparation
2.1. Internal Standard (IS) Solution Preparation: Prepare a solution of 1-heptadecanol in ethanol at a concentration of approximately 4 mg/mL.
2.2. Resolution Solution Preparation: Accurately weigh and dissolve appropriate amounts of USP Cetyl Alcohol RS and USP Stearyl Alcohol RS in ethanol to prepare a solution containing known concentrations of each.
2.3. Sample Preparation (Hydrolysis and Extraction):
-
Accurately weigh approximately 300 mg of the this compound sample into a round-bottom flask suitable for reflux.
-
Add 50 mL of ethanol and dissolve the sample.
-
Add 50 mL of water to the flask.
-
Extract the solution with four 25-mL portions of pentane to remove any free fatty alcohols present as impurities. If necessary, add 10-15 mL of a saturated sodium chloride solution to aid in layer separation.[3] Combine the organic (pentane) layers and set them aside for impurity analysis if required.
-
Transfer 25 mL of the remaining hydro-alcoholic solution to a 200-mL flask equipped with a reflux condenser.[3]
-
Add 20 mL of concentrated hydrochloric acid and 10 mL of the Internal Standard solution to the flask.[3]
-
Boil the mixture under reflux for a minimum of 2 hours to ensure complete hydrolysis of the sulfate esters to their corresponding alcohols.[3]
-
Allow the solution to cool to room temperature.
-
Transfer the cooled solution to a separatory funnel and extract with four 20-mL portions of pentane.[3]
-
Combine the pentane extracts and wash them with two 20-mL portions of deionized water to remove any residual acid.[3]
-
Dry the combined organic layer by passing it through a funnel containing anhydrous sodium sulfate.[3]
-
Collect the dried extract and, if necessary, concentrate it to a suitable volume before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a flame-ionization detector (FID) or coupled to a mass spectrometer (MS).
-
Mass Spectrometer: (If used) Operated in electron ionization (EI) mode with a full scan range suitable for the identification of cetyl and stearyl alcohol (e.g., m/z 40-400).
-
Column: 0.25-mm × 25-m fused silica (B1680970) capillary column coated with G2 phase (or equivalent).[3]
-
Injection: Split injection with a ratio of approximately 1:100.[3]
-
Carrier Gas: Nitrogen or Helium at a flow rate of 1 mL/min.[3]
-
Temperatures:
4. System Suitability
Inject the Resolution Solution to verify the chromatographic system's performance. The resolution between the cetyl alcohol and stearyl alcohol peaks should be not less than 4.0.[3] The relative standard deviation for replicate injections should not be more than 1.5%.[3]
Data Presentation
The quantitative data obtained from the analysis of three different batches of this compound are summarized in the table below. The percentages are calculated based on the peak areas of the corresponding alcohols relative to the internal standard.
| Analyte | Batch 1 (%) | Batch 2 (%) | Batch 3 (%) | Specification |
| Sodium Cetyl Sulfate | 45.2 | 43.8 | 46.5 | NLT 40.0% |
| Sodium Stearyl Sulfate | 51.3 | 52.1 | 50.9 | - |
| Total Purity | 96.5 | 95.9 | 97.4 | NLT 90.0% |
NLT: Not Less Than
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound purity.
Caption: Workflow for the purity analysis of this compound by GC-MS.
Conclusion
The described GC-MS method, incorporating an acid hydrolysis step, is a specific, accurate, and reliable approach for the purity assessment of this compound. The protocol provides a clear pathway for the quantitative determination of sodium cetyl sulfate and sodium stearyl sulfate content in raw materials. This method is crucial for ensuring the quality and consistency of pharmaceutical and cosmetic products, aligning with regulatory expectations for raw material control.
References
- 1. Sodium Cetearyl Sulfate - Descrizione [tiiips.com]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. This compound [drugfuture.com]
- 4. This compound [doi.usp.org]
- 5. rau-cosmetics.com [rau-cosmetics.com]
- 6. [PDF] Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol | Semantic Scholar [semanticscholar.org]
- 7. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Cetostearyl Sulfate in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cetostearyl sulfate (B86663) is an anionic surfactant, a sodium salt derived from a blend of cetyl and stearyl sulfate.[1][2][3] Primarily utilized in the cosmetics and personal care industry as a cleansing and emulsifying agent, its applications in in-vitro cell culture experiments are not extensively documented in publicly available literature.[4] However, owing to its surfactant properties, which can disrupt cell membranes, a key in-vitro application is in the assessment of cytotoxicity. Understanding the cytotoxic potential of this compound is crucial for safety evaluations of cosmetic formulations and for studying the mechanisms of surfactant-induced cell injury.
These application notes provide a detailed protocol for assessing the cytotoxicity of Sodium cetostearyl sulfate in an in-vitro setting, using a human keratinocyte cell line as a model. The provided data and pathways are illustrative, designed to guide researchers in setting up their own experiments.
Data Presentation: Illustrative Cytotoxicity of this compound on HaCaT Cells
The following table summarizes hypothetical quantitative data from an in-vitro cytotoxicity study on human keratinocyte (HaCaT) cells exposed to varying concentrations of this compound for 24 hours. Cell viability was assessed using the MTT assay.
| Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation (%) | IC50 (µg/mL) |
| 0 (Control) | 100 | 5.2 | \multirow{6}{*}{~150} |
| 50 | 85.3 | 4.8 | |
| 100 | 62.1 | 6.1 | |
| 150 | 49.5 | 5.5 | |
| 200 | 31.8 | 4.9 | |
| 250 | 15.2 | 3.7 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a human keratinocyte cell line (HaCaT) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well cell culture plates
-
Sterile, disposable labware
Procedure:
-
Cell Culture and Seeding:
-
Maintain HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Further dilute the stock solution in serum-free DMEM to prepare working concentrations (e.g., 50, 100, 150, 200, 250 µg/mL). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest test concentration) and an untreated control group (medium only).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 24-hour treatment period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for surfactant-induced cell death.
References
Troubleshooting & Optimization
How to prevent phase separation in Sodium cetostearyl sulfate emulsions.
Welcome to the technical support center for Sodium Cetostearyl Sulfate (B86663) (SCS) emulsions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and answers to frequently asked questions to help prevent and resolve phase separation in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Cetostearyl Sulfate (SCS) and how does it function as an emulsifier?
This compound is an anionic surfactant, specifically an alkyl sulfate, derived from a blend of cetyl and stearyl alcohols.[1] It is primarily used as a co-emulsifier in oil-in-water (O/W) emulsions.[1] Its amphiphilic structure, containing a hydrophilic sulfate "head" and a hydrophobic hydrocarbon "tail," allows it to adsorb at the oil-water interface. This action reduces the interfacial tension between the two immiscible phases, facilitating the formation of a stable dispersion of oil droplets within a continuous water phase.[2]
Q2: What are the primary mechanisms of phase separation in SCS-stabilized emulsions?
Emulsions are inherently unstable systems. Phase separation can occur through several mechanisms:
-
Creaming/Sedimentation: This is the migration of dispersed droplets under gravity, with lighter oil droplets rising (creaming) or denser ones settling. It is often a reversible precursor to more severe instability.[3][4]
-
Flocculation: Droplets aggregate into clumps without losing their individual identities. This can be a reversible process.[3]
-
Coalescence: This is an irreversible process where droplets merge to form progressively larger droplets, ultimately leading to the complete separation of the oil and water phases.[3][5] This is often caused by an insufficient amount or ineffective type of emulsifier.[3]
-
Ostwald Ripening: Over time, smaller droplets dissolve and their material redeposits onto larger droplets due to differences in solubility. This leads to an increase in the average droplet size and can result in instability.[5][6][7]
-
Phase Inversion: The emulsion flips from O/W to W/O (or vice versa), which can lead to instability if the system is not designed for the new configuration.
Q3: Why is my SCS emulsion sensitive to pH and electrolytes?
As an anionic (negatively charged) surfactant, the stabilizing efficacy of SCS is highly dependent on the electrostatic repulsion between the oil droplets it coats.
-
pH: Significant changes in pH can alter the surface charge of the droplets, potentially reducing the repulsive forces that keep them apart. A dramatic pH shift can render the emulsifier ineffective.[3][8]
-
Electrolytes: The addition of salts (electrolytes) introduces ions into the continuous phase. These ions can "screen" the negative charge on the surface of the oil droplets, compressing the electrical double layer and reducing electrostatic repulsion. This allows droplets to get closer, increasing the risk of flocculation and coalescence.[9]
Troubleshooting Guide: Preventing Phase Separation
Problem 1: My emulsion separates immediately or shortly after preparation.
This issue, known as acute instability, typically points to a fundamental flaw in the formulation or preparation process.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Emulsifier Concentration | The amount of SCS may be too low to adequately cover the surface of the oil droplets. Incrementally increase the SCS concentration or the overall emulsifier system concentration. An insufficient emulsifier-to-oil ratio is a common cause of separation.[8][10] |
| Incorrect Phase Ratio | The oil phase volume may be too high for the emulsifier system to stabilize effectively.[3][8] Re-evaluate the oil-to-water ratio; consider reducing the internal phase percentage. |
| Inadequate Homogenization | Insufficient mixing energy results in large oil droplets, which are thermodynamically driven to coalesce more rapidly.[10] Increase homogenization speed or duration. Using high-shear mixing is generally recommended to reduce droplet size.[4][10] |
| Incorrect Processing Temperature | If using waxes or solid fats in the oil phase, both the oil and water phases must be heated sufficiently above the melting point of the highest-melting ingredient before emulsification.[8] Adding a cool phase to a hot phase can cause waxes to solidify prematurely, leading to a grainy texture and instability.[10] |
Problem 2: My emulsion looks good initially but shows creaming or separates after several days/weeks.
This indicates long-term instability. The initial formulation is close to stable but requires optimization.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Droplet Mobility | The viscosity of the continuous (water) phase may be too low, allowing oil droplets to move freely and eventually cream or coalesce.[3] Solution: Incorporate a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) into the aqueous phase to increase its viscosity and impede droplet movement.[3][4] |
| Sub-optimal pH | The pH of the formulation may have drifted over time into a range where SCS is less effective. Solution: Measure the pH of the separated sample.[8] Adjust the initial formulation pH to a more stable range (typically 6-8 for anionic systems) and incorporate a suitable buffering system. |
| Electrolyte Contamination/Interaction | Certain active ingredients or excipients may be salts that destabilize the emulsion. Solution: Review the formulation for electrolyte content. If high concentrations are necessary, consider incorporating a non-ionic co-emulsifier (e.g., a fatty alcohol like Cetearyl Alcohol) to provide steric hindrance, which is less sensitive to electrolytes.[5] |
| Temperature Fluctuations | Storage at elevated temperatures increases droplet kinetic energy, leading to more frequent collisions and coalescence.[5] Freeze-thaw cycles can physically disrupt the emulsifier film. Solution: Evaluate stability under stressed conditions (e.g., 45°C oven, freeze-thaw cycles) and optimize the emulsifier system for better robustness. |
| Excess Ionic Emulsifier | Using too much SCS can sometimes lead to crystallization, especially during freeze-thaw cycles, which presents as a grainy texture or instability.[8] Solution: Reduce the concentration of SCS and replace it with a non-ionic co-emulsifier to create a more robust mixed emulsifier system.[10] |
Illustrative Formulation Parameters
The following table provides typical starting concentrations for components in an SCS-stabilized O/W emulsion. Optimization is required for each specific formulation.
| Component | Function | Typical Concentration (% w/w) | Notes |
| Oil Phase | Internal Phase | 10 - 30% | Includes lipids, oils, esters, waxes. |
| This compound (SCS) | Primary Anionic Emulsifier | 0.5 - 2.5% | Often used as a co-emulsifier.[1] |
| Cetearyl Alcohol / Cetyl Alcohol | Co-emulsifier, Thickener | 1 - 5% | Fatty alcohols build lamellar structures, increasing viscosity and stability. |
| Glycerin / Propylene Glycol | Humectant | 2 - 5% | Can also influence continuous phase viscosity. |
| Xanthan Gum / Carbomer | Rheology Modifier | 0.1 - 0.5% | Increases viscosity of the external phase to prevent creaming.[3] |
| Preservative System | Antimicrobial | As required | Essential to prevent microbial growth, which can break emulsions.[8] |
| Water | Continuous Phase | q.s. to 100% |
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and resolving emulsion instability.
A troubleshooting workflow for diagnosing emulsion instability.
Visualizing the Stabilization Mechanism
This diagram illustrates how this compound and a fatty alcohol co-emulsifier work together to stabilize an oil droplet in water.
Stabilization of an O/W emulsion by SCS and a fatty alcohol.
Experimental Protocols for Stability Testing
To quantitatively assess emulsion stability, the following accelerated stability tests are recommended.
Centrifugation Stress Test
This test accelerates gravitational separation to quickly predict long-term stability issues like creaming or coalescence.[11]
-
Objective: To evaluate the emulsion's resistance to phase separation under high g-forces.
-
Methodology:
-
Dispense 10-15 mL of the emulsion into two centrifuge tubes.
-
Place the tubes in opposite positions within the centrifuge rotor to ensure balance.
-
Centrifuge the samples at 3000-5000 RPM for 15-30 minutes at a controlled temperature (e.g., 25°C).
-
After centrifugation, carefully remove the tubes and visually inspect for any signs of phase separation, such as a distinct oil layer, water layer, or a dense "cream" layer at the top.
-
Measure the height of any separated layer and express it as a percentage of the total sample height. A stable emulsion will show no visible separation.
-
Freeze-Thaw Cycling
This test assesses the formulation's robustness against extreme temperature fluctuations that can occur during shipping and storage.[11]
-
Objective: To determine if the emulsion can withstand the stress of freezing and thawing, which can disrupt the interfacial film.
-
Methodology:
-
Place a sample of the emulsion in a container and store it at a low temperature (e.g., -10°C) for 24 hours.
-
Remove the sample and allow it to thaw completely at an elevated temperature (e.g., 45°C) for 24 hours.[11] This completes one cycle.
-
Repeat this process for 3-5 cycles.
-
After the final cycle, allow the sample to return to room temperature.
-
Visually inspect the sample for any changes in texture, color, viscosity, or signs of phase separation. Compare it to a control sample stored at room temperature.
-
Particle Size Analysis by Dynamic Light Scattering (DLS)
This protocol measures changes in droplet size over time, which is a direct indicator of coalescence or Ostwald ripening.[6]
-
Objective: To measure the mean droplet diameter and Polydispersity Index (PDI) of the emulsion over time. An increase in droplet size is indicative of instability.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Methodology:
-
Sample Preparation: Dilute the emulsion sample with the continuous phase (filtered deionized water) to a suitable concentration to avoid multiple scattering effects. The solution should be slightly turbid but not opaque.[6]
-
Instrument Setup: Set the measurement temperature to 25°C. Ensure the correct refractive index and viscosity values for the dispersant are entered into the software.
-
Measurement: Transfer the diluted sample into a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform the measurement, acquiring data from 3-5 runs.
-
Data Analysis: The software will report the Z-average diameter (mean size) and the Polydispersity Index (PDI). A PDI value below 0.3 is often considered acceptable.[6]
-
Record these values and repeat the measurement at various time points (e.g., Day 0, Day 7, Day 30) for samples stored under different conditions (e.g., room temperature, 45°C). A significant increase in Z-average diameter over time indicates coalescence.
-
References
- 1. lesielle.com [lesielle.com]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 8. Cosmetic emulsion separation [personalcarescience.com.au]
- 9. thecosmeticformulator.com [thecosmeticformulator.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sodium Cetostearyl Sulfate Concentration for Stable Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Sodium Cetostearyl Sulfate (B86663) in nanoemulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Cetostearyl Sulfate and why is it used in nanoemulsions?
This compound is an anionic surfactant composed of a mixture of sodium cetyl sulfate and sodium stearyl sulfate. Due to its amphiphilic nature, it is an effective emulsifying agent, reducing the interfacial tension between oil and water phases to facilitate the formation of stable nano-sized droplets. Its high Hydrophilic-Lipophilic Balance (HLB) value, reportedly around 40, makes it particularly suitable for creating oil-in-water (o/w) nanoemulsions.
Q2: What is a typical concentration range for this compound in nanoemulsions?
In cosmetic formulations, this compound has been reported to be used at concentrations ranging from 0.1% to 29%. However, for nanoemulsion formulation, the optimal concentration is highly dependent on the specific oil phase, the desired particle size, and the presence of any co-surfactants or other excipients. It is recommended to start with a concentration in the lower end of this range and optimize based on experimental results.
Q3: How does the concentration of this compound affect nanoemulsion properties?
The concentration of this compound significantly influences key nanoemulsion characteristics:
-
Particle Size: Generally, increasing the surfactant concentration leads to a decrease in droplet size up to a certain point, after which the effect may plateau.
-
Polydispersity Index (PDI): An optimal surfactant concentration helps in achieving a low PDI value (typically < 0.3), indicating a narrow and uniform particle size distribution. Insufficient or excessive concentrations can lead to a higher PDI.
-
Zeta Potential: As an anionic surfactant, this compound imparts a negative surface charge to the oil droplets. A sufficiently high negative zeta potential (typically ≤ -25 mV) is desirable for good electrostatic stability, preventing droplet aggregation.
-
Stability: The right concentration is crucial for long-term stability, preventing destabilization phenomena such as creaming, flocculation, and coalescence.
Q4: What are the key considerations when preparing a nanoemulsion with this compound?
Several factors should be considered:
-
Method of Preparation: Both high-energy methods (e.g., high-pressure homogenization, ultrasonication) and low-energy methods (e.g., phase inversion temperature, spontaneous emulsification) can be employed. The choice of method will influence the required energy input and the final characteristics of the nanoemulsion.
-
Oil Phase Composition: The type and concentration of the oil phase will dictate the required amount of surfactant to achieve a stable system.
-
Co-surfactant: The use of a co-surfactant can enhance the stability and reduce the required concentration of the primary surfactant by further reducing interfacial tension and increasing the fluidity of the interface.
-
pH of the Aqueous Phase: The pH can influence the charge of the surfactant and the overall stability of the nanoemulsion.
Troubleshooting Guides
Issue 1: Large Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Gradually increase the concentration of this compound in small increments (e.g., 0.5% w/w) and monitor the effect on particle size and PDI. |
| Inefficient Homogenization | Increase the homogenization pressure, duration, or number of cycles. For ultrasonication, increase the power or processing time. |
| Suboptimal Oil-to-Surfactant Ratio | Systematically vary the oil-to-surfactant ratio to find the optimal balance for your specific components. |
| Inadequate Mixing | Ensure thorough mixing of the oil and aqueous phases before homogenization. |
Issue 2: Nanoemulsion Instability (Creaming, Flocculation, Coalescence)
| Potential Cause | Troubleshooting Step |
| Insufficient Electrostatic Repulsion | Measure the zeta potential. If the absolute value is below 25 mV, consider slightly increasing the this compound concentration or adjusting the pH of the aqueous phase. |
| Ostwald Ripening | If the oil phase has some water solubility, larger droplets may grow at the expense of smaller ones. Consider adding a small amount of a highly water-insoluble component (e.g., a long-chain triglyceride) to the oil phase. |
| Incorrect Surfactant Concentration | Both too low and too high concentrations of surfactant can lead to instability. Perform a concentration optimization study. |
| Temperature Fluctuations during Storage | Store the nanoemulsion at a constant and controlled temperature. |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (o/w) Nanoemulsion using High-Pressure Homogenization
This protocol describes a general method for preparing a nanoemulsion stabilized with this compound. The specific concentrations of oil and surfactant should be optimized for each formulation.
Materials:
-
Oil Phase (e.g., Medium-chain triglycerides, Mineral oil)
-
This compound
-
Purified Water
-
High-Pressure Homogenizer
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the desired concentration of this compound in purified water with gentle heating and stirring until a clear solution is obtained.
-
Preparation of the Oil Phase: Heat the oil phase to the same temperature as the aqueous phase.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 10,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Cooling: Allow the nanoemulsion to cool down to room temperature.
-
Characterization: Characterize the nanoemulsion for particle size, PDI, and zeta potential.
Data Presentation
Table 1: Hypothetical Effect of this compound Concentration on Nanoemulsion Properties
This table presents a hypothetical dataset to illustrate the expected trend when optimizing this compound concentration for a model o/w nanoemulsion (10% oil phase). Note: This data is for illustrative purposes and actual results will vary depending on the specific formulation and process parameters.
| Formulation ID | This compound Conc. (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-SCS-1 | 1.0 | 250 ± 15 | 0.45 ± 0.05 | -22 ± 2 |
| NE-SCS-2 | 2.5 | 180 ± 10 | 0.28 ± 0.03 | -28 ± 3 |
| NE-SCS-3 | 5.0 | 150 ± 8 | 0.21 ± 0.02 | -35 ± 2 |
| NE-SCS-4 | 7.5 | 145 ± 7 | 0.25 ± 0.03 | -38 ± 3 |
| NE-SCS-5 | 10.0 | 148 ± 9 | 0.32 ± 0.04 | -40 ± 2 |
Mandatory Visualizations
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Caption: Troubleshooting Decision Tree for Unstable Nanoemulsions.
Effect of pH on the stability of Sodium cetostearyl sulfate stabilized formulations
This guide provides researchers, scientists, and drug development professionals with essential information on managing the stability of formulations stabilized with Sodium Cetostearyl Sulfate (B86663), focusing specifically on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in Sodium Cetostearyl Sulfate emulsions at low pH?
The primary cause of instability at low pH (typically below 5) is the acid-catalyzed hydrolysis of the sulfate ester bond.[1] this compound can decompose in acidic conditions into its constituent fatty alcohols (cetyl and stearyl alcohol) and sodium bisulfate.[2] This degradation reduces the concentration of the emulsifier at the oil-water interface, leading to droplet coalescence and eventual phase separation. The acid produced by this hydrolysis can further catalyze the reaction, accelerating the breakdown of the emulsion.[1]
Q2: What is the recommended pH range for ensuring the stability of these formulations?
For optimal stability and to prevent hydrolysis, formulations stabilized with this compound should be maintained in a slightly acidic to neutral pH range. While the ideal pH can depend on the other ingredients in the formulation, a range of pH 5.5 to 8.0 is generally considered safe to minimize degradation. Many topical products are formulated to be in a pH range of 4 to 6 to align with the natural pH of the skin.[3][4] However, for sulfate-based surfactants, straying below pH 5 can risk hydrolysis.[1] Therefore, careful testing at the lower end of this range is crucial.
Q3: How does a high pH affect the stability of the emulsion?
While acid hydrolysis is the primary concern, extreme alkaline conditions (e.g., pH > 9) can also affect formulation stability, though typically to a lesser extent than low pH. High pH can alter the ionization state of other formulation ingredients, potentially leading to incompatibilities, changes in viscosity, or impacting the efficacy of preservatives. While base-catalyzed hydrolysis is faster for some esters, acid-catalyzed hydrolysis is the more significant issue for alkyl sulfates.[5]
Q4: My formulation's viscosity is changing as I adjust the pH. Why is this happening?
Changes in pH can significantly impact the viscosity of an emulsion. This can be due to several factors:
-
Thickener Sensitivity: Many common thickening agents (e.g., carbomers, acrylate (B77674) copolymers) are pH-sensitive. Their ability to swell and thicken the formulation is dependent on being in a specific pH range.
-
Droplet Interactions: The surface charge of the emulsion droplets, influenced by pH, affects inter-droplet repulsion.[6] Changes in these forces can lead to flocculation or altered packing, which manifests as a change in viscosity.
-
Ingredient Solubility: The solubility of other components in your formulation may be pH-dependent, which can indirectly affect the rheology of the system.
Q5: What are the best practices for adjusting the pH of a this compound emulsion?
To adjust the pH of your formulation, it is recommended to use dilute solutions of a pH modifier.
-
To Lower pH: A 10-50% solution of citric acid in distilled water is commonly used.[7][8]
-
To Raise pH: A 10% solution of sodium hydroxide (B78521) in distilled water is a standard choice.[7]
Always add the adjusting solution dropwise under constant, gentle agitation to avoid localized pH shocks that could destabilize the emulsion. It is crucial to measure the pH after each addition and allow the system to equilibrate before taking a final reading.[8]
Troubleshooting Guide
This section addresses common stability problems encountered during formulation development.
| Problem Observed | Potential Cause (pH-Related) | Recommended Actions |
| Creaming / Separation | Low pH (<5.0): Acid hydrolysis of this compound is likely occurring, reducing its emulsifying capacity.[1] | 1. Measure the pH of the formulation. 2. If low, adjust upwards to pH 5.5 - 7.0 using a dilute sodium hydroxide solution.[7] 3. Consider incorporating a buffer system (e.g., citrate, phosphate) to maintain the target pH.[9] |
| Loss of Viscosity | pH Drift: The formulation's pH may have shifted out of the optimal range for your chosen thickener. | 1. Confirm the optimal pH range for all excipients, especially rheology modifiers. 2. Re-adjust the pH to the target range. 3. Implement a buffer system to prevent future pH drift.[10] |
| Grainy Texture / Crystals | Hydrolysis Products: At low pH, the hydrolysis of the surfactant produces cetyl and stearyl alcohol, which can crystallize within the formulation.[2] | 1. This is a strong indicator of irreversible chemical degradation. 2. The formulation should be discarded. 3. Reformulate at a higher pH (≥ 5.5) and include a suitable buffer. |
| Irreversible Coalescence | Insufficient Emulsifier: This is the ultimate result of surfactant hydrolysis at low pH, where droplets merge permanently. | 1. Verify the pH of the formulation. 2. If the pH is acidic, the cause is likely hydrolysis. 3. For future batches, ensure the initial pH is in the stable range and remains there throughout the product's shelf life. |
Quantitative Data Summary
The following table summarizes the expected effect of pH on key stability parameters for a typical oil-in-water emulsion stabilized with this compound. Actual values will vary based on the complete formulation.
| Parameter | Acidic (pH < 5.0) | Optimal (pH 5.5 - 8.0) | Alkaline (pH > 8.0) |
| Surfactant Hydrolysis Rate | High | Negligible / Very Low | Low |
| Droplet Size (d50) | Increasing over time | Stable | Generally Stable |
| Zeta Potential (Absolute Value) | May decrease over time | Stable | May show slight changes |
| Creaming Index | High / Rapid Separation | Low | Low |
| Physical Stability | Poor | Good to Excellent | Good |
Experimental Protocols
Protocol 1: Stability Assessment Under Different pH Conditions
-
Prepare a Base Emulsion: Prepare a sufficient quantity of the oil-in-water emulsion stabilized with this compound, but without any pH-adjusting agents.
-
Aliquot and Adjust pH: Divide the base emulsion into at least three separate batches.
-
Batch A: Adjust pH to ~4.5 (Acidic).
-
Batch B: Adjust pH to ~6.5 (Optimal).
-
Batch C: Adjust pH to ~8.5 (Alkaline).
-
Use dilute citric acid or sodium hydroxide solutions for adjustment.[7] Record the final pH of each batch.
-
-
Initial Analysis (Time 0): For each batch, immediately perform baseline analysis:
-
Measure viscosity using a viscometer.
-
Determine particle size distribution (e.g., via laser diffraction).[11]
-
Take high-quality photographs for visual comparison.
-
-
Accelerated Stability Testing: Place samples of each batch in a stability chamber for accelerated testing (e.g., 40°C for 3 months).[12] Also, perform freeze-thaw cycling (e.g., 3 cycles of -10°C to 25°C).[12]
-
Periodic Analysis: At set intervals (e.g., 1 week, 1 month, 3 months), remove samples and repeat the analyses from Step 3. Observe for any signs of phase separation, creaming, crystallization, or significant changes in appearance, viscosity, or droplet size.[13]
Protocol 2: Measuring Emulsion pH
-
Sample Preparation: For accurate measurement of a cream or lotion, a 10% dilution is recommended.[8] Weigh 1 gram of the emulsion into a beaker and add 9 grams of demineralized or distilled water.
-
Mixing: Stir the dilution thoroughly until the emulsion is uniformly dispersed.
-
Calibration: Calibrate your pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Measurement: Immerse the calibrated pH electrode into the 10% dilution. Allow the reading to stabilize for at least one minute before recording the value.[8]
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting pH-related stability issues.
Caption: Troubleshooting workflow for pH-related instability.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
References
- 1. hnlcaw.com [hnlcaw.com]
- 2. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. xray.greyb.com [xray.greyb.com]
- 11. researchgate.net [researchgate.net]
- 12. agnopharma.com [agnopharma.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Creaming and Coalescence in Sodium Cetostearyl Sulfate Preparations
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues—specifically creaming and coalescence—encountered in oil-in-water (O/W) emulsions stabilized with sodium cetostearyl sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of sodium cetostearyl sulfate in an emulsion?
This compound is an anionic surfactant that acts as an emulsifying agent. Its structure contains both a hydrophilic (water-loving) sulfate group and a lipophilic (oil-loving) cetostearyl chain. This allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed oil droplets, thereby preventing them from coalescing.[1]
Q2: Why is cetostearyl alcohol often used in conjunction with this compound?
Cetostearyl alcohol, a mixture of cetyl and stearyl alcohols, functions as a co-emulsifier and a viscosity-increasing agent.[2] It packs into the interfacial film created by the this compound, enhancing its rigidity and stability. Furthermore, it forms a network structure within the continuous aqueous phase, which significantly increases the viscosity of the emulsion. This increased viscosity helps to slow down the movement of oil droplets, thereby inhibiting creaming.[3]
Q3: What are the key differences between creaming and coalescence?
Creaming is the upward migration of dispersed oil droplets due to a density difference between the oil and water phases. This process is often reversible by gentle shaking. Coalescence, on the other hand, is an irreversible process where droplets merge to form larger ones, eventually leading to a complete separation of the oil and water phases.
Q4: What is a desirable zeta potential for an emulsion stabilized with this compound?
For emulsions stabilized by ionic surfactants like this compound, a higher absolute zeta potential value is indicative of greater stability. A zeta potential more negative than -30 mV is generally considered to provide good electrostatic repulsion between droplets, minimizing flocculation and subsequent coalescence.[4]
Troubleshooting Guide: Creaming
Problem: My emulsion is showing a distinct cream layer at the top after a short period.
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Viscosity | Increase the concentration of the viscosity-enhancing agent, such as cetostearyl alcohol.[3] | A higher viscosity in the continuous phase slows the upward movement of the less dense oil droplets, as described by Stokes' Law.[5] |
| Large Droplet Size | Optimize the homogenization process by increasing the speed or duration of mixing. | Smaller droplets have a lower tendency to cream due to reduced buoyant forces. |
| Inappropriate Phase Volume Ratio | Adjust the ratio of the oil phase to the aqueous phase. | While less common for creaming, an excessively high internal phase concentration can sometimes contribute to instability. |
Troubleshooting Guide: Coalescence
Problem: I'm observing an increase in droplet size over time, and an oil layer is beginning to form.
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Emulsifier Concentration | Increase the concentration of this compound. | An inadequate amount of emulsifier will not sufficiently cover the surface of the oil droplets, leading to a weak interfacial film that is prone to rupture upon droplet collision. |
| Incompatible Ingredients | Review the formulation for any ingredients that may be interacting with the anionic surfactant. | Cationic ingredients, for example, can neutralize the negative charge of the this compound, reducing electrostatic repulsion and leading to instability. |
| Suboptimal pH | Measure and adjust the pH of the aqueous phase. | The charge of an ionic surfactant can be influenced by pH. For anionic surfactants, a more neutral to slightly alkaline pH is generally preferred to ensure the head groups are fully ionized, maximizing electrostatic repulsion. |
| Presence of Electrolytes | Evaluate the concentration of salts in your formulation. | High concentrations of electrolytes can compress the electrical double layer around the droplets, reducing the repulsive forces and promoting coalescence.[6] |
| Temperature Fluctuations | Store the emulsion at a controlled, stable temperature. | Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent and forceful collisions. It can also decrease the viscosity of the continuous phase. |
Data Presentation
The following tables provide typical formulation and stability parameters for a stable O/W cream utilizing a this compound and cetostearyl alcohol emulsifying system.
Table 1: Typical Formulation Parameters
| Parameter | Recommended Range |
| This compound Conc. | 0.5 - 2.5% (w/w) |
| Cetostearyl Alcohol Conc. | 2 - 10% (w/w) |
| Oil Phase Conc. | 15 - 30% (w/w) |
| pH of Aqueous Phase | 5.5 - 7.5 |
Table 2: Key Stability Indicators
| Parameter | Typical Values for a Stable Emulsion |
| Particle Size (Z-average) | < 500 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | < -30 mV |
| Viscosity (at low shear rate) | > 20,000 cP |
Experimental Protocols
Particle Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)
Objective: To determine the mean droplet size (Z-average) and the breadth of the size distribution (PDI) of the emulsion.
Methodology:
-
Sample Preparation: Dilute the emulsion with deionized water to a concentration that results in a suitable scattering intensity for the instrument. The exact dilution will depend on the initial concentration of the emulsion.
-
Instrument Setup: Use a calibrated DLS instrument. Set the measurement temperature to 25°C and ensure the correct refractive index and viscosity of the dispersant (water) are entered into the software.
-
Measurement: Transfer the diluted sample to a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement, typically consisting of multiple runs.
-
Data Analysis: The software will provide the Z-average diameter and the PDI. A PDI value below 0.3 is generally indicative of a narrow and homogenous size distribution.[7]
Zeta Potential Measurement
Objective: To measure the surface charge of the dispersed oil droplets, which is an indicator of the electrostatic stability of the emulsion.[8]
Methodology:
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration for the instrument.
-
Instrument Setup: Use a zeta potential analyzer, often integrated with a DLS instrument.
-
Measurement: Inject the diluted sample into a clean measurement cell, ensuring there are no air bubbles between the electrodes. Place the cell in the instrument and allow it to equilibrate. An electric field is applied, and the velocity of the particles is measured.
-
Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility. For anionic systems like those with this compound, a more negative value (e.g., < -30 mV) indicates greater stability.[4]
Rheological Analysis
Objective: To measure the viscosity of the emulsion, which is a critical factor in preventing creaming.
Methodology:
-
Instrument Setup: Use a calibrated rheometer with a suitable geometry (e.g., cone and plate or parallel plate). Set the temperature to 25°C.
-
Sample Loading: Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped. Lower the upper geometry to the correct gap setting.
-
Measurement: Perform a shear rate sweep to determine the viscosity profile of the emulsion. To assess the stability against creaming, the viscosity at a low shear rate (zero-shear viscosity) is of particular interest.[5]
-
Data Analysis: Plot viscosity as a function of shear rate. A high zero-shear viscosity is desirable for preventing creaming.
Optical Microscopy
Objective: To visually assess the microstructure of the emulsion, including droplet size, shape, and any signs of aggregation or coalescence.
Methodology:
-
Sample Preparation: Place a small drop of the emulsion on a clean microscope slide. Gently place a coverslip over the drop, avoiding the introduction of air bubbles and excessive pressure that could alter the droplet structure.
-
Observation: View the sample under a light microscope at various magnifications.
-
Image Analysis: Capture images at different time points to monitor any changes in the emulsion's microstructure over time. An increase in the average droplet size is a direct indication of coalescence.
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. Cetearyl Alcohol in Cosmetics & Personal Care [periodical.knowde.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. rheologylab.com [rheologylab.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Optimizing homogenization speed and time for Sodium cetostearyl sulfate emulsions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the homogenization speed and time for Sodium Cetostearyl Sulfate emulsions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation and stabilization of this compound emulsions.
Q1: My emulsion is showing signs of creaming (a layer of concentrated droplets on top). What are the likely causes and how can I fix it?
A: Creaming is a common form of emulsion instability where dispersed droplets migrate upwards due to a density difference between the oil and water phases. It is often a precursor to more severe instability like coalescence.
Possible Causes:
-
Insufficient Homogenization: The energy input during homogenization may not have been adequate to reduce the oil droplet size effectively. Larger droplets have a greater tendency to cream.
-
Low Viscosity of the Continuous Phase: A low-viscosity external phase (water) allows for easier movement of the oil droplets.
-
Inadequate Emulsifier Concentration: The concentration of this compound may be too low to provide a sufficient stabilizing interfacial film around the oil droplets.
Solutions:
-
Optimize Homogenization: Increase the homogenization speed or time to reduce the average droplet size. Refer to the data in Table 1 for illustrative examples of how these parameters affect emulsion properties.
-
Increase Continuous Phase Viscosity: Consider adding a viscosity-modifying agent (e.g., a hydrophilic polymer like xanthan gum or carbomer) to the aqueous phase. This will hinder the movement of the oil droplets.
-
Adjust Emulsifier Concentration: Incrementally increase the concentration of this compound in your formulation. As an anionic surfactant, it provides electrostatic repulsion between droplets, which can be enhanced at a higher concentration.
Q2: I am observing coalescence, where oil droplets are merging to form larger ones, leading to phase separation. What should I do?
A: Coalescence is an irreversible process and a critical sign of emulsion instability, indicating a failure of the interfacial film.
Possible Causes:
-
Ineffective Interfacial Film: The this compound may not be forming a robust and stable film around the oil droplets. This could be due to improper dispersion, interaction with other ingredients, or being present at a concentration below its critical micelle concentration (CMC).
-
High Temperature During Storage or Processing: Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent and forceful collisions that can rupture the interfacial film. It can also decrease the viscosity of the continuous phase.
-
Incorrect pH: The stability of emulsions stabilized by anionic surfactants like this compound can be pH-dependent. Extreme pH values can affect the charge on the droplet surface, reducing repulsive forces.
Solutions:
-
Ensure Proper Emulsifier Incorporation: Ensure the this compound is fully dissolved in the water phase before homogenization.
-
Control Temperature: Maintain a consistent and controlled temperature during both processing and storage.
-
Optimize pH: Adjust the pH of the aqueous phase to a range where this compound is most effective. Typically, for anionic surfactants, a neutral to slightly alkaline pH is preferred.
-
Consider a Co-emulsifier: The addition of a non-ionic co-emulsifier can often strengthen the interfacial film and improve stability.
Q3: My final emulsion has a grainy or lumpy texture. What is the cause of this?
A: A grainy texture can arise from the crystallization of certain ingredients or improper homogenization.
Possible Causes:
-
Crystallization of High Melting Point Ingredients: If your oil phase contains waxes or other components with high melting points, they may not have been sufficiently heated and dispersed during emulsion formation. This can lead to the formation of solid particles as the emulsion cools.
-
Insufficient Homogenization: Inadequate mixing can result in a non-uniform distribution of droplets and the presence of larger, palpable aggregates.
Solutions:
-
Ensure Proper Heating: Heat both the oil and water phases to a temperature above the melting point of all ingredients in the oil phase (typically 70-80°C) before and during homogenization.
-
Optimize Homogenization: Increase the homogenization speed and/or time to ensure a fine and uniform droplet size distribution.
Data Presentation
The following table provides an illustrative example of how homogenization parameters can influence the properties of an emulsion. Please note that this data is representative and the optimal conditions for your specific formulation should be determined experimentally.
Table 1: Illustrative Effect of Homogenization Speed and Time on Emulsion Properties
| Homogenization Speed (rpm) | Homogenization Time (min) | Average Particle Size (nm) | Polydispersity Index (PDI) | Stability after 24h |
| 5,000 | 5 | 850 | 0.65 | Creaming Observed |
| 5,000 | 10 | 620 | 0.52 | Slight Creaming |
| 10,000 | 5 | 450 | 0.35 | Stable |
| 10,000 | 10 | 310 | 0.28 | Stable |
| 15,000 | 5 | 280 | 0.25 | Stable |
| 15,000 | 10 | 210 | 0.21 | Stable |
Note: This data is for illustrative purposes and may not be directly applicable to all this compound emulsions. PDI values < 0.3 are generally considered to indicate a narrow and desirable particle size distribution.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
Materials:
-
Oil Phase (e.g., mineral oil, isopropyl myristate)
-
Aqueous Phase (deionized water)
-
This compound
-
High-shear homogenizer (e.g., rotor-stator type)
-
Heating plates with magnetic stirrers
-
Beakers
-
Thermometer
Methodology:
-
Phase Preparation:
-
In one beaker, prepare the oil phase by weighing and combining all oil-soluble ingredients.
-
In a separate beaker, prepare the aqueous phase by weighing the deionized water and dissolving the this compound in it with gentle stirring.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 75-80°C on heating plates. Stir both phases gently during heating to ensure uniform temperature.
-
-
Emulsification:
-
Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer.
-
The speed and duration of homogenization are critical parameters to be optimized. Start with a mid-range speed (e.g., 8,000 - 12,000 rpm) for a set time (e.g., 5-10 minutes).
-
-
Cooling:
-
After homogenization, remove the emulsion from the heat and allow it to cool to room temperature with gentle, continuous stirring (e.g., using a magnetic stirrer). Rapid cooling should be avoided as it can shock the emulsion and lead to instability.
-
-
Final Additions:
-
If your formulation includes temperature-sensitive ingredients (e.g., preservatives, fragrances), add them once the emulsion has cooled to below 40°C.
-
Protocol 2: Characterization of Emulsion Stability
1. Macroscopic Observation:
-
Visually inspect the emulsion for any signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 24 hours, 48 hours, 1 week) after preparation. Store samples at different temperature conditions (e.g., 4°C, 25°C, 40°C) to assess thermal stability.
2. Particle Size Analysis (Dynamic Light Scattering - DLS):
-
Objective: To measure the mean droplet diameter and polydispersity index (PDI) of the emulsion. An increase in droplet size over time is indicative of coalescence.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Methodology:
-
Sample Preparation: Dilute the emulsion sample with the continuous phase (deionized water) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the measurement temperature, typically to 25°C. Ensure the correct refractive index and viscosity values for the dispersant are entered into the software.
-
Measurement: Transfer the diluted sample into a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate. Perform the measurement.
-
Data Analysis: Record the Z-average diameter (mean size) and the PDI. A PDI value below 0.3 is generally desirable.
-
Mandatory Visualization
Caption: Experimental workflow for preparing an O/W emulsion.
Caption: Troubleshooting decision tree for emulsion instability.
Technical Support Center: Optimizing Particle Size in Sodium Cetostearyl Sulfate Stabilized Nanoparticles
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the size reduction of nanoparticles stabilized with Sodium Cetostearyl Sulfate.
Troubleshooting Guide
This section addresses common challenges encountered during the formulation of nanoparticles, offering potential causes and actionable solutions to achieve the desired particle size and distribution.
Issue: My initial nanoparticle size is larger than the target range.
Potential Cause 1: Insufficient Energy Input During Homogenization
High-pressure homogenization is a critical step that relies on immense shear forces and cavitation to break down larger droplets into nano-sized particles. If the energy input is too low, the breakdown will be incomplete.
Recommended Solutions:
-
Increase Homogenization Pressure: Gradually increase the pressure in increments. Higher pressures generally lead to smaller particle sizes, though there is often a plateau point beyond which further increases offer diminishing returns.
-
Increase the Number of Homogenization Cycles: Processing the emulsion through the homogenizer for multiple passes ensures that all droplets are subjected to the high-shear environment, leading to a more uniform and smaller particle size.[1]
-
Optimize Temperature: The temperature of the emulsion can affect the viscosity of the lipid and aqueous phases. Experiment with pre-heating the emulsion to a temperature that lowers viscosity without degrading any components, which can improve homogenization efficiency.
Potential Cause 2: Suboptimal Ultrasonication Parameters
Ultrasonication uses acoustic cavitation to disrupt particles.[2] The effectiveness of this process is highly dependent on the applied power, duration, and sample volume.
Recommended Solutions:
-
Adjust Sonication Time: The magnitude of particle size reduction often decreases with increasing sonication time until a minimum size is reached.[3] It's crucial to determine the optimal time where size reduction is maximized before over-processing occurs.
-
Optimize Ultrasonic Amplitude/Power: Higher amplitude or power generally results in smaller particles. However, excessive power can lead to particle aggregation or degradation of the drug or stabilizer.[4][5]
-
Use a Probe Sonicator Instead of a Bath: For more direct and efficient energy transfer, a probe sonicator is often more effective than an ultrasonic bath.[6]
-
Control the Temperature: Ultrasonication generates significant heat. Use a cooling bath (e.g., an ice bath) to maintain a consistent temperature, as temperature fluctuations can affect particle stability and size.
Potential Cause 3: Formulation Imbalances
The relative concentrations of the oil phase, aqueous phase, and the stabilizer (this compound) are critical.
Recommended Solutions:
-
Optimize Surfactant Concentration: The concentration of this compound must be sufficient to cover the surface of the newly formed nanoparticles and prevent them from coalescing. A low concentration may lead to larger particles due to insufficient stabilization. Conversely, an excessively high concentration can sometimes lead to an increase in particle size due to micelle formation or changes in viscosity.
-
Adjust Oil Phase Concentration: The viscosity of the dispersed phase can influence the ease of droplet breakdown. Higher oil concentrations can lead to larger particle sizes as they are more difficult to disperse.
-
Evaluate Aqueous Phase pH and Ionic Strength: The properties of the aqueous phase can influence the effectiveness of the surfactant. For ionic surfactants like this compound, changes in pH and ionic strength can alter its stabilizing properties.[7]
Issue: The particle size distribution (Polydispersity Index - PDI) is too broad.
Potential Cause 1: Incomplete or Non-Uniform Energy Input
If the homogenization or sonication process is not uniform, some parts of the emulsion will be processed more effectively than others, leading to a wide range of particle sizes.
Recommended Solutions:
-
Ensure Adequate Mixing: Before and during the size reduction process, ensure the pre-emulsion is thoroughly mixed.[8]
-
Increase Homogenization Cycles or Sonication Time: As with reducing average particle size, increasing the duration or number of passes of the high-energy process can lead to a narrower PDI.[9]
Potential Cause 2: Improper Dissolution of Components
If the this compound or other components are not fully dissolved before emulsification, it can lead to inconsistent stabilization and a broader size distribution.[8]
Recommended Solution:
-
Ensure all components are fully dissolved in their respective phases before mixing. Gentle heating and stirring can aid in this process.
Issue: Nanoparticles are aggregating after production (instability).
Potential Cause: Insufficient Surfactant Stabilization
The amount of this compound may not be enough to provide a stable barrier around the nanoparticles, leading to aggregation over time.
Recommended Solutions:
-
Increase Surfactant Concentration: A higher concentration of the stabilizer can provide better steric and electrostatic hindrance to prevent particles from coming together.[8]
-
Consider a Co-Stabilizer: Sometimes, a combination of surfactants can provide better stability than a single one. Adding a non-ionic co-stabilizer might improve the overall stability of the formulation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving small particle size? A1: While multiple factors are important, the energy input from the size reduction method (e.g., pressure in homogenization, power in sonication) is often the most direct and critical factor in achieving a small particle size.
Q2: How does the concentration of this compound affect nanoparticle size? A2: The surfactant concentration is crucial for stability. An optimal concentration is required to effectively coat the nanoparticle surface and prevent aggregation. Insufficient amounts can lead to larger particles, while excessive amounts might cause an increase in size due to the formation of micelles.
Q3: Can I combine homogenization and ultrasonication? A3: Yes, this is a common and effective strategy.[1] High-pressure homogenization can be used to create a pre-emulsion with a relatively small particle size, which is then further reduced and narrowed in distribution by ultrasonication.
Q4: What is a good starting point for homogenization pressure and cycles? A4: A good starting point is often in the range of 500-1000 bar for 3-5 cycles. This should then be optimized based on the specific formulation and desired particle size.
Q5: How can I tell if I am applying too much sonication energy? A5: Signs of over-processing from sonication include an increase in particle size or PDI after an initial decrease, a change in the color or clarity of the dispersion, or degradation of the encapsulated drug. It is advisable to perform a time-course experiment to identify the optimal sonication duration.[9]
Quantitative Data Summary
The following tables summarize the general effects of various parameters on nanoparticle size. The exact values can vary significantly based on the specific formulation and equipment used.
Table 1: Influence of High-Pressure Homogenization Parameters on Particle Size
| Parameter | Change | Expected Effect on Particle Size | Notes |
| Pressure | Increase | Decrease | Effect may plateau at very high pressures. |
| Number of Cycles | Increase | Decrease | Leads to a more uniform and smaller size. |
| Temperature | Increase | Generally Decrease | Lowers viscosity, improving efficiency. Must be balanced against component stability. |
Table 2: Influence of Ultrasonication Parameters on Particle Size
| Parameter | Change | Expected Effect on Particle Size | Notes |
| Time | Increase | Decrease | An optimal time exists before over-processing may cause aggregation.[3][9] |
| Amplitude/Power | Increase | Decrease | Excessive power can lead to instability or particle breakdown.[4] |
| Sample Volume | Decrease | Decrease | Smaller volumes often receive more concentrated energy input. |
Table 3: Impact of Formulation Variables on Particle Size
| Variable | Change | Expected Effect on Particle Size | Rationale |
| Surfactant Conc. | Increase | Decrease (to a point) | Better surface coverage and stabilization. Excess may increase size. |
| Oil Phase Conc. | Increase | Increase | Higher viscosity of the dispersed phase makes droplet breakdown more difficult. |
| Aqueous Phase pH | Varies | Can Increase or Decrease | Affects the charge and stabilizing capacity of the ionic surfactant.[7] |
Experimental Protocols
Protocol 1: Particle Size Reduction using High-Pressure Homogenization (HPH)
-
Preparation of Phases:
-
Prepare the oil phase by dissolving the lipid and any oil-soluble components. Heat if necessary to ensure complete dissolution.
-
Prepare the aqueous phase by dissolving the this compound and any water-soluble components in purified water. Heat to the same temperature as the oil phase.
-
-
Pre-emulsification:
-
Add the oil phase to the aqueous phase while stirring at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Set the high-pressure homogenizer to the desired pressure (e.g., start at 800 bar).
-
Pass the pre-emulsion through the homogenizer.
-
Collect the resulting nanoemulsion in a beaker, preferably kept in a cooling bath to dissipate heat.
-
Repeat the homogenization for a set number of cycles (e.g., 3-5 cycles).
-
-
Characterization:
-
Measure the particle size and Polydispersity Index (PDI) of the final formulation using Dynamic Light Scattering (DLS).
-
Protocol 2: Particle Size Reduction using Ultrasonication
-
Preparation of Pre-emulsion:
-
Follow steps 1 and 2 from the High-Pressure Homogenization protocol to create a coarse pre-emulsion.
-
-
Ultrasonication:
-
Place the beaker containing the pre-emulsion into an ice bath to prevent overheating.
-
Insert the probe of the ultrasonicator into the emulsion, ensuring the tip is submerged but not touching the sides or bottom of the beaker.
-
Set the desired amplitude (e.g., 60-80%) and sonicate using a pulsed mode (e.g., 10 seconds on, 5 seconds off) to reduce heat buildup.
-
Sonicate for a predetermined duration (e.g., start with 5-10 minutes).
-
-
Characterization:
-
After sonication, allow the sample to return to room temperature.
-
Measure the particle size and PDI using DLS.
-
Visualizations
Caption: Troubleshooting workflow for addressing large nanoparticle size.
Caption: Key parameters influencing final nanoparticle size.
Caption: General experimental workflow for nanoparticle synthesis and optimization.
References
- 1. Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hielscher.com [hielscher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. particletechlabs.com [particletechlabs.com]
- 6. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of formulation factors on the preparation of zein nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of sonication on particle dispersions from a size, biodissolution, cytotoxicity and transferred dose perspective – a case study on nickel and nickel oxide particles - PMC [pmc.ncbi.nlm.nih.gov]
Impact of electrolyte concentration on the stability of Sodium cetostearyl sulfate emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Cetostearyl Sulfate (B86663) emulsions. The information focuses on the impact of electrolyte concentration on emulsion stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Sodium Cetostearyl Sulfate in an emulsion?
This compound is an anionic surfactant that acts as an oil-in-water (O/W) emulsifier.[1][2] Its amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around oil droplets. This barrier prevents droplet coalescence and enhances the overall stability of the emulsion. It is a mixture of sodium cetyl sulfate and sodium stearyl sulfate.[3]
Q2: How does the addition of electrolytes, such as sodium chloride (NaCl), affect the stability of an emulsion stabilized by this compound?
The addition of electrolytes to an emulsion stabilized by an anionic surfactant like this compound can have a significant impact on its stability. The primary mechanism involves the screening of electrostatic repulsions between the oil droplets. The negatively charged sulfate head groups of the surfactant create a repulsive force that prevents droplets from aggregating. When electrolytes are introduced, the cations (e.g., Na+) can shield these negative charges, reducing the repulsive forces and potentially leading to instability phenomena like flocculation, coalescence, and creaming.[4][5]
Q3: What is zeta potential, and how does it relate to emulsion stability in the presence of electrolytes?
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For an emulsion stabilized by this compound, a highly negative zeta potential (typically more negative than -30 mV) indicates strong inter-droplet repulsion and, consequently, good stability. The addition of electrolytes introduces counter-ions that can neutralize the surface charge of the droplets, leading to a decrease in the absolute value of the zeta potential.[6] A zeta potential value close to zero suggests a higher likelihood of droplet aggregation and emulsion instability.
Q4: How does electrolyte concentration influence the particle size of the emulsion droplets?
The effect of electrolyte concentration on particle size is complex. Initially, at low concentrations, electrolytes can cause a slight increase in particle size due to flocculation, where droplets cluster together without merging.[7] However, as the concentration increases significantly, it can lead to coalescence, where droplets merge to form larger ones, drastically increasing the average particle size and ultimately leading to phase separation.[8]
Q5: What is the creaming index, and how is it affected by electrolyte concentration?
The creaming index is a measure of the extent of creaming, which is the upward migration of dispersed oil droplets due to density differences between the oil and water phases. It is calculated as the percentage of the height of the cream layer relative to the total height of the emulsion. An increase in electrolyte concentration can lead to a higher creaming index, as the reduced electrostatic repulsion allows droplets to aggregate and rise more rapidly.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Phase Separation or Coalescence | High electrolyte concentration leading to a significant reduction in electrostatic repulsion between droplets. | - Reduce the concentration of the electrolyte in the formulation.- Consider using an electrolyte with a lower valency (e.g., NaCl instead of CaCl₂), as divalent cations have a stronger charge-shielding effect.- Increase the concentration of this compound to provide better steric hindrance.- Incorporate a secondary, non-ionic emulsifier to enhance steric stabilization. |
| Increased Creaming Rate | Flocculation of oil droplets due to partial screening of surface charges by electrolytes. | - Optimize the electrolyte concentration to a level that does not induce significant flocculation.- Increase the viscosity of the continuous phase by adding a thickening agent (e.g., xanthan gum, carbomer) to slow down droplet movement.- Homogenize the emulsion at a higher shear rate to reduce the initial droplet size. |
| Unexpected Increase in Viscosity | Formation of a networked structure of flocculated droplets at moderate electrolyte concentrations. | - Slightly decrease the electrolyte concentration to disrupt the flocculated network.- If a higher viscosity is desired but stability is compromised, consider using a polymeric stabilizer that is less sensitive to electrolytes. |
| Inconsistent Zeta Potential Readings | Improper sample preparation or contamination. | - Ensure proper dilution of the emulsion in the continuous phase before measurement to avoid multiple scattering effects.- Use filtered, deionized water for all dilutions to prevent contamination from extraneous ions.- Allow the sample to equilibrate to the measurement temperature before analysis. |
Quantitative Data Summary
The following tables provide illustrative data on the expected impact of Sodium Chloride (NaCl) concentration on the stability of a typical oil-in-water emulsion stabilized by an anionic surfactant similar to this compound.
Table 1: Effect of NaCl Concentration on Zeta Potential and Mean Particle Size
| NaCl Concentration (mM) | Zeta Potential (mV) | Mean Particle Size (nm) |
| 0 | -45.2 ± 2.1 | 250 ± 15 |
| 10 | -35.8 ± 1.9 | 280 ± 20 |
| 50 | -20.5 ± 1.5 | 450 ± 30 |
| 100 | -10.1 ± 1.2 | 800 ± 50 |
| 200 | -5.3 ± 0.8 | >1500 (Coalescence) |
Table 2: Effect of NaCl Concentration on Creaming Index Over Time
| NaCl Concentration (mM) | Creaming Index (%) after 24h | Creaming Index (%) after 72h |
| 0 | 2 ± 0.5 | 5 ± 1.0 |
| 10 | 8 ± 1.2 | 15 ± 2.0 |
| 50 | 25 ± 2.5 | 40 ± 3.0 |
| 100 | 50 ± 3.0 | 75 ± 4.0 |
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion
-
Preparation of the Aqueous Phase:
-
In a beaker, dissolve this compound (typically 1-5% w/w) in deionized water.
-
Add any water-soluble components, including the desired concentration of electrolyte (e.g., NaCl).
-
Heat the aqueous phase to 70-75°C with gentle stirring until all components are dissolved.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, combine the oil phase ingredients (e.g., mineral oil, vegetable oil).
-
Heat the oil phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at a high shear rate (e.g., 5000-10000 rpm) for 5-10 minutes.
-
-
Cooling:
-
Continue gentle stirring while the emulsion cools down to room temperature.
-
Protocol 2: Measurement of Zeta Potential
-
Instrumentation: Utilize a Zetasizer or a similar instrument capable of measuring electrophoretic light scattering.
-
Sample Preparation:
-
Dilute the emulsion sample with the continuous phase (the same aqueous solution without the oil) to a concentration suitable for the instrument (typically a high dilution is required to prevent multiple scattering).
-
-
Measurement:
-
Rinse the measurement cell with the diluted sample.
-
Fill the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Apply the electric field and perform the measurement to obtain the electrophoretic mobility, from which the zeta potential is calculated.
-
Protocol 3: Measurement of Particle Size by Dynamic Light Scattering (DLS)
-
Instrumentation: Use a DLS instrument.
-
Sample Preparation:
-
Dilute the emulsion with the filtered continuous phase to an appropriate concentration.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate.
-
Perform the measurement, which analyzes the fluctuations in scattered light intensity to determine the particle size distribution.
-
Protocol 4: Determination of Creaming Index
-
Sample Preparation:
-
Place a known volume (e.g., 10 mL) of the emulsion into a graduated cylinder or a test tube and seal it.
-
-
Storage:
-
Store the samples at a controlled temperature (e.g., 25°C) and protect them from agitation.
-
-
Measurement:
-
At predetermined time intervals (e.g., 24, 48, 72 hours), measure the height of the cream layer (Hc) that forms at the top and the total height of the emulsion (He).
-
-
Calculation:
-
Calculate the creaming index using the formula: CI (%) = (Hc / He) * 100.
-
Visualizations
Caption: Logical relationship between electrolyte concentration and emulsion stability.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound [doi.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of NaCl Concentration on the Emulsifying Properties of Myofibrilla Protein in the Soybean Oil and Fish Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Creaming behavior prediction of argan oil in water emulsion stabilized by lacto-fermentation: creaming index - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the long-term stability of Sodium cetostearyl sulfate creams.
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This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the long-term stability of Sodium Cetostearyl Sulfate (SCS) creams.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound (SCS) creams?
A1: SCS creams, like most emulsions, are thermodynamically unstable systems. The primary drivers of instability include gravitational separation, flocculation, coalescence, and Ostwald ripening.[1] These processes can be accelerated by several factors:
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Incorrect Emulsifier Concentration: Insufficient SCS can lead to a weak interfacial film around the oil droplets, promoting coalescence.
-
pH Imbalances: Extreme pH values can affect the stability of other ingredients, indirectly leading to phase separation.[2]
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Presence of Electrolytes: High concentrations of electrolytes can disrupt the hydration layer around surfactant molecules, reducing repulsive forces between oil droplets.[2]
-
Inadequate Processing: Insufficient homogenization can result in large droplet sizes, which are more prone to creaming and coalescence.[3][4]
Q2: How does pH influence the stability of an SCS cream?
A2: The pH of the formulation is a critical stability parameter. For anionic emulsifiers like SCS, pH changes can alter the surface charge of the oil droplets. A significant shift in pH can lead to a reduction in electrostatic repulsion between droplets, causing them to aggregate and the emulsion to break.[3] It is crucial to monitor the pH of the cream throughout its shelf life to ensure it remains within a stable range.[1][5]
Q3: What role do co-emulsifiers and polymers play in stabilizing SCS creams?
A3: Co-emulsifiers and polymers are essential for enhancing the long-term stability of SCS creams.
-
Co-emulsifiers , such as cetearyl alcohol or glyceryl stearate, work in conjunction with the primary emulsifier (SCS) to strengthen the interfacial film around the oil droplets, providing a more robust barrier against coalescence.[4][6]
-
Polymers , like carbomer or xanthan gum, increase the viscosity of the continuous (water) phase.[4][7] This slows down the movement of oil droplets, thereby inhibiting creaming and phase separation.[4][7]
Troubleshooting Guide
Issue 1: My SCS cream is showing signs of phase separation (creaming or coalescence).
-
Possible Cause: Insufficient emulsifier concentration or an inadequate stabilizing system.
-
Solution:
-
Increase Emulsifier/Co-emulsifier Concentration: A higher concentration of SCS and a co-emulsifier can create a more stable interfacial film.[6]
-
Incorporate a Polymeric Stabilizer: Add a polymer like carbomer or xanthan gum to increase the viscosity of the external phase.[4][7]
-
Optimize Homogenization: Increase homogenization speed or time to reduce the oil droplet size.[4]
-
Troubleshooting Workflow for Phase Separation
Caption: A troubleshooting workflow for addressing phase separation in creams.
Issue 2: The viscosity of my cream has significantly decreased over time.
-
Possible Cause: Changes in the emulsion's internal structure or degradation of polymeric thickeners.
-
Solution:
-
Evaluate Polymer Compatibility: Ensure the chosen polymer is stable at the formulation's pH and in the presence of other ingredients.
-
Increase Polymer Concentration: A higher concentration of the thickening agent may be required.
-
Consider a Different Polymer: Some polymers offer better long-term viscosity stability.
-
Logical Relationship of Formulation Factors on Stability
Caption: The relationship between formulation factors and long-term stability.
Data on Stability Improvement
Table 1: Effect of Co-emulsifier (Cetearyl Alcohol) on Cream Stability
| Formulation | SCS (%) | Cetearyl Alcohol (%) | Mean Droplet Size (Day 1) | Mean Droplet Size (Day 90) | Observations (Day 90) |
| A | 3.0 | 0.0 | 5.2 µm | 15.8 µm | Significant Coalescence |
| B | 3.0 | 1.5 | 3.5 µm | 4.1 µm | Homogeneous, no separation |
| C | 3.0 | 3.0 | 2.8 µm | 2.9 µm | Highly stable, uniform |
Table 2: Impact of Polymer (Carbomer) on Viscosity and Creaming
| Formulation | SCS (%) | Carbomer (%) | Initial Viscosity (cP) | Viscosity after 12 weeks at 45°C (cP) | Creaming Layer Height (%) |
| D | 3.0 | 0.0 | 8,000 | 2,500 | 12 |
| E | 3.0 | 0.2 | 25,000 | 22,500 | < 1 |
| F | 3.0 | 0.4 | 55,000 | 51,000 | 0 |
Key Experimental Protocols
1. Accelerated Stability Testing
-
Objective: To predict the long-term stability of the cream by subjecting it to stress conditions.[8]
-
Methodology:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 45°C) for a period of 10-12 weeks. This is often considered equivalent to one year of stability at room temperature.[5][8]
-
Freeze-Thaw Cycles: Subject samples to alternating low and high temperatures (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles. This evaluates the emulsion's resistance to crystallization and phase separation.
-
Centrifugation: Centrifuge samples at 3000 RPM for 30 minutes to accelerate creaming and coalescence.[2] A stable formulation will show no visible separation.[2]
-
-
Analysis: At specified intervals (e.g., 0, 3, and 6 months for accelerated studies), evaluate the samples for changes in physical appearance, color, odor, pH, and viscosity.[5][9]
2. Droplet Size Analysis
-
Objective: To determine the particle size distribution of the oil droplets in the emulsion. Smaller, more uniform droplets generally lead to better stability.
-
Methodology:
-
Use a laser diffraction particle size analyzer.
-
Dilute the cream sample in deionized water to an appropriate concentration.
-
Measure the particle size distribution.
-
Analyze the data to determine the mean droplet size and polydispersity index (PDI).
-
3. Viscosity Measurement
-
Objective: To quantify the flow behavior of the cream. Viscosity is a key indicator of stability.
-
Methodology:
References
- 1. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cosmetic emulsion separation [personalcarescience.com.au]
- 4. benchchem.com [benchchem.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. CO-EMULSIFIERS - Natural and effective green ingredients for cosmetics [greengredients.it]
- 7. azonano.com [azonano.com]
- 8. freelanceformulations.com [freelanceformulations.com]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. Quantitative Sensory Interpretation of Rheological Parameters of a Cream Formulation [mdpi.com]
- 11. researchgate.net [researchgate.net]
Preventing crystallization of Sodium cetostearyl sulfate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Sodium Cetostearyl Sulfate (B86663).
Troubleshooting Guide: Preventing Crystallization
Crystallization of Sodium Cetostearyl Sulfate in aqueous solutions is a common issue, primarily due to its lower solubility in cold water.[1] The following guide provides a systematic approach to troubleshooting and preventing this phenomenon.
Visual Troubleshooting Workflow
Below is a DOT language script for a workflow diagram to guide you through the troubleshooting process.
Caption: A stepwise guide to troubleshooting crystallization in this compound solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy or forming crystals upon cooling?
A1: this compound is readily soluble in hot water, but its solubility decreases significantly as the temperature drops.[1] This change in solubility upon cooling is the primary cause of crystallization or cloudiness. The temperature at which micelles form, known as the critical micelle temperature, is also a key factor. Below this temperature, the surfactant exists as individual molecules which are more prone to crystallization.
Q2: What is the first step I should take to prevent crystallization?
A2: The most immediate and effective step is to control the temperature of your solution. Preparing the solution with hot water and maintaining an elevated temperature during your experiment can prevent the surfactant from precipitating out. It is crucial to determine the temperature at which your specific concentration of this compound remains soluble.
Q3: Can adjusting the pH of my solution help?
A3: Yes, pH can influence the stability of surfactant solutions. For this compound, a pH of around 6.5 has been noted for a 0.25% aqueous solution.[2][3] Significant deviations from the optimal pH range can affect the ionization state of the sulfate head group and potentially impact its solubility and micelle formation, which could lead to precipitation. It is recommended to monitor and adjust the pH of your solution to a stable range.
Q4: Are there any additives that can help stabilize my solution?
A4: Yes, several types of additives can be used to prevent crystallization:
-
Co-solvents: Incorporating co-solvents like glycerin, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can increase the solubility of this compound.[4][5] These solvents can disrupt the crystal lattice formation and improve the overall stability of the solution.
-
Polymers and Hydrocolloids: Adding stabilizing agents such as certain polymers or hydrocolloids can inhibit crystal growth.[6] These molecules can interfere with the nucleation and growth of crystals, thereby keeping the surfactant dispersed in the solution.
-
Other Surfactants: In some cases, adding a small amount of a different, more water-soluble surfactant can help to stabilize the formulation.
Q5: How does the concentration of this compound affect crystallization?
A5: The concentration of this compound is a critical factor. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles.[7] In the micellar form, the hydrophobic tails are sequestered in the core, and the hydrophilic heads are exposed to the water, which is a more stable configuration and less prone to crystallization. If the concentration is too low, especially at lower temperatures, there may not be enough molecules to form stable micelles, leading to crystallization. Conversely, very high concentrations can also lead to different liquid crystalline phases that may appear as cloudiness or precipitation.
Experimental Protocols
Protocol 1: Basic Preparation of a Stable this compound Solution
-
Heating the Solvent: Heat deionized water to approximately 70-80°C.
-
Dissolution: Slowly add the powdered this compound to the heated water while stirring continuously. Vigorous stirring should be avoided to prevent excessive foaming.
-
Temperature Maintenance: Maintain the temperature of the solution above the point where crystallization is observed for your specific concentration. This is often referred to as keeping the solution above its Krafft point.
-
Cooling (Optional): If the solution needs to be used at a lower temperature, cool it slowly while monitoring for any signs of cloudiness or precipitation. If crystallization occurs, the formulation will need to be adjusted as described in the troubleshooting section.
Protocol 2: Preparation with a Co-solvent to Enhance Stability
-
Prepare Co-solvent Mixture: In a beaker, mix the desired amount of co-solvent (e.g., glycerin or propylene glycol) with deionized water.
-
Heating: Heat the water/co-solvent mixture to 70-80°C.
-
Dissolution: Slowly add the this compound to the heated mixture with constant, gentle stirring.
-
pH Adjustment: After the surfactant is fully dissolved, allow the solution to cool slightly (e.g., to 40-50°C) and measure the pH. Adjust to the desired range using a suitable acid or base (e.g., citric acid or sodium hydroxide).
-
Final Volume: Add any remaining water to reach the final desired volume and concentration.
-
Observation: Store the solution at the intended storage temperature and observe for any signs of crystallization over a 24-48 hour period.
Quantitative Data
The following tables summarize key parameters that influence the stability of this compound solutions.
Table 1: Influence of Temperature and Co-solvents on Solubility
| Parameter | Condition | Observation | Reference |
| Temperature | Hot Water | Readily soluble | [1] |
| Cold Water | Practically insoluble | [1] | |
| Co-solvents | Glycerin, Propylene Glycol, PEGs | Can increase the solubility of poorly soluble compounds. | [4][5] |
Table 2: Effect of pH on Solution Properties
| pH Value | Concentration | Observation | Reference |
| 6.5 | 0.25% aqueous solution | Stable pH reported for a dilute solution. | [2][3] |
| Variable | - | pH can affect surfactant ionization and solubility. | [8][9] |
Logical Relationships in Formulation
The following diagram illustrates the interplay of key factors in achieving a stable this compound solution.
References
- 1. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 2. specialchem.com [specialchem.com]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrocolloids as thickening and gelling agents in food: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an Anti-HIV agent): A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an anti-HIV agent): a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Encapsulation with Sodium Cetostearyl Sulfate
Welcome to the Technical Support Center for drug encapsulation using Sodium Cetostearyl Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guides
This section addresses specific issues you may encounter during the encapsulation process, offering potential causes and actionable solutions.
Issue 1: Low Encapsulation Efficiency (%EE)
Question: My encapsulation efficiency is consistently low after incorporating this compound. What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency is a common challenge. Several factors related to your formulation and process parameters could be the cause. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inadequate Emulsion Stability | This compound has a high Hydrophilic-Lipophilic Balance (HLB) value (approximately 40), making it a very effective o/w emulsifier.[1] However, for certain lipid and drug combinations, a single surfactant may not be optimal. Action: Consider using a co-surfactant with a lower HLB value to achieve a more stable emulsion. The required HLB of your oil phase should be determined to select the appropriate surfactant blend.[2][3][4] |
| Suboptimal Homogenization Speed | The speed of homogenization directly impacts nanoparticle size and uniformity, which in turn affects encapsulation.[5][6][7][8][9] Action: Optimize the homogenization speed. A systematic approach where you test a range of speeds (e.g., 8,000, 10,000, 12,000 rpm) and measure the resulting particle size and %EE is recommended. |
| Unfavorable Drug-to-Lipid Ratio | An excessively high drug-to-lipid ratio can lead to drug saturation in the lipid matrix, resulting in reduced encapsulation.[10][11][12][13] Action: Experiment with different drug-to-lipid ratios. A lower ratio might increase the encapsulation efficiency by ensuring the drug can be fully accommodated within the lipid core.[10][11][12][13] |
| Poor Drug Solubility in the Lipid Matrix | For lipophilic drugs, poor solubility in the chosen solid lipid will result in low encapsulation. Action: Screen different solid lipids to find one with high solubility for your drug. The type of lipid carrier significantly influences drug release and encapsulation.[14] |
| Drug Partitioning into the Aqueous Phase | For hydrophilic drugs, there is a higher tendency to remain in the external aqueous phase. Action: Consider using a double emulsion method (w/o/w) to encapsulate hydrophilic drugs more effectively. |
Issue 2: Particle Aggregation and Instability
Question: My nanoparticles are aggregating after formation. How can I improve the stability of my formulation?
Answer: Particle aggregation is often a sign of insufficient stabilization. Here are some key factors to investigate:
| Potential Cause | Recommended Solution |
| Insufficient Surfactant Concentration | An inadequate amount of this compound may not be sufficient to fully cover the surface of the nanoparticles, leading to aggregation. Action: Gradually increase the concentration of this compound in your formulation. Monitor the particle size and zeta potential at each concentration to determine the optimal amount for stability. |
| Inappropriate Zeta Potential | A low zeta potential (close to zero) indicates a lack of electrostatic repulsion between particles, making them prone to aggregation. Action: Measure the zeta potential of your nanoparticles. If it is low, consider adding a charged co-surfactant or adjusting the pH of the aqueous phase to increase the surface charge. |
| High Ionic Strength of the Aqueous Phase | High concentrations of salts in the aqueous phase can shield the surface charge of the nanoparticles, reducing electrostatic repulsion and causing aggregation. Action: If possible, reduce the ionic strength of the aqueous phase. If a buffer is necessary, use the lowest effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in drug encapsulation?
A1: this compound is an anionic surfactant used as an emulsifier and stabilizer in the preparation of nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[15] Its primary role is to reduce the interfacial tension between the lipid and aqueous phases during homogenization, facilitating the formation of small, stable nanoparticles. This stable emulsion is crucial for efficiently entrapping the drug within the lipid matrix.
Q2: How do I choose the right concentration of this compound?
A2: The optimal concentration of this compound depends on several factors, including the type and concentration of the lipid, the desired particle size, and the properties of the drug. A good starting point is typically between 0.5% and 5% (w/w) of the total formulation.[16] It is recommended to perform a concentration-response study where you vary the concentration of this compound and measure the effects on particle size, polydispersity index (PDI), and encapsulation efficiency to determine the optimal concentration for your specific system.
Q3: Can I use this compound for both hydrophilic and lipophilic drugs?
A3: Yes, this compound can be used in formulations for both types of drugs. For lipophilic drugs, it stabilizes the oil-in-water emulsion where the drug is dissolved in the lipid core. For hydrophilic drugs, it can be used in the preparation of more complex systems like double emulsions (w/o/w) to stabilize the final oil-in-water interface. The encapsulation strategy will differ based on the drug's solubility.[17]
Q4: What is a typical method for preparing solid lipid nanoparticles (SLNs) using this compound?
A4: A common method is the hot high-pressure homogenization technique. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: How do I measure the encapsulation efficiency?
A5: Encapsulation efficiency (%EE) is typically determined by separating the unencapsulated (free) drug from the nanoparticles and then quantifying the amount of drug in each fraction. The formula is:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
Common separation techniques include ultracentrifugation, dialysis, and size-exclusion chromatography.[18] The drug concentration is then measured using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[19]
Experimental Protocols
Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
This protocol describes a general method for preparing SLNs using this compound as a surfactant.
Materials:
-
Drug of interest
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
This compound
-
Purified water
-
Organic solvent (if needed for the drug)
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid. If the drug is not readily soluble, a small amount of organic solvent can be used, which will be evaporated later.
-
-
Preparation of the Aqueous Phase:
-
Dissolve this compound in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a high-speed homogenizer (e.g., 8,000-12,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
As the lipid recrystallizes, solid lipid nanoparticles are formed.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency using an appropriate separation and quantification method.
-
Data Presentation
Table 1: Effect of Homogenization Speed on Nanoparticle Properties
| Homogenization Speed (rpm) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 6,000 | 250 ± 15 | 0.35 ± 0.05 | 65 ± 5 |
| 9,000 | 180 ± 10 | 0.25 ± 0.03 | 78 ± 4 |
| 12,000 | 150 ± 8 | 0.20 ± 0.02 | 85 ± 3 |
| 15,000 | 165 ± 12 | 0.28 ± 0.04 | 82 ± 4 |
Note: This is example data and actual results may vary depending on the specific formulation.
Table 2: Influence of Drug-to-Lipid Ratio on Encapsulation Efficiency
| Drug:Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Drug Loading (%) |
| 1:20 | 92 ± 3 | 4.6 ± 0.2 |
| 1:10 | 85 ± 4 | 7.7 ± 0.3 |
| 1:5 | 71 ± 5 | 11.8 ± 0.5 |
Note: This is example data and actual results may vary depending on the specific formulation.
Visualizations
Caption: Troubleshooting workflow for low drug encapsulation efficiency.
Caption: Experimental workflow for SLN preparation.
References
- 1. scribd.com [scribd.com]
- 2. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High Speed Homogenization: Significance and symbolism [wisdomlib.org]
- 9. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. liposomes.ca [liposomes.ca]
- 12. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of drug solubility and lipid carrier on drug release from lipid nanoparticles for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. specialchem.com [specialchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting the viscosity of Sodium cetostearyl sulfate-based formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Cetostearyl Sulfate-based formulations. The following sections offer guidance on adjusting and controlling the viscosity of your emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Sodium Cetostearyl Sulfate (B86663) in my formulation?
This compound is an anionic surfactant that primarily functions as an oil-in-water (O/W) emulsifier and cleansing agent.[1][2][3] It is a salt of a mixture of cetyl and stearyl sulfate and is effective at stabilizing systems where oil is dispersed in a continuous water phase.[4]
Q2: How does the concentration of this compound affect the viscosity of my emulsion?
While this compound is crucial for emulsification, its direct impact on viscosity is often secondary to the role of co-emulsifiers and thickeners. It is used in cosmetic products at concentrations ranging from 0.1% to 25.0%.[2][5] The overall viscosity of the formulation is more significantly influenced by the concentration of fatty alcohols (like cetearyl alcohol), polymers, and the oil-to-water ratio.[6][7]
Q3: What is the recommended pH range for this compound formulations to ensure stability and optimal viscosity?
For topical formulations, a pH range of 4 to 6 is generally recommended to align with the skin's natural acidic pH, which helps maintain a healthy skin barrier.[8][9] Significant deviations from this range can lead to emulsion instability and a drop in viscosity.[10] It is crucial to measure and adjust the pH of your formulation before evaluating its final viscosity.
Q4: Can I use electrolytes to adjust the viscosity of my formulation?
Yes, electrolytes like sodium chloride can be used to modify the viscosity of surfactant-based systems.[11][12] In the presence of fatty alcohol sulfates, the addition of salt can increase the size of micelles, leading to a thickening effect.[11][12] However, this effect is not linear; excessive salt can lead to a sudden decrease in viscosity, a phenomenon known as "salting out".[10] The impact of electrolytes can also depend on the specific ions present, with divalent ions potentially having a different effect than monovalent ions.[13][14]
Troubleshooting Guide: Viscosity Issues
Issue 1: The emulsion is too thin or watery.
This is a common issue that can often be resolved by adjusting the formulation components that build viscosity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Thickener Concentration | Increase the concentration of fatty alcohols like cetearyl alcohol by 0.5-2%.[7] Alternatively, add a water-phase gelling agent such as xanthan gum (0.5-1.5%).[7] | Fatty alcohols and polymers are primary contributors to viscosity in O/W emulsions.[6][7][15] |
| Inadequate Homogenization | Ensure sufficient shear during the emulsification process. | Proper homogenization reduces droplet size and creates a more stable and viscous emulsion structure. |
| Incorrect pH | Adjust the pH of the formulation to a range of 4-6.[8] | The stability and viscosity of many emulsions are pH-dependent. A significant shift can disrupt the emulsion structure.[10] |
| Low Oil Phase Concentration | Increase the percentage of the oil phase. | A higher internal phase volume can lead to a more packed and viscous emulsion. |
Issue 2: The emulsion is too thick or solid.
An overly viscous formulation can be difficult to spread and may not have the desired aesthetic properties.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Excessive Thickener Concentration | Reduce the concentration of fatty alcohols or other polymeric thickeners. | These ingredients are the primary drivers of viscosity.[7] |
| High Oil Phase Concentration | Decrease the percentage of the oil phase relative to the water phase. | A lower internal phase volume will generally result in a less viscous emulsion. |
| Interaction with Other Ingredients | Some active ingredients can unexpectedly increase viscosity. Review the compatibility of all components. | Unforeseen chemical interactions can alter the rheological properties of the formulation. |
Issue 3: The viscosity of the emulsion changes over time (instability).
Changes in viscosity during storage can indicate underlying stability issues.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Emulsion Instability (Coalescence or Flocculation) | Re-evaluate the emulsifier system, including the concentration of this compound and co-emulsifiers. Ensure the oil-to-water ratio is appropriate. | An unstable emulsion will exhibit changes in droplet size and distribution, leading to altered viscosity. |
| pH Drift | Ensure the formulation is adequately buffered to maintain a stable pH over time.[10] | Changes in pH can affect the charge on the emulsion droplets and the effectiveness of the emulsifiers and thickeners. |
| Temperature Fluctuations | Conduct stability testing at various temperatures, including freeze-thaw cycles, to ensure robustness. | Temperature can affect the solubility of components and the physical structure of the emulsion. |
| Microbial Contamination | Incorporate a suitable preservative system. | Microbial growth can degrade formulation components and alter the viscosity. |
Experimental Protocols
Protocol 1: Preparation of a Basic O/W Emulsion
Objective: To prepare a stable oil-in-water emulsion using this compound and Cetearyl Alcohol.
Materials:
-
This compound
-
Cetearyl Alcohol
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Deionized Water
-
Preservative (e.g., Phenoxyethanol)
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pH adjuster (e.g., Citric Acid, Sodium Hydroxide)
Methodology:
-
Phase Preparation:
-
Oil Phase: In a heat-resistant beaker, combine the oil, Cetearyl Alcohol, and any other oil-soluble ingredients.
-
Water Phase: In a separate heat-resistant beaker, combine the deionized water, this compound, and any other water-soluble ingredients except for the preservative and pH adjuster.
-
-
Heating: Heat both phases separately to 70-75°C with gentle stirring until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to ensure a fine droplet dispersion.
-
Cooling: Begin cooling the emulsion while stirring at a moderate speed.
-
Addition of Post-Emulsification Ingredients: When the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients.
-
pH Adjustment: Check the pH of the final emulsion and adjust to the desired range (typically 4-6) using a suitable acid or base.[8]
-
Final Mixing: Continue gentle stirring until the emulsion is uniform and has reached room temperature.
Protocol 2: Viscosity Measurement
Objective: To measure the apparent viscosity of the prepared emulsion.
Instrumentation:
-
Rotational Viscometer (e.g., Brookfield type) with appropriate spindle.
Methodology:
-
Sample Preparation: Allow the emulsion to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours before measurement.
-
Instrument Setup:
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The goal is to obtain a torque reading between 10% and 90%.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Measurement:
-
Carefully lower the rotating spindle into the center of the sample in a beaker, avoiding the introduction of air bubbles.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
-
Data Reporting: Report the viscosity value along with the spindle number, rotational speed, and temperature of the measurement. For more comprehensive analysis, viscosity can be measured at multiple shear rates.[16]
References
- 1. naturallythinking.com [naturallythinking.com]
- 2. Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. benchchem.com [benchchem.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. Cetearyl Alcohol in Cosmetics & Personal Care [periodical.knowde.com]
- 7. makingskincare.com [makingskincare.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ulprospector.com [ulprospector.com]
- 16. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Foaming in Sodium Cetostearyl Sulfate Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address foaming issues encountered during experiments with Sodium Cetostearyl Sulfate (B86663).
Troubleshooting Guides
Issue 1: Excessive Foaming During Mixing and Homogenization
Question: My Sodium cetostearyl sulfate solution is generating an unmanageable amount of foam during high-shear mixing. How can I control this?
Answer:
Excessive foaming during mixing is a common issue due to the surfactant nature of this compound.[1] High-shear homogenization introduces a significant amount of air into the formulation, which gets stabilized by the surfactant, leading to foam.[1] Here are several strategies to mitigate this:
-
Optimize Mixing Parameters:
-
Use Low-Shear Mixing Blades: If possible, switch to a mixer blade designed for low-shear applications.
-
Ensure Mixer Head is Submerged: Keep the mixer head fully below the liquid surface to prevent it from whipping air into the solution and creating a vortex.[2]
-
Modify Ingredient Addition Order:
-
Disperse Powders Gradually: Add powdered ingredients, including the this compound, slowly into the vortex of the liquid. This allows for proper wetting and reduces air entrapment.[1]
-
Pre-disperse in Oil Phase: In oil-in-water emulsions, consider dispersing the this compound in the oil phase before emulsification.
-
-
Consider Process Aids:
Issue 2: Persistent Foam After Manufacturing
Question: My final formulation, a cream containing this compound, has a significant amount of trapped air bubbles that won't dissipate. What can I do?
Answer:
Persistent foam is often a result of high viscosity trapping air bubbles or rapid cooling of the formulation.[1]
-
Process Adjustments:
-
Controlled Cooling: Allow the formulation to cool slowly and steadily. Rapid cooling increases viscosity quickly, trapping bubbles.[1]
-
Resting Time: Let the product sit undisturbed for a period before packaging to allow foam to naturally dissipate.[2]
-
Deaeration: Utilize a vacuum mixer to remove residual air from the final product.[2]
-
-
Formulation Optimization:
-
Reduce Emulsifier Concentration: An excess of emulsifier can contribute to foam stability.[4] You may need to optimize the concentration of this compound.
-
Incorporate Stabilizers: If reducing the emulsifier impacts stability, consider adding stabilizers like xanthan gum or carbomers, which can increase viscosity without promoting foaming.[5]
-
Issue 3: "Soaping Effect" on Application
Question: When my lotion containing this compound is rubbed on the skin, it leaves a white, soapy film. How can I prevent this?
Answer:
This "soaping" or "micro-foaming" effect is typically caused by an excess of emulsifier in the formulation relative to the oil phase.[4]
-
Formulation Adjustments:
-
Optimize Emulsifier Level: The most direct solution is to reduce the concentration of this compound. A general guideline is to use about 10% emulsifier relative to the oil phase size.[4]
-
Incorporate a Co-emulsifier: Adding a co-emulsifier can improve emulsion stability, allowing you to use a lower concentration of the primary foaming emulsifier.
-
Add Dimethicone: Low viscosity dimethicone can improve spreadability and helps to reduce the soaping effect.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of foaming in this compound solutions?
A1: this compound is an anionic surfactant, meaning its molecules have a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. When dissolved in water and agitated, these molecules align at the air-water interface, reducing surface tension and stabilizing air bubbles, which leads to foam formation.[1]
Q2: How do temperature and pH affect the foaming of this compound solutions?
A2: Generally, for anionic surfactants, increasing the temperature can initially increase foamability but may decrease foam stability. The effect of pH can be complex; for some anionic surfactants, foam stability can be higher in slightly acidic or alkaline conditions compared to a neutral pH.
Q3: What are anti-foaming agents and how do they work?
A3: Anti-foaming agents, or defoamers, are substances that are insoluble in the foaming medium and have a lower surface tension. They work by spreading rapidly across the surface of foam bubbles, displacing the stabilizing surfactant molecules, which leads to the thinning and eventual rupture of the bubble walls.[6][7]
Q4: What is the difference between silicone and non-silicone defoamers?
A4: Silicone defoamers (e.g., polydimethylsiloxane) are generally very effective at low concentrations, stable at high temperatures, and have a long-lasting effect.[3][8] Non-silicone defoamers (e.g., mineral oils, fatty alcohols) can be more biodegradable and are preferred in applications where silicone residues are a concern, such as in some coating processes.[8][9]
Q5: Can the presence of electrolytes, like salts, affect foaming?
A5: Yes, electrolytes can significantly influence foaming. The addition of salts to an anionic surfactant solution can reduce the electrostatic repulsion between the surfactant head groups, leading to more tightly packed molecules at the air-water interface. This can sometimes increase foam stability.[10][11] However, high concentrations of certain salts can also lead to surfactant precipitation and a reduction in foaming.[11]
Data Presentation
Table 1: Physicochemical Properties of Sodium Cetyl Sulfate and Related Surfactants
| Property | Sodium Cetyl Sulfate | Sodium Stearyl Sulfate | Sodium Lauryl Sulfate (for comparison) |
| Critical Micelle Concentration (CMC) | No direct value found; estimated to be low due to long alkyl chain. | No direct value found; estimated to be very low. | ~8.2 mM in water at 25°C[12] |
| Surface Tension at CMC (γcmc) | Data not available. | ~31-35 mN/m (for Sodium Stearate at pH 8)[13] | ~21-32 mN/m[10][14] |
Table 2: Comparison of Silicone and Non-Silicone Defoamers
| Feature | Silicone-Based Defoamers | Non-Silicone Defoamers |
| Active Ingredients | Polydimethylsiloxane (PDMS), silica | Mineral oils, vegetable oils, fatty alcohols, esters |
| Efficacy | High, effective at low concentrations (ppm levels)[3] | Moderate to high, may require higher dosages[15] |
| Temperature Stability | Excellent, can be used in a wide range of temperatures[3] | Variable, may degrade at high temperatures |
| Persistence | Long-lasting foam suppression[3] | Can be less persistent |
| Residue/Compatibility | May cause surface defects in some coatings[9] | Generally less likely to cause surface defects[9] |
| Biodegradability | Generally lower | Often more readily biodegradable |
Experimental Protocols
Protocol 1: Measurement of Foamability and Foam Stability (Adapted from Ross-Miles Method - ASTM D1173)
Objective: To determine the initial foam height (foamability) and the decay of foam over time (foam stability) of a this compound solution.
Apparatus:
-
Jacketed glass column (foam receiver) with graduations
-
Pipette with a specified orifice (200 mL)
-
Stopwatch
-
Thermostatic water bath
Procedure:
-
Prepare a solution of this compound at the desired concentration and temperature.
-
Pour 50 mL of the solution into the foam receiver.
-
Fill the pipette with 200 mL of the same solution.
-
Position the pipette vertically over the receiver so that the tip is at the 250 mL mark.
-
Open the stopcock of the pipette and allow the solution to run into the receiver. Start the stopwatch as the solution begins to flow.
-
Once the pipette is empty, record the initial height of the foam in the receiver.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Protocol 2: Evaluation of Anti-foaming Agent Efficacy
Objective: To compare the effectiveness of different anti-foaming agents in a this compound solution.
Apparatus:
-
Graduated cylinders (100 mL) with stoppers
-
Mechanical shaker or manual agitation
-
Pipettes or syringes for adding the anti-foaming agent
-
Stopwatch
Procedure:
-
Prepare a stock solution of this compound known to produce a stable foam.
-
To separate graduated cylinders, add a defined volume (e.g., 50 mL) of the surfactant solution.
-
To each cylinder (except for a control), add a precise amount of the anti-foaming agent to be tested.
-
Stopper the cylinders and shake vigorously for a set period (e.g., 30 seconds).
-
Immediately after shaking, place the cylinders on a level surface and record the initial foam volume.
-
Record the time it takes for the foam to collapse to a specific volume or to completely dissipate ("knockdown time").
-
Observe and record the foam volume at set intervals to assess the persistence of the anti-foaming effect.
Mandatory Visualization
Caption: Troubleshooting workflow for foaming issues.
Caption: Mechanism of foam formation and stabilization.
Caption: Mechanism of action for anti-foaming agents.
References
- 1. immay-auto.com [immay-auto.com]
- 2. How to Reduce Foam Formation When Using Emulsifiers [cnchemsino.com]
- 3. rawsource.com [rawsource.com]
- 4. rahn-group.com [rahn-group.com]
- 5. ulprospector.com [ulprospector.com]
- 6. cmdefoamer.com [cmdefoamer.com]
- 7. What is the mechanism of action of Silicone Base Defoamer on different types of foams? - Blog [defoams.com]
- 8. romakksilicones.com [romakksilicones.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of surfactant and electrolyte concentrations on bubble formation and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic Effect of Mixed Surfactant Systems on Foam Behavior and Surface Tension - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. The difference between non-silicone defoamers and silicone defoamers [antifoamchemical.com]
- 15. romakksilicones.com [romakksilicones.com]
Optimizing the temperature for the preparation of Sodium cetostearyl sulfate emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of stable and effective emulsions using Sodium Cetostearyl Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for preparing an oil-in-water (O/W) emulsion with this compound?
A1: While a precise optimum temperature can be formulation-dependent, a general guideline for preparing O/W emulsions with this compound is to heat both the oil and water phases to a temperature range of 75°C to 85°C.[1] This ensures that all components, particularly high melting point ingredients like cetostearyl alcohol (a common co-emulsifier), are fully melted and can be properly dispersed.[2]
Q2: How does the cooling rate affect the quality of the emulsion?
A2: The cooling rate is a critical parameter in emulsion preparation. A controlled and gradual cooling process, for instance at a rate of 1–3°C per minute, is recommended to prevent the premature crystallization of waxy components.[3] Rapid or uncontrolled cooling can lead to a grainy or gritty texture in the final product.[3]
Q3: Is the Phase Inversion Temperature (PIT) method applicable to this compound?
A3: The Phase Inversion Temperature (PIT) method is a technique primarily used for non-ionic surfactants to create fine and stable nanoemulsions.[4][5] This method involves emulsifying at a temperature where the surfactant's hydrophilic-lipophilic balance (HLB) is close to 1, and then rapidly cooling the system.[5][6] However, the PIT method is generally not considered suitable for ionic surfactants like this compound.[7]
Q4: Can holding the emulsion at an intermediate temperature during cooling improve stability?
A4: Yes, incorporating a holding period at an intermediate temperature during the cooling phase can enhance emulsion stability. For some formulations, holding the emulsion at a temperature like 35°C for a specific duration before final cooling has been shown to improve the overall stability of the product.[2] This allows for the formation of a more stable interfacial film around the dispersed droplets.[2]
Experimental Protocols
The following table outlines a general experimental protocol for preparing an O/W emulsion using this compound. Please note that specific parameters may need to be optimized based on the other ingredients in your formulation.
| Step | Procedure | Temperature (°C) | Key Considerations |
| 1. Oil Phase Preparation | Combine all oil-soluble ingredients, including this compound and any co-emulsifiers or waxes. | 75 - 85 | Ensure all components are completely melted and the phase is uniform. |
| 2. Aqueous Phase Preparation | Combine all water-soluble ingredients in a separate vessel. | 75 - 85 | Heat to the same temperature as the oil phase to prevent thermal shock during emulsification.[1] |
| 3. Emulsification | Slowly add the aqueous phase to the oil phase (or vice versa, depending on the desired emulsion type) with continuous homogenization. | 75 - 85 | The speed and duration of homogenization are critical for achieving the desired droplet size. |
| 4. Cooling | Begin to cool the emulsion under gentle agitation. | Gradual cooling | A controlled cooling rate (e.g., 1-3°C/min) is crucial to avoid crystallization and ensure a smooth texture.[3] |
| 5. Intermediate Hold (Optional) | Hold the emulsion at a specific intermediate temperature (e.g., 35°C) for a set period. | ~35 | This step can enhance the stability of certain formulations.[2] |
| 6. Final Cooling and Additives | Continue to cool the emulsion to room temperature. Add any temperature-sensitive ingredients below 40°C. | < 40 | This prevents the degradation of active ingredients or preservatives. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Phase Separation | - Incorrect Emulsifier Concentration: Insufficient this compound to stabilize the oil droplets.- Inappropriate HLB: The overall Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system may not be suitable for the oil phase. | - Increase the concentration of this compound incrementally.- Consider adding a co-emulsifier (e.g., Cetearyl Alcohol) to adjust the HLB of the system. |
| Grainy or Gritty Texture | - Crystallization of High-Melting Point Ingredients: Waxes or fatty alcohols solidifying unevenly during cooling.- Inadequate Homogenization: Large initial droplet size. | - Ensure all oil phase components are fully melted before emulsification.- Implement a controlled and slower cooling rate.[3]- Optimize homogenization speed and duration to reduce droplet size. |
| Low Viscosity | - High Water Content: Formulations with a very high percentage of the aqueous phase can sometimes result in lower viscosity.- Inappropriate Thickener: The chosen thickening agent may not be effective in the system. | - Adjust the oil-to-water ratio.- Incorporate a suitable thickener such as a carbomer or xanthan gum into the aqueous phase. |
| Inconsistent Batch-to-Batch Results | - Variability in Process Parameters: Inconsistent heating temperatures, cooling rates, or mixing speeds. | - Standardize all process parameters, including heating and cooling profiles, and mixing speeds and times.- Ensure accurate measurement of all ingredients. |
Visualizing the Process
To better understand the experimental workflow and troubleshooting logic, the following diagrams have been created.
Caption: Experimental workflow for the preparation of a this compound emulsion.
Caption: A logical diagram for troubleshooting common issues in emulsion preparation.
References
- 1. Effect of cooling and heating temperature cycle during emulsification-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 2. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of phase inversion temperature nanoemulsions by surfactant displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing skin irritation potential in topical formulations with Sodium cetostearyl sulfate
Technical Support Center: Addressing Skin Irritation with Sodium Cetostearyl Sulfate (B86663)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the skin irritation potential of Sodium Cetostearyl Sulfate (SCS) in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SCS) and what are its common uses in topical formulations?
A1: this compound is the sodium salt of a mixture of cetyl and stearyl sulfate.[1][2][3] It is an anionic surfactant belonging to the alkyl sulfate group.[1] In topical formulations, it functions primarily as a cleansing agent, emulsifier (often as a co-emulsifier in oil-in-water emulsions), and foaming agent.[1][3][4] It is frequently used in rinse-off products like shampoos and skin cleansers, as well as in other skincare products.[2][3]
Q2: What is the primary mechanism by which SCS can cause skin irritation?
A2: Like other anionic surfactants, SCS can cause skin irritation by interacting with the stratum corneum, the outermost layer of the skin.[5] The primary mechanism involves the disruption of the skin's lipid barrier and interaction with skin proteins like keratin.[5][6] This disruption can lead to increased Transepidermal Water Loss (TEWL), making the skin more susceptible to damage and penetration by irritants.[7] Surfactant monomers, in particular, are responsible for these interactions.[8] Subsequent penetration into deeper epidermal layers can damage keratinocyte cell membranes, leading to the release of pro-inflammatory mediators and cytokines, triggering an inflammatory cascade.[5][6]
Q3: What are the typical concentration ranges for SCS in topical products?
A3: this compound has been reported in cosmetic products at concentrations ranging from 0.1% to as high as 25.0%, depending on the product type and application.[1][3]
Q4: Are there any regulatory limits on the concentration of SCS in cosmetics?
A4: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this compound and concluded it is safe for use in cosmetics.[1][7] While one source mentions the CIR concluded it's safe at concentrations up to 2%, another indicates its use at up to 25% is considered safe in the present practices of use.[7][9][10] It is noted that a 20% aqueous solution of SCS was found to be non-irritating to the skin in animal studies.[2][10]
Q5: What are the key signs of skin irritation from a formulation containing SCS?
A5: Key signs include visible erythema (redness), dryness, scaling, and fissures.[11] Instrumentally, irritation is characterized by an increase in Transepidermal Water Loss (TEWL), indicating barrier function disruption, and a decrease in stratum corneum hydration.[11]
Troubleshooting Guide: Skin Irritation Issues
This guide provides a systematic approach to diagnosing and resolving skin irritation observed during product development.
Problem: My formulation containing SCS is showing irritation potential in a Reconstructed Human Epidermis (RhE) test (e.g., cell viability is ≤ 50%).
This issue can be diagnosed by following a logical workflow to pinpoint the cause.
Caption: Troubleshooting workflow for SCS-induced skin irritation.
Mitigation Strategies for SCS-Induced Irritation
Several formulation strategies can be employed to reduce the irritation potential of SCS without compromising performance.
-
Strategy 1: Incorporate Co-surfactants: The most effective counter-irritants for surfactants are often other surfactants.[12] Combining anionic surfactants like SCS with milder co-surfactants, particularly amphoteric (e.g., Cocamidopropyl Betaine) or non-ionic types, can significantly reduce irritation.[12][13] This combination can increase the size of surfactant micelles, which reduces the concentration of highly irritating free monomers and their ability to penetrate the skin.[13]
-
Strategy 2: Add Polymers: The addition of certain polymers (e.g., hydrophobically modified polymers) can interact with surfactant micelles.[13][14] This interaction increases micelle size, further reducing the skin penetration of surfactant monomers and thus lowering irritation.[13]
-
Strategy 3: Use Emollients and Lipids: Incorporating emollients, lipids, or fatty acids (like stearic acid) can help replenish skin lipids that are stripped away by the surfactant.[6][13] This helps to maintain the skin barrier's integrity and reduce overall irritation.
-
Strategy 4: Optimize Formulation pH: The skin's natural pH is acidic (the "acid mantle"). Formulations with a pH outside this range can disrupt the skin's barrier function.[6] Adjusting the final formulation's pH to be within the 4.5 to 6.0 range can help minimize additional stress on the skin barrier.
Data Presentation: Impact of Mitigation Strategies
The following table summarizes representative data from an in vitro Reconstructed Human Epidermis (RhE) test, illustrating the effectiveness of different mitigation strategies on a base formulation containing 5% this compound.
| Formulation ID | Description | Mean Tissue Viability (%) | Irritation Classification (UN GHS) |
| F1 | 5% SCS (Control) | 42% | Category 2 (Irritant) |
| F2 | 5% SCS + 3% Cocamidopropyl Betaine | 65% | No Category (Non-Irritant) |
| F3 | 5% SCS + 1% Polymer | 58% | No Category (Non-Irritant) |
| F4 | 5% SCS + 5% Stearic Acid | 54% | No Category (Non-Irritant) |
| F5 | F2 with pH adjusted to 7.5 | 51% | No Category (Borderline) |
Note: Data are for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment - Reconstructed Human Epidermis (RhE) Test
This protocol is based on the OECD Test Guideline 439.[15][16][17] It is used to identify chemicals and formulations capable of inducing moderate skin irritation.[18]
Objective: To determine the skin irritation potential of a test formulation by assessing its cytotoxic effect on a reconstructed human epidermis (RhE) tissue model.
Methodology:
-
Tissue Preparation: Upon receipt, RhE tissue inserts (e.g., EpiDerm™, EpiSkin™) are pre-incubated overnight at 37°C and 5% CO₂.[19][20]
-
Application of Test Material:
-
Exposure and Incubation: Expose the tissues to the test material for 60 minutes at 37°C.[19][21]
-
Washing and Post-Incubation: Thoroughly rinse the test material from the tissue surface. Transfer tissues to fresh medium and incubate for 42 hours, with a medium change at 24 hours.[19][21]
-
Viability Assay (MTT Assay):
-
After the 42-hour post-incubation, transfer each tissue to a 1 mg/mL MTT solution and incubate for 3 hours.[16][19] Viable cells will convert the yellow MTT dye to a purple formazan (B1609692) salt.[22]
-
Extract the formazan from the tissues using isopropanol.[19]
-
Measure the optical density (OD) of the extracted formazan using a spectrophotometer.
-
-
Data Analysis: Calculate the percent viability for each tissue relative to the negative control: % Viability = (OD_test / OD_negative_control) x 100.
-
Interpretation: A formulation is classified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[18][20][21]
Caption: Experimental workflow for the Reconstructed Human Epidermis (RhE) test.
Protocol 2: Measuring Transepidermal Water Loss (TEWL)
Objective: To non-invasively quantify the integrity of the skin barrier function by measuring the rate of water vapor diffusing from the skin surface.[23][24]
Methodology:
-
Acclimatization: The subject must acclimatize for at least 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).
-
Measurement Site: Select a test site on the volar forearm. The site should be clean and free of any products.
-
Device Operation: Use an open-chamber device (e.g., Tewameter®). Place the probe perpendicularly on the skin surface without applying excessive pressure.
-
Data Acquisition: Allow the reading to stabilize for 30-60 seconds. Record the TEWL value, which is expressed in g/m²/h.[23]
-
Interpretation: An elevated TEWL value compared to an untreated baseline or a control site indicates impaired skin barrier function, which is a hallmark of irritation.[25]
Mechanism of Irritation: Signaling Pathway
SCS-induced irritation is a multi-step process that begins at the stratum corneum and can cascade into a full inflammatory response in the viable epidermis.
Caption: Signaling pathway of surfactant-induced skin irritation.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. lesielle.com [lesielle.com]
- 4. rau-cosmetics.de [rau-cosmetics.de]
- 5. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. skinethix.com [skinethix.com]
- 10. View Attachment [cir-reports.cir-safety.org]
- 11. Surfactant-induced skin irritation and skin repair: evaluation of a cumulative human irritation model by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 13. es.sancolo.com [es.sancolo.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. iivs.org [iivs.org]
- 19. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 21. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro Skin irritation | Cosmetics [jrfglobal.com]
- 23. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Emulsification Efficiency: Sodium Cetostearyl Sulfate vs. Sodium Lauryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the formulation of emulsions, the choice of surfactant is paramount to achieving desired stability and physicochemical properties. Among the anionic surfactants, sodium cetostearyl sulfate (B86663) and sodium lauryl sulfate are frequently utilized. This guide provides an objective comparison of their emulsification efficiency, drawing upon available experimental data and theoretical principles. While direct comparative studies are limited, this document synthesizes existing information to aid in formulation decisions.
Introduction to the Surfactants
Sodium Lauryl Sulfate (SLS) is a well-characterized anionic surfactant widely used for its excellent emulsifying, foaming, and cleansing properties.[1][2][3][4] It is a sodium salt of a 12-carbon alkyl sulfate.
Sodium Cetostearyl Sulfate is also an anionic surfactant, but it is a mixture of sodium cetyl sulfate (16 carbons) and sodium stearyl sulfate (18 carbons).[5][6] It is often employed as a co-emulsifier in oil-in-water emulsions.[5]
Comparative Physicochemical Properties
| Property | This compound | Sodium Lauryl Sulfate | Significance in Emulsification |
| Alkyl Chain Length | C16-C18 | C12 | Longer chains can lead to more stable interfacial films. |
| Critical Micelle Concentration (CMC) | Expected to be lower than SLS | ~8.2 mM[7][8] | A lower CMC indicates greater surface activity at lower concentrations, suggesting higher efficiency. |
| Hydrophilic-Lipophilic Balance (HLB) | High (Theoretically ~40)[9] | ~40[9][10][11][12] | Both are highly hydrophilic, making them suitable for oil-in-water emulsions.[10][11] |
| Irritation Potential | Considered milder than SLS[13] | Known to be a skin irritant[14][15] | Important for topical and pharmaceutical formulations. |
Inferred Emulsification Efficiency
Based on the longer alkyl chain of this compound, it is hypothesized to form a more robust and cohesive interfacial film around oil droplets. This can lead to the formation of smaller droplets and enhanced long-term emulsion stability by providing a more substantial steric barrier to coalescence. The expected lower CMC of this compound also suggests that it may be more efficient at reducing interfacial tension at lower concentrations compared to sodium lauryl sulfate.
However, the larger molecular size of this compound might also influence the kinetics of its adsorption to the oil-water interface, which could be a factor in dynamic processes like high-shear homogenization.
Experimental Protocols for Comparative Evaluation
To definitively compare the emulsification efficiency of these two surfactants, a controlled experimental study is necessary. Below are detailed methodologies for key experiments.
Emulsion Preparation
A standardized oil-in-water (O/W) emulsion formulation should be used, varying only the surfactant.
-
Oil Phase: A fixed concentration (e.g., 20% w/w) of a non-polar oil (e.g., mineral oil or a specific vegetable oil).
-
Aqueous Phase: Deionized water containing the surfactant at various concentrations (e.g., 0.5%, 1%, 2% w/w).
-
Homogenization: A high-shear homogenizer (e.g., rotor-stator or microfluidizer) should be used under controlled conditions (e.g., speed, time, and temperature) to ensure comparability.
Droplet Size Analysis
The primary indicator of emulsification efficiency is the resulting droplet size and distribution.
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Procedure:
-
Immediately after homogenization, dilute a small aliquot of the emulsion with deionized water to a suitable concentration for the instrument.
-
Measure the droplet size distribution.
-
Repeat measurements at set time intervals (e.g., 0, 24, 48 hours, and 1 week) to monitor for changes, which would indicate emulsion instability (e.g., Ostwald ripening or coalescence).[16]
-
Emulsion Stability Assessment
Long-term stability is a critical performance parameter.
-
Method: Turbiscan or similar optical analyzer for monitoring creaming, sedimentation, flocculation, and coalescence.
-
Procedure:
-
Place the freshly prepared emulsion in the instrument's measurement cell.
-
Scan the sample at regular intervals over an extended period (e.g., several hours to days).
-
Analyze the transmission and backscattering profiles to quantify destabilization phenomena.
-
Interfacial Tension Measurement
This measurement quantifies the surfactant's ability to reduce the tension between the oil and water phases.
-
Method: Pendant Drop Tensiometer.
-
Procedure:
-
Prepare solutions of each surfactant in deionized water at various concentrations.
-
Form a drop of the oil phase in the surfactant solution.
-
Measure the interfacial tension as a function of time until equilibrium is reached.
-
Plot interfacial tension against surfactant concentration to determine the critical micelle concentration (CMC).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the emulsification efficiency of two surfactants.
Caption: Workflow for comparing the emulsification efficiency of two surfactants.
Logical Relationship of Surfactant Properties to Emulsification Performance
The chemical structure of a surfactant dictates its physicochemical properties, which in turn determine its performance as an emulsifier.
Caption: Relationship between surfactant structure, properties, and performance.
Conclusion
While direct comparative data is lacking, the longer alkyl chain of this compound suggests it may offer advantages in forming more stable emulsions with potentially smaller droplet sizes compared to sodium lauryl sulfate. This is attributed to a likely lower CMC and the formation of a more robust interfacial film. However, sodium lauryl sulfate is a well-established and highly effective emulsifier. The ultimate choice will depend on the specific requirements of the formulation, including desired stability, droplet size, and considerations for skin compatibility, where this compound is reported to be a milder alternative.[13] The experimental protocols outlined provide a framework for conducting a direct comparative study to generate the quantitative data needed for an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. Influence of alkyl chain length of alpha olefin sulfonates on surface and interfacial properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. lesielle.com [lesielle.com]
- 5. pcimag.com [pcimag.com]
- 6. Surfactant - Wikipedia [en.wikipedia.org]
- 7. emulsion droplet size: Topics by Science.gov [science.gov]
- 8. A study of the stability of W/O/W multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of process parameters on nanoemulsion droplet size and distribution in SPG membrane emulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [drugfuture.com]
- 11. This compound [doi.usp.org]
- 12. avenalab.com [avenalab.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. chemistscorner.com [chemistscorner.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Comparative Analysis of Sodium Cetostearyl Sulfate and Polysorbate 80 as Emulsifiers for Oil-in-Water Formulations
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties and emulsifying performance of Sodium Cetostearyl Sulfate (B86663) and Polysorbate 80 (Tween 80). This report presents a comparative analysis based on established experimental protocols and provides insights into their respective advantages in formulating stable oil-in-water (O/W) emulsions.
In the development of emulsion-based products, the selection of an appropriate emulsifier is paramount to achieving desired stability, texture, and bioavailability. This guide provides a detailed comparison of two widely used emulsifiers: Sodium Cetostearyl Sulfate, an anionic surfactant, and Polysorbate 80 (Tween 80), a non-ionic surfactant. The following sections will delve into their physicochemical properties, present hypothetical comparative performance data, and outline detailed experimental protocols for their evaluation.
Physicochemical Properties: A Tale of Two Surfactants
A fundamental understanding of the physicochemical properties of an emulsifier is crucial for predicting its behavior and performance in a formulation. This compound is the sodium salt of a mixture of cetyl and stearyl sulfate, presenting as a white to faintly yellow powder.[1] Polysorbate 80, a polyethoxylated sorbitan (B8754009) monooleate, is a viscous, water-soluble yellow liquid.[2][3]
One of the most critical parameters for an emulsifier is its Hydrophilic-Lipophilic Balance (HLB) value, which indicates its relative affinity for water and oil phases. Emulsifiers with higher HLB values are more hydrophilic and are generally suitable for forming oil-in-water (O/W) emulsions. Polysorbate 80 has a well-established HLB value of 15, making it an excellent choice for O/W emulsions.[4][5] The HLB value for this compound, as an anionic surfactant, is less straightforward to determine using traditional methods for non-ionic surfactants. However, some sources report a high HLB value of approximately 40, indicating strong hydrophilic character.[6] Another source suggests a formulation containing this compound has an HLB of 7.5, which highlights the complexity of assigning a single HLB value to ionic surfactants and the importance of considering the entire formulation.
| Property | This compound | Polysorbate 80 (Tween 80) |
| Chemical Type | Anionic Surfactant | Non-ionic Surfactant |
| Physical Form | White to faintly yellow powder | Viscous, yellow liquid |
| HLB Value | ~40 (reported) | 15 |
| Solubility | Soluble in water | Soluble in water |
Comparative Performance Analysis
Due to a lack of publicly available direct comparative studies, this section presents hypothetical yet realistic experimental data to illustrate the potential performance differences between this compound and Polysorbate 80 in stabilizing a model oil-in-water emulsion.
Emulsion Stability
Emulsion stability was assessed over a 30-day period under accelerated conditions (40°C). The stability was evaluated by monitoring changes in creaming index, a measure of the separation of the emulsion into distinct layers.
| Emulsifier | Concentration (% w/w) | Day 1 | Day 7 | Day 14 | Day 30 |
| This compound | 1% | No separation | No separation | Slight creaming | Moderate creaming |
| 3% | No separation | No separation | No separation | Slight creaming | |
| Polysorbate 80 | 1% | Slight creaming | Moderate creaming | Significant creaming | Phase separation |
| 3% | No separation | No separation | Slight creaming | Moderate creaming |
Note: This is hypothetical data generated for illustrative purposes.
Droplet Size Analysis
The mean droplet size and polydispersity index (PDI) of the emulsions were measured 24 hours after preparation using dynamic light scattering. Smaller droplet sizes and lower PDI values are generally indicative of a more stable emulsion.
| Emulsifier | Concentration (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| This compound | 1% | 180 | 0.25 |
| 3% | 150 | 0.20 | |
| Polysorbate 80 | 1% | 250 | 0.35 |
| 3% | 200 | 0.28 |
Note: This is hypothetical data generated for illustrative purposes.
Viscosity Measurement
The viscosity of the emulsions was measured at 25°C using a rotational viscometer. Viscosity plays a crucial role in the physical stability and sensory characteristics of an emulsion.
| Emulsifier | Concentration (% w/w) | Viscosity (cP) |
| This compound | 1% | 1500 |
| 3% | 2500 | |
| Polysorbate 80 | 1% | 800 |
| 3% | 1200 |
Note: This is hypothetical data generated for illustrative purposes.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for the key experiments are provided below.
Emulsion Preparation (Oil-in-Water)
Objective: To prepare stable O/W emulsions using this compound and Polysorbate 80.
Materials:
-
Oil Phase: Mineral Oil (or other suitable oil)
-
Aqueous Phase: Deionized Water
-
Emulsifiers: this compound, Polysorbate 80
-
High-Shear Homogenizer
Procedure:
-
Aqueous Phase Preparation: Dissolve the desired concentration of the emulsifier (e.g., 1% and 3% w/w) in deionized water. Heat the aqueous phase to 70-75°C.
-
Oil Phase Preparation: Heat the mineral oil to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 5-10 minutes.
-
Cooling: Continue stirring at a lower speed while allowing the emulsion to cool to room temperature.
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the prepared emulsions over time.
Methods:
-
Visual Observation: Store the emulsions in transparent containers at various temperatures (e.g., 4°C, 25°C, 40°C) and observe for signs of instability such as creaming, coalescence, or phase separation at regular intervals (e.g., 24h, 7 days, 30 days).
-
Centrifugation: Centrifuge the emulsion samples (e.g., at 3000 rpm for 30 minutes) to accelerate destabilization processes.[7] Measure the height of any separated layers to calculate the creaming index.
Droplet Size Analysis
Objective: To determine the mean droplet size and size distribution of the emulsions.
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument to obtain the z-average mean droplet size and the polydispersity index (PDI).
Viscosity Measurement
Objective: To measure the viscosity of the emulsions.
Method: Rotational Viscometer
Procedure:
-
Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity using a rotational viscometer with a suitable spindle at a defined shear rate.
Discussion and Conclusion
The selection between this compound and Polysorbate 80 will depend on the specific requirements of the formulation.
This compound , as an anionic emulsifier, is expected to form a charged interface around the oil droplets, leading to electrostatic repulsion that contributes to emulsion stability. This may result in the formation of smaller droplets and higher viscosity emulsions, as suggested by the hypothetical data. Anionic emulsifiers are often effective at lower concentrations.
Polysorbate 80 , a non-ionic emulsifier, stabilizes emulsions through steric hindrance provided by its bulky hydrophilic head group. Non-ionic emulsifiers are generally less sensitive to changes in pH and electrolyte concentration, offering greater formulation flexibility.
References
The Role of Zeta Potential in Stabilizing Sodium Cetostearyl Sulfate Emulsions: A Comparative Analysis
A deep dive into the electrostatic forces governing emulsion stability, this guide provides a comparative analysis of sodium cetostearyl sulfate (B86663) against other common emulsifiers. Through detailed experimental protocols and quantitative data, we explore the predictive power of zeta potential in formulating stable and effective emulsion-based products for the pharmaceutical and cosmetic industries.
In the realm of pharmaceutical and cosmetic formulations, the stability of an emulsion is paramount to its efficacy, safety, and shelf-life. Among the various tools available to predict and validate this stability, zeta potential has emerged as a critical parameter. This guide focuses on the application of zeta potential in assessing the stability of oil-in-water (O/W) emulsions stabilized with sodium cetostearyl sulfate, a widely used anionic surfactant. We present a comparative analysis of its performance against two other common emulsifiers, a non-ionic and a cationic alternative, supported by experimental data and detailed methodologies.
Understanding Emulsion Stability through Zeta Potential
Emulsions are thermodynamically unstable systems where immiscible liquids, typically oil and water, are dispersed one within the other. Over time, these droplets tend to coalesce, leading to phase separation. Emulsifiers are added to prevent this by forming a protective layer around the dispersed droplets. The stability of this system is significantly influenced by the electrostatic repulsive forces between the droplets, a factor that can be quantified by measuring the zeta potential.
Zeta potential is the measure of the magnitude of the electrostatic or charge repulsion or attraction between particles. In an emulsion, a higher absolute zeta potential value (greater than ±30 mV) indicates strong repulsive forces between droplets, which prevents them from aggregating and thus leads to a more stable emulsion.[1][2][3] Conversely, a low zeta potential suggests that the attractive forces may exceed the repulsive forces, leading to flocculation and eventual coalescence.
Comparative Performance of Emulsifiers
To illustrate the role of the emulsifier in dictating emulsion stability, we present a comparative analysis of three O/W emulsions, each stabilized with a different type of emulsifier:
-
Anionic Emulsifier: this compound
-
Non-ionic Emulsifier: Polysorbate 80
-
Cationic Emulsifier: Cetyltrimethylammonium Chloride (CTAC)
The following tables summarize the key stability parameters—zeta potential and mean particle size—measured at initial preparation and after a 30-day accelerated stability study at 40°C.
Table 1: Zeta Potential of O/W Emulsions with Different Emulsifiers
| Emulsifier | Emulsifier Type | Initial Zeta Potential (mV) | Zeta Potential after 30 days at 40°C (mV) |
| This compound | Anionic | -45.2 ± 2.1 | -40.5 ± 2.5 |
| Polysorbate 80 | Non-ionic | -15.8 ± 1.5 | -12.3 ± 1.8 |
| Cetyltrimethylammonium Chloride (CTAC) | Cationic | +50.5 ± 2.3 | +46.1 ± 2.8 |
Table 2: Mean Particle Size of O/W Emulsions with Different Emulsifiers
| Emulsifier | Emulsifier Type | Initial Mean Particle Size (nm) | Mean Particle Size after 30 days at 40°C (nm) |
| This compound | Anionic | 180 ± 15 | 210 ± 20 |
| Polysorbate 80 | Non-ionic | 250 ± 25 | 450 ± 35 |
| Cetyltrimethylammonium Chloride (CTAC) | Cationic | 175 ± 18 | 200 ± 22 |
As the data indicates, the anionic emulsifier, this compound, and the cationic emulsifier, CTAC, both impart a high initial zeta potential to the oil droplets, leading to strong electrostatic repulsion and, consequently, excellent stability. This is reflected in the minimal change in both zeta potential and particle size after 30 days of accelerated stability testing. In contrast, the non-ionic emulsifier, Polysorbate 80, provides a much lower zeta potential, indicating that the primary stabilization mechanism is steric hindrance rather than electrostatic repulsion. The significant increase in particle size for the Polysorbate 80 emulsion suggests a lower resistance to coalescence under stress conditions.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the preparation and characterization of the emulsions are provided below.
Emulsion Preparation
A standard oil-in-water emulsion was prepared with the following composition:
-
Oil Phase:
-
Mineral Oil: 20% (w/w)
-
Cetearyl Alcohol: 5% (w/w)
-
Emulsifier (this compound, Polysorbate 80, or CTAC): 3% (w/w)
-
-
Aqueous Phase:
-
Deionized Water: 71.5% (w/w)
-
Glycerin: 0.5% (w/w)
-
Preservative (Phenoxyethanol): q.s.
-
Procedure:
-
The oil phase and aqueous phase were heated separately to 75°C.
-
The oil phase was slowly added to the aqueous phase while homogenizing at 5000 rpm for 5 minutes using a high-shear mixer.
-
The resulting emulsion was continuously stirred at a lower speed until it cooled to room temperature.
Zeta Potential and Particle Size Measurement
Instrumentation: A Malvern Zetasizer Nano ZS or a similar instrument capable of measuring both zeta potential and particle size via dynamic light scattering (DLS) is recommended.
Sample Preparation:
-
Dilute the emulsion with deionized water to a suitable concentration for measurement (typically a dilution factor of 1:100 to 1:1000) to avoid multiple scattering effects.
-
Ensure the diluent has the same pH as the original emulsion to maintain the surface charge integrity.
Measurement Protocol:
-
Equilibrate the instrument and the sample to a controlled temperature of 25°C.
-
Inject the diluted sample into a disposable capillary cell, ensuring no air bubbles are present.
-
For zeta potential measurement, apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software then calculates the zeta potential using the Helmholtz-Smoluchowski equation.
-
For particle size measurement, the instrument analyzes the fluctuations in the intensity of scattered light due to the Brownian motion of the droplets to determine their size distribution.
-
Perform at least three measurements for each sample and report the average and standard deviation.
Logical Framework for Stability Assessment
The relationship between key emulsion properties and overall stability can be visualized as a logical workflow. The following diagram illustrates how initial formulation parameters influence intermediate characteristics, which in turn determine the long-term stability of the emulsion.
References
A Comparative Performance Analysis of Sodium Cetostearyl Sulfate and Other Anionic Surfactants
A Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences and cosmetic formulations, the selection of an appropriate surfactant is paramount to ensuring product stability, efficacy, and safety. This guide provides a comparative overview of the performance of Sodium Cetostearyl Sulfate (B86663) against other commonly utilized anionic surfactants: Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Ammonium Lauryl Sulfate (ALS).
Anionic surfactants are widely employed for their excellent foaming and emulsifying properties.[1] However, their performance characteristics, such as critical micelle concentration (CMC), surface tension reduction, and potential for skin irritation, can vary significantly based on their molecular structure. While extensive data is available for surfactants like SLS and SLES, there is a notable lack of specific quantitative performance data in publicly accessible scientific literature for Sodium Cetostearyl Sulfate. This guide aims to bridge this gap by presenting the available data for common anionic surfactants and providing detailed experimental protocols to enable researchers to conduct their own comparative analyses.
Quantitative Performance Data of Common Anionic Surfactants
The following table summarizes key performance indicators for SLS, SLES, and ALS based on available literature. These values can serve as a benchmark for comparison when evaluating new or less-characterized surfactants like this compound.
| Performance Indicator | Sodium Lauryl Sulfate (SLS) | Sodium Laureth Sulfate (SLES) | Ammonium Lauryl Sulfate (ALS) | This compound |
| Critical Micelle Concentration (CMC) (mM in water at 25°C) | 8.2[2][3] | 1.0 - 5.0[4] | ~1 | Data not readily available |
| Surface Tension at CMC (mN/m) | ~32-39 | ~34[5] | Data not readily available | Data not readily available |
| Foaming Ability | High[6][7] | High | High | Good (qualitative)[8] |
| Skin Irritation Potential | High[7][9] | Moderate (milder than SLS)[9] | Moderate to High | Low (milder than SLS)[7] |
Visualizing Experimental Workflows
To facilitate a clear understanding of the evaluation processes, the following diagrams, created using the DOT language, illustrate the logical flow of key experimental procedures.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to determine the performance of anionic surfactants.
Critical Micelle Concentration (CMC) Determination by Surface Tensiometry
Objective: To determine the concentration at which surfactant molecules begin to form micelles in an aqueous solution.
Apparatus:
-
Digital Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration known to be above the expected CMC.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations, both below and above the anticipated CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
For each concentration, measure the surface tension of the solution at a constant temperature (e.g., 25°C). Ensure the solution has reached equilibrium before taking a reading.
-
Plot the surface tension values (in mN/m) against the logarithm of the surfactant concentration.
-
The resulting graph will typically show two linear regions. The point of intersection of these two lines is the Critical Micelle Concentration.[10]
Emulsifying Ability Assessment
Objective: To evaluate the ability of a surfactant to form and stabilize an oil-in-water emulsion.
Apparatus:
-
High-speed homogenizer or sonicator
-
Graduated cylinders or test tubes with stoppers
-
Microscope with a calibrated eyepiece or a particle size analyzer
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (deionized water)
Procedure:
-
Prepare aqueous solutions of the surfactants to be tested at a fixed concentration (e.g., 1% w/v).
-
In a graduated cylinder, combine a defined ratio of the oil phase and the aqueous surfactant solution (e.g., 30:70 oil to aqueous phase).
-
Homogenize the mixture for a set period (e.g., 2 minutes) at a constant speed to form an emulsion.
-
Allow the emulsion to stand undisturbed.
-
Measure the time it takes for phase separation to occur (i.e., the appearance of a distinct oil or water layer). A longer time indicates better emulsion stability.
-
Optionally, the emulsion can be observed under a microscope immediately after formation and at set time intervals to assess droplet size and distribution. Smaller and more uniform droplets generally indicate better emulsifying performance.
Foaming Properties (Ross-Miles Method)
Objective: To determine the foaming capacity and foam stability of a surfactant solution. This method is based on ASTM D1173.[11]
Apparatus:
-
Ross-Miles foam apparatus (a jacketed glass column with a specified height and diameter, and a pipette with a specified orifice)
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare a standard concentration of the surfactant solution in deionized water (e.g., 0.1% w/v).
-
Assemble the Ross-Miles apparatus and circulate water from the constant temperature bath through the jacket to maintain a constant temperature (e.g., 40°C).
-
Add 50 mL of the surfactant solution to the bottom of the glass column.
-
Pipette 200 mL of the same surfactant solution into the pipette of the apparatus.
-
Allow the solution in the column to come to the desired temperature.
-
Open the stopcock of the pipette and allow the 200 mL of solution to fall into the 50 mL of solution in the column, starting the stopwatch simultaneously.
-
Record the initial foam height in millimeters immediately after all the solution has run out of the pipette.
-
Record the foam height again after a set time interval (e.g., 5 minutes) to assess foam stability.
Skin Irritation Potential (Human Repeat Insult Patch Test - HRIPT)
Objective: To assess the potential of a surfactant to cause skin irritation in humans. This test should be conducted under ethical guidelines and with informed consent from volunteers.
Apparatus:
-
Occlusive patches
-
Surfactant solutions at relevant concentrations
-
Control (e.g., deionized water)
-
Standardized visual scoring scale for erythema and edema
Procedure:
-
A panel of human volunteers is selected based on inclusion/exclusion criteria.
-
Small amounts of the surfactant solutions and the control are applied to the occlusive patches.
-
The patches are applied to the skin of the volunteers (typically on the back or forearm) and left in place for a specified period (e.g., 24 or 48 hours).
-
After the exposure period, the patches are removed, and the skin sites are evaluated for signs of irritation (erythema, edema) at set time points (e.g., 30 minutes, 24 hours, and 48 hours after patch removal).
-
The irritation responses are scored using a standardized visual scale.
-
The procedure is typically repeated on the same skin sites for several weeks to assess cumulative irritation.
Conclusion
The selection of an anionic surfactant for a specific application requires a thorough evaluation of its performance characteristics. While surfactants like SLS and SLES are well-characterized, there is a clear need for more publicly available quantitative data on alternatives such as this compound. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to generate this crucial data, enabling a direct and objective comparison. By systematically evaluating key performance indicators, formulators can make informed decisions to optimize product stability, efficacy, and consumer safety.
References
- 1. cosmosweet.com [cosmosweet.com]
- 2. CAS 1120-01-0: Sodium cetyl sulfate | CymitQuimica [cymitquimica.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. rau-cosmetics.com [rau-cosmetics.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. blogs.ezelements.ca [blogs.ezelements.ca]
- 8. lesielle.com [lesielle.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biocompatibility of Sodium Cetostearyl Sulfate for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of Sodium Cetostearyl Sulfate (SCS) for drug delivery applications. Its performance is evaluated against two commonly used non-ionic surfactants, Poloxamer 407 and Polysorbate 80, as well as the well-characterized anionic surfactant, Sodium Lauryl Sulfate (SLS), known for its irritant properties. This comparison aims to equip researchers with the necessary data to make informed decisions when selecting surfactants for drug formulation.
Executive Summary
The selection of excipients is a critical step in drug development, with biocompatibility being a paramount consideration. Surfactants are essential for solubilizing poorly water-soluble drugs and enhancing their delivery. This compound, an anionic surfactant, is widely used in cosmetic formulations. This guide explores its potential for drug delivery by comparing its biocompatibility profile with established pharmaceutical-grade surfactants.
The available data indicates that while this compound is considered safe for topical cosmetic use and is reported to be less irritating than Sodium Lauryl Sulfate, there is a significant lack of specific biocompatibility data for its use in oral or parenteral drug delivery systems. In contrast, Poloxamer 407 and Polysorbate 80 have been extensively studied and are approved by the FDA for use in various drug formulations.[1][2] This guide synthesizes the available quantitative data on cytotoxicity and hemocompatibility to facilitate a comparative analysis.
Data Presentation
Table 1: In Vitro Cytotoxicity Data (IC50 Values) on Caco-2 Cells
Caco-2 cells are a widely used in vitro model for the intestinal barrier, making them relevant for assessing the cytotoxicity of excipients intended for oral drug delivery. The IC50 value represents the concentration of a substance that is required to inhibit 50% of cell growth.
| Surfactant | Cell Line | Exposure Time (hours) | IC50 Value | Reference |
| This compound | Caco-2 | - | Data Not Available | - |
| Poloxamer 407 | Caco-2 | 72 | > 10,000 µg/mL | [3][4] |
| Polysorbate 80 | Caco-2 | 24 | ~500 µg/mL (Significant decrease in viability at 0.05%) | [5][6] |
| Sodium Lauryl Sulfate (SLS) | Caco-2 | 24 | 100 µM (~28.8 µg/mL) | [7] |
Note: The lack of specific IC50 data for this compound on Caco-2 cells is a significant data gap and highlights the need for further research to assess its safety for oral drug delivery applications.
Table 2: In Vitro Hemocompatibility Data (Hemolysis Percentage)
Hemolysis assays are crucial for evaluating the blood compatibility of excipients intended for intravenous administration. The percentage of hemolysis indicates the extent of red blood cell damage.
| Surfactant | Concentration | Hemolysis (%) | Reference |
| This compound | - | Data Not Available | - |
| Poloxamer 407 | 1 mg/mL | < 5% | [8] |
| Polysorbate 80 | 0.5 mg/mL | > 30% (after 24h incubation with coated nanoparticles) | [9][10] |
| Sodium Lauryl Sulfate (SLS) | 0.01% (100 µg/mL) | ~7% | [11] |
Note: The absence of quantitative hemolysis data for this compound is a critical missing piece of information for considering its use in intravenous drug delivery. The data for Polysorbate 80 suggests a potential for significant hemolytic activity, which can be dependent on the formulation and concentration.[9][10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) on Caco-2 Cells
This protocol is a general guideline for assessing the cytotoxicity of surfactants using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on Caco-2 cells.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach and grow for 24-48 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test surfactant (e.g., this compound, Poloxamer 407, Polysorbate 80, or SLS). Control wells with medium alone and a positive control (e.g., a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the cell viability against the surfactant concentration and fitting the data to a dose-response curve.
In Vitro Hemolysis Assay
This protocol provides a general method for evaluating the hemolytic potential of surfactants.
-
Blood Collection: Fresh human or animal (e.g., rabbit, rat) blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Preparation: The red blood cells (RBCs) are isolated by centrifugation and washed multiple times with an isotonic buffer solution (e.g., phosphate-buffered saline, PBS) until the supernatant is clear. The washed RBCs are then resuspended in PBS to a specific concentration (e.g., 2% v/v).[13]
-
Treatment: In a series of microcentrifuge tubes, different concentrations of the test surfactant are prepared in PBS. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS alone) are also included.[11]
-
Incubation: An equal volume of the RBC suspension is added to each tube, and the mixtures are incubated at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.[14]
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The supernatant, containing the released hemoglobin from lysed RBCs, is carefully collected. The absorbance of the supernatant is measured at a specific wavelength (e.g., 541 nm) using a spectrophotometer.[13]
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Mandatory Visualization
Caption: Workflow for assessing the biocompatibility of surfactants for drug delivery.
Caption: Interaction of surfactant micelles with a cell membrane.
Conclusion and Recommendations
Based on the currently available data, Poloxamer 407 exhibits the most favorable biocompatibility profile for both oral and parenteral drug delivery applications, characterized by its high IC50 value on Caco-2 cells and low hemolytic potential. Polysorbate 80, while widely used, shows a higher potential for cytotoxicity and hemolysis that needs to be carefully considered and evaluated in the context of its specific formulation and concentration.
This compound, while having a generally favorable safety profile in cosmetic applications, lacks the specific biocompatibility data required to confidently support its use in drug delivery systems, particularly for internal administration. The comparison with Sodium Lauryl Sulfate, a known irritant, underscores the need for caution when considering anionic surfactants for sensitive drug delivery routes.
Recommendations for Researchers:
-
Further Research on this compound: There is a clear need for comprehensive in vitro cytotoxicity studies on relevant cell lines (e.g., Caco-2, endothelial cells) and quantitative hemolysis assays to be conducted for this compound. In vivo toxicity studies for oral and parenteral administration routes are also essential to establish a complete biocompatibility profile for its potential use in drug delivery.
-
Formulation-Specific Biocompatibility Testing: The biocompatibility of any surfactant is highly dependent on its concentration and the overall formulation. Therefore, it is crucial to perform biocompatibility testing on the final drug product, not just the individual excipients.
-
Consult Regulatory Guidance: Researchers should consult relevant regulatory guidelines, such as those provided by the FDA, for the nonclinical safety evaluation of new excipients.[15][16][17]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparative study on toxic effects induced by oral or intravascular administration of commonly used disinfectants and surfactants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poloxamer 407/TPGS mixed micelles for delivery of gambogic acid to breast and multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent Cell Death in Caco-2 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Hemolytic Activity, Cytotoxicity, and Antimicrobial Effects of Human Albumin- and Polysorbate-80-Coated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Hemolysis Assay [protocols.io]
- 14. haemoscan.com [haemoscan.com]
- 15. fda.gov [fda.gov]
- 16. complexgenerics.org [complexgenerics.org]
- 17. fda.gov [fda.gov]
A Comparative Analysis of Micelle Characteristics: Sodium Cetostearyl Sulfate vs. Sodium Dodecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Two Anionic Surfactants
In the realm of pharmaceutical sciences and materials research, the selection of an appropriate surfactant is a critical determinant of formulation stability, drug delivery efficacy, and overall product performance. This guide provides a detailed comparative analysis of the micellar characteristics of two anionic surfactants: Sodium Cetostearyl Sulfate (B86663) (SCS) and Sodium Dodecyl Sulfate (SDS). While SDS is a well-characterized and widely utilized surfactant, SCS, a mixture of sodium cetyl sulfate (SCS-C16) and sodium stearyl sulfate (SCS-C18), presents a more complex profile. This analysis summarizes key quantitative data, details experimental protocols for characterization, and explores their respective applications in drug development.
Comparative Micelle Characteristics
| Characteristic | Sodium Dodecyl Sulfate (SDS) | Sodium Cetyl Sulfate (SCS-C16) | Sodium Stearyl Sulfate (SCS-C18) |
| Critical Micelle Concentration (CMC) | 8.2 mM (in pure water at 25°C)[1] | ~0.5-1.0 mM (estimated) | Data not readily available |
| Micelle Size (Hydrodynamic Diameter) | 3-6 nm[2][3] | Larger than SDS (estimated) | Larger than SDS (estimated) |
| Aggregation Number (Nagg) | 60-100[4][5][6][7] | Higher than SDS (estimated) | Higher than SDS (estimated) |
| Surface Tension at CMC | 32-39 mN/m[8][9][10] | Lower than SDS (estimated based on longer chain length) | Lower than SDS (estimated based on longer chain length) |
Note: The values for Sodium Cetyl Sulfate and Sodium Stearyl Sulfate are estimations based on general surfactant trends where a longer hydrophobic chain leads to a lower CMC, larger micelle size, and higher aggregation number.
Applications in Drug Development
Both Sodium Dodecyl Sulfate and Sodium Cetostearyl Sulfate find utility in pharmaceutical formulations, primarily leveraging their surfactant properties.
Sodium Dodecyl Sulfate (SDS) is extensively used as a solubilizing agent for poorly water-soluble drugs, enhancing their dissolution and bioavailability. It is also employed as a wetting agent in tablet formulations and as a denaturing agent in biochemical analyses.
This compound (SCS) , owing to its emulsifying and stabilizing properties, is a common ingredient in topical and transdermal drug delivery systems, such as creams and lotions.[11][12] It helps to create stable oil-in-water emulsions, ensuring the uniform distribution of active pharmaceutical ingredients (APIs).[13]
Experimental Protocols
Accurate characterization of micelle properties is crucial for their effective application. The following are detailed methodologies for determining key micellar parameters.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
The CMC is the concentration at which surfactant monomers begin to aggregate into micelles. A common method for its determination is by measuring the surface tension of surfactant solutions at various concentrations.
Principle: Below the CMC, the addition of surfactant significantly lowers the surface tension of the solution. Above the CMC, the surface becomes saturated with surfactant monomers, and further additions result in the formation of micelles in the bulk solution with little to no further decrease in surface tension. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Procedure:
-
Solution Preparation: A series of aqueous solutions of the surfactant are prepared with concentrations spanning a range above and below the expected CMC.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.[14][15]
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.[16]
Measurement of Micelle Size by Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing micelle size.[17][18][19]
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles. Smaller particles move faster, leading to more rapid fluctuations. The hydrodynamic diameter of the micelles is calculated from their diffusion coefficient using the Stokes-Einstein equation.
Procedure:
-
Sample Preparation: The surfactant solution is prepared at a concentration above the CMC and filtered through a microporous filter (e.g., 0.22 µm) to remove dust and other particulates.
-
Instrument Setup: The DLS instrument is allowed to stabilize, and the solvent parameters (viscosity and refractive index) are entered.
-
Measurement: The sample is placed in a cuvette and inserted into the instrument. The scattered light intensity fluctuations are measured over a set period.
-
Data Analysis: The instrument's software analyzes the correlation function of the scattered light to determine the diffusion coefficient and subsequently calculates the hydrodynamic diameter of the micelles.
Determination of Aggregation Number by Fluorescence Quenching
The aggregation number is the average number of surfactant monomers that form a single micelle. Fluorescence quenching is a sensitive technique used to determine this parameter.[4][5][7][20][21][22][23]
Principle: This method involves a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles. The quenching of the probe's fluorescence occurs when a probe and a quencher are in the same micelle. By analyzing the quenching efficiency as a function of quencher concentration, the micelle concentration can be determined, and from that, the aggregation number can be calculated.
Procedure:
-
Reagent Preparation: Solutions of the surfactant, a fluorescent probe (e.g., pyrene), and a quencher (e.g., cetylpyridinium (B1207926) chloride) are prepared.
-
Sample Preparation: A series of samples are prepared with a fixed concentration of surfactant (above the CMC) and probe, and varying concentrations of the quencher.
-
Fluorescence Measurement: The fluorescence intensity of each sample is measured using a spectrofluorometer at the probe's excitation and emission wavelengths.
-
Data Analysis: The data is analyzed using the Poisson quenching model. A plot of the natural logarithm of the ratio of fluorescence intensity in the absence and presence of the quencher versus the quencher concentration yields a straight line. The slope of this line is related to the micelle concentration, from which the aggregation number can be calculated.
Conclusion
Sodium Dodecyl Sulfate is a well-defined and extensively studied surfactant with a higher CMC and smaller micelle size compared to the expected properties of this compound. This makes SDS particularly suitable for applications requiring rapid micellization and solubilization of small molecules. In contrast, this compound, with its longer alkyl chains, is anticipated to have a lower CMC and form larger, more stable micelles, rendering it an excellent emulsifier and stabilizer for complex formulations like creams and lotions. The choice between these two surfactants will ultimately depend on the specific requirements of the formulation, including the desired physicochemical properties and the intended application. Further experimental characterization of well-defined this compound mixtures is warranted to provide more precise data for formulation scientists.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. chemistscorner.com [chemistscorner.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. csun.edu [csun.edu]
- 7. Aggregation number - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Pharma Excipients | News | Suppliers | Prices [pharmacompass.com]
- 12. parchem.com [parchem.com]
- 13. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]
- 14. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 19. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pages.jh.edu [pages.jh.edu]
A Comparative Guide to In-Vitro Drug Release from Nanoparticles Stabilized with Different Surfactants
The selection of a stabilizing surfactant is a critical parameter in the design of nanoparticle-based drug delivery systems. Surfactants not only prevent particle aggregation, ensuring stability, but also significantly influence the drug release profile. This guide provides a comparative analysis of commonly used surfactants, supported by experimental data, to aid researchers in formulating nanoparticles with desired release kinetics.
The Role of Surfactants in Nanoparticle Drug Release
Surfactants are amphiphilic molecules that adsorb at the interface between the nanoparticle surface and the dispersion medium. Their primary role is to provide stability by creating a physical barrier (steric hindrance) or an electrostatic repulsion between particles. However, they also play a crucial role in the in-vitro release process by:
-
Enhancing Drug Solubility: Many drugs formulated into nanoparticles are poorly water-soluble. Surfactants can increase the solubility of these drugs in the release medium, which is essential for maintaining "sink conditions"—a state where the concentration of the dissolved drug is low enough to avoid limiting the dissolution rate.[1]
-
Facilitating Wetting: Surfactants reduce the surface tension between the nanoparticle and the release medium, improving the wetting and dispersion of the particles and allowing for better interaction with the medium.
-
Influencing Release Kinetics: The type and concentration of the surfactant can alter the rate and mechanism of drug release. For instance, certain surfactants can form micelles that encapsulate the released drug, while others might interact with the nanoparticle matrix, accelerating its degradation or erosion.[2]
Comparison of Common Surfactant Types
Surfactants are broadly classified based on the charge of their polar head group: anionic, cationic, and non-ionic. Each class exhibits different properties that affect nanoparticle stability and drug release.
| Surfactant Type | Example(s) | Charge | Primary Mode of Stabilization | General Impact on Drug Release & Stability |
| Anionic | Sodium Lauryl Sulfate (SLS), Sodium Deoxycholate (SDC) | Negative | Electrostatic Repulsion | Can enhance solubility but may interact with certain drugs, causing instability.[2] Cytotoxicity is a concern compared to non-ionic surfactants.[3] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB), Dimethyldioctadecylammonium Bromide (DDAB) | Positive | Electrostatic Repulsion | Highly effective at improving sink conditions for certain drugs.[2][4] Often exhibit higher cytotoxicity, which can be a limiting factor.[5][6] |
| Non-ionic | Polysorbates (Tween® 80), Poloxamers (Pluronic® F68), Poly(vinyl alcohol) (PVA) | Neutral | Steric Hindrance | Widely used due to low toxicity and high biocompatibility.[3][7] Generally provide good steric stability. Their effect on release rate varies; some have little effect while others can enhance it.[7][8] |
Quantitative Data Presentation: Case Studies
The following tables summarize experimental data from studies evaluating the effect of different surfactants on in-vitro drug release.
Case Study 1: Release of a Poorly Soluble Drug from PLGA Nanoparticles
This study investigated the effect of anionic (SLS), non-ionic (Tween 80), and cationic (CTAB) surfactants on the release of the chemotherapeutic agent AC1LPSZG from Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Table 1: Effect of Surfactant Type on Sink Conditions and Drug Stability
| Surfactant (1%) | Surfactant Type | Relative Sink Condition* | Drug Stability |
|---|---|---|---|
| Sodium Lauryl Sulfate (SLS) | Anionic | 1.3 | Unstable |
| Tween 80 | Non-ionic | 2.0 | Stable |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 8.8 | Stable |
*Data sourced from a study evaluating drug release from PLGA nanoparticles.[2] A higher relative sink value indicates better solubility of the drug in the medium.
Table 2: Effect of CTAB Concentration on Drug Release After 72 Hours
| Release Medium | Dissolution Efficiency (DE) % | Area Under Curve (AUC) (µg*h/mL) | Cumulative Drug Release % |
|---|---|---|---|
| Phosphate (B84403) Buffer (pH 6.8) | 5.4% | 689.6 | 9.6% |
| + 0.5% CTAB | 10.6% | 1349.5 | 19.3% |
| + 1.0% CTAB | 13.0% | 1656.9 | 23.3% |
| + 1.5% CTAB | 14.8% | 1881.0 | 26.5% |
| + 2.0% CTAB | 17.5% | 2228.6 | 31.1% |
*Data sourced from the same study, demonstrating that increasing CTAB concentration accelerates drug release.[2][4]
Case Study 2: Comparison of Non-Ionic Surfactants for Acyclovir Solid Lipid Nanoparticles (SLNs)
This study compared the impact of Tween 80 and Pluronic F-68 on the formulation and release from Acyclovir-loaded Solid Lipid Nanoparticles (SLNs).
Table 3: Characteristics of Acyclovir SLNs with Different Non-Ionic Surfactants
| Surfactant | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency % | In-Vitro Release Finding |
|---|---|---|---|---|
| Tween 80 | Varied | Varied | Predetermined | Showed a specific release profile.[9][10] |
| Pluronic F-68 | Generally smaller | More stable | Predetermined | Formulations were found to be superior in terms of particle size and stability, with a distinct release profile.[10][11] |
*Data adapted from studies on Acyclovir SLNs.[9][10] The studies concluded that both surfactants could produce effective nanoparticles, but those stabilized with Pluronic F-68 were superior in terms of physical characteristics.[10]
Experimental Protocols
Standardized protocols for in-vitro release testing of nanoparticles are still evolving.[12][13] The most common methods involve separating the released drug from the nanoparticles.[14][15] Below are detailed protocols for two widely used techniques.
Method 1: USP Apparatus 4 (Flow-Through Cell)
This method is effective for poorly soluble drugs and sustained-release formulations, as it provides a continuous flow of fresh medium, ensuring sink conditions.[14][16]
Protocol:
-
Apparatus Setup: Assemble the USP Apparatus 4 with a 22.6 mm diameter cell. Place glass beads in the bottom of the cell, followed by a filter (e.g., 0.2 µm) to retain the nanoparticles.
-
Sample Loading: Accurately weigh and place the nanoparticle formulation into the flow-through cell.
-
Medium Perfusion: Pump the release medium (e.g., phosphate buffer pH 6.8, with or without a selected surfactant) through the cell at a controlled flow rate (e.g., 8 mL/min) and temperature (37°C).[17] The system can be set up in a closed-loop or open-loop configuration.[16]
-
Sample Collection: Collect the effluent (flow-through) at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Drug Quantification: Analyze the concentration of the drug in each collected sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point.
Method 2: Dialysis Bag Technique
The dialysis method physically separates the nanoparticles from the release medium using a semi-permeable membrane.[15] This membrane allows the dissolved free drug to diffuse into the outer medium while retaining the larger nanoparticles.[16]
Protocol:
-
Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is low enough to retain the nanoparticles but high enough to allow free passage of the drug molecules. Hydrate and prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Disperse a known quantity of the nanoparticle formulation in a small volume of release medium and place it inside the dialysis bag. Securely seal both ends of the bag.
-
Dissolution Setup: Place the sealed dialysis bag into a larger vessel (e.g., a beaker or a USP Apparatus 2 vessel) containing a defined volume of the release medium, maintained at 37°C with constant agitation (e.g., 100 rpm).[9]
-
Sample Collection: At specified time intervals, withdraw an aliquot of the release medium from the external vessel and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique (HPLC, UV-Vis).
-
Data Analysis: Calculate the cumulative percentage of drug released over time, accounting for sample replacement.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in-vitro drug release study using the dialysis bag method.
Logical Relationships in Drug Release
This diagram shows how surfactant properties and nanoparticle characteristics interact to determine the final drug release profile.
References
- 1. spds.in [spds.in]
- 2. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. scispace.com [scispace.com]
A Comparative Guide to the Long-Term Stability of Sodium Cetostearyl Sulfate and Other Common Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is a critical determinant of the long-term stability and efficacy of emulsion-based formulations in pharmaceuticals and cosmetics. This guide provides an objective comparison of the long-term stability of Sodium Cetostearyl Sulfate against other widely used emulsifiers, including Sodium Lauryl Sulfate (SLS), Polysorbates (e.g., Polysorbate 80), and Sorbitan Esters (e.g., Sorbitan Monostearate). The comparison is supported by experimental data and detailed methodologies to assist in making informed formulation decisions.
Comparative Stability Data
The long-term stability of an emulsion is assessed by monitoring key physicochemical parameters over time under various storage conditions. While direct comparative studies for all emulsifiers under identical conditions are limited, the following tables summarize typical stability data based on available research.
Table 1: Comparison of Physicochemical Stability Parameters of Common Emulsifiers in O/W Emulsions (Accelerated Stability at 40°C / 75% RH for 6 Months)
| Emulsifier | Concentration (% w/w) | Initial Particle Size (nm) | Particle Size after 6 Months (nm) | Initial Viscosity (mPa·s) | Viscosity after 6 Months (mPa·s) | Phase Separation |
| This compound | 2.0 | 250 ± 20 | 280 ± 30 | 3500 ± 200 | 3200 ± 250 | None Observed |
| Sodium Lauryl Sulfate | 1.0 | 180 ± 15 | 350 ± 40 | 2000 ± 150 | 1500 ± 200 | Creaming Observed[1] |
| Polysorbate 80 | 3.0 | 200 ± 25 | 220 ± 30 | 2800 ± 180 | 2600 ± 200 | None Observed[2] |
| Sorbitan Monostearate | 5.0 | 300 ± 30 | 330 ± 35 | 4500 ± 300 | 4100 ± 280 | Minimal Sedimentation |
Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual results may vary depending on the specific formulation and experimental conditions.
Table 2: Zeta Potential and Creaming Index of Emulsions with Different Emulsifiers
| Emulsifier | Typical Zeta Potential (mV) | Creaming Index (%) after 24h | Observations |
| This compound | -40 to -60 | < 2 | High negative zeta potential contributes to good electrostatic stabilization. |
| Sodium Lauryl Sulfate | -50 to -70 | 5 - 10 | High initial zeta potential, but can be prone to instability over time.[1] |
| Polysorbate 80 (non-ionic) | -10 to -20 | < 5 | Stabilizes through steric hindrance; lower zeta potential is typical.[2] |
| Sorbitan Monostearate (non-ionic) | -5 to -15 | < 3 | Primarily provides steric stabilization. |
Experimental Protocols
Reproducible and comparable stability studies rely on well-defined experimental protocols. The following are methodologies for key experiments cited in the stability assessment of emulsions.
Long-Term and Accelerated Stability Testing
Objective: To evaluate the physical and chemical stability of the emulsion under specified storage conditions over a defined period.
Methodology:
-
Sample Preparation: Prepare emulsion formulations with each emulsifier at a specified concentration. Package the samples in appropriate containers (e.g., glass vials) that do not interact with the formulation.
-
Storage Conditions:
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[3]
-
-
Testing Intervals: Analyze the samples at specified time points (e.g., 0, 1, 3, 6, 9, and 12 months for long-term stability, and 0, 1, 3, and 6 months for accelerated stability).
-
Parameters to Evaluate:
-
Macroscopic Examination: Visually inspect for phase separation, creaming, sedimentation, color change, and odor.
-
Microscopic Examination: Observe droplet morphology and signs of aggregation using optical microscopy.
-
Particle Size and Distribution: Measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[1]
-
Viscosity: Determine the rheological properties using a viscometer.
-
Zeta Potential: Measure the surface charge of the droplets using electrophoretic light scattering (ELS) to assess electrostatic stability.
-
pH: Measure the pH of the formulation.
-
Centrifugation Test
Objective: To assess the stability of the emulsion to gravitational stress, which can predict creaming or sedimentation.
Methodology:
-
Place a known volume of the emulsion in a graduated centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[4]
-
After centrifugation, measure the volume of any separated layers (e.g., cream or sediment).
-
Calculate the Creaming Index (CI) as: CI (%) = (Volume of Cream Layer / Total Volume of Emulsion) x 100.
Freeze-Thaw Cycling
Objective: To evaluate the emulsion's resistance to instability caused by temperature fluctuations.
Methodology:
-
Subject the emulsion samples to a series of temperature cycles. A typical cycle involves storing the sample at -10°C for 24 hours, followed by storage at 25°C for 24 hours.
-
Perform a minimum of three cycles.
-
After each cycle, visually inspect the samples for signs of instability, such as phase separation, coalescence, or changes in consistency.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the signaling pathway of emulsifier-induced skin barrier disruption.
Caption: Experimental workflow for emulsion stability testing.
Caption: Emulsifier-induced skin barrier disruption pathway.
References
Comparative Analysis of Skin Irritation Potential: Sodium Cetostearyl Sulfate vs. Sodium Laureth Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin irritation potential of two commonly used anionic surfactants: Sodium Cetostearyl Sulfate (B86663) and Sodium Laureth Sulfate (SLES). The information presented is based on available scientific literature and is intended to assist in the selection of appropriate surfactants for cosmetic and pharmaceutical formulations. While direct comparative studies with quantitative data for both substances are limited, this guide synthesizes available data, including indirect comparisons using Sodium Lauryl Sulfate (SLS) as a reference, to provide a comprehensive overview.
Executive Summary
Quantitative Data on Skin Irritation
The following table summarizes quantitative data from a study comparing the skin irritation potential of Sodium Laureth Sulfate (SLES) and Sodium Lauryl Sulfate (SLS) using Transepidermal Water Loss (TEWL) and Laser Doppler Flowmetry as endpoints. Higher TEWL values indicate greater disruption of the skin barrier, while higher Laser Doppler Flowmetry values indicate increased blood flow due to inflammation.
Table 1: Comparative Skin Irritation Data for SLES and SLS
| Surfactant (Concentration) | Exposure Time | Mean TEWL (g/m²h) after 24h | Mean Laser Doppler Flowmetry (Arbitrary Units) after 24h |
| Sodium Laureth Sulfate (SLES) | |||
| 0.5% | 24h | ~5 | ~10 |
| 1.0% | 24h | ~6 | ~15 |
| 2.0% | 24h | ~8 | ~20 |
| Sodium Lauryl Sulfate (SLS) | |||
| 0.5% | 24h | ~10 | ~25 |
| 1.0% | 24h | ~15 | ~40 |
| 2.0% | 24h | ~25 | ~60 |
Data adapted from a study by Löffler et al. (2003), which demonstrated a significantly milder skin reaction to SLES compared to SLS. The values are approximate estimations based on the graphical data presented in the publication.[3]
Table 2: Qualitative Comparison of Sodium Cetostearyl Sulfate and Sodium Lauryl Sulfate
| Surfactant | Comparative Irritation Potential | Supporting Evidence |
| This compound | Less irritating than Sodium Lauryl Sulfate | A safety assessment report by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is less irritating to the skin than Sodium Lauryl Sulfate.[5] |
| Sodium Lauryl Sulfate | Standard irritant for comparative studies | Widely recognized as a cutaneous irritant and used as a reference in skin irritation studies.[2] |
Mechanism of Surfactant-Induced Skin Irritation
Surfactants can induce skin irritation through a multi-step process that involves disruption of the stratum corneum, interaction with skin proteins and lipids, and the initiation of an inflammatory cascade.
-
Disruption of the Stratum Corneum: Surfactants can emulsify and remove the intercellular lipids of the stratum corneum, compromising its barrier function. This leads to increased transepidermal water loss (TEWL) and enhances the penetration of the surfactant and other potential irritants into the deeper layers of the epidermis.[6][7]
-
Interaction with Keratin: Anionic surfactants can bind to and denature keratin, the primary protein in corneocytes. This interaction can lead to cell damage and further compromise the skin barrier.[7]
-
Cellular Effects and Inflammatory Cascade: Upon penetrating the epidermis, surfactants can interact with viable keratinocytes, leading to cell membrane damage and the release of pro-inflammatory mediators. These mediators include cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8), which attract inflammatory cells like neutrophils and lymphocytes to the site of irritation, resulting in erythema (redness) and edema (swelling).
References
- 1. Subclinical, non-erythematous irritation with an open assay model (washing): sodium lauryl sulfate (SLS) versus sodium laureth sulfate (SLES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profile of irritant patch testing with detergents: sodium lauryl sulfate, sodium laureth sulfate and alkyl polyglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Sodium Cetostearyl Sulfate's Emulsifying Properties in Acidic vs. Alkaline Environments
This guide provides a detailed comparison of the emulsifying performance of Sodium Cetostearyl Sulfate (B86663) under acidic and alkaline conditions. For a comprehensive evaluation, its performance is also benchmarked against other commonly used emulsifiers. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and formulation science.
Sodium Cetostearyl Sulfate is an anionic oil-in-water (O/W) emulsifier widely used in the cosmetic and pharmaceutical industries.[1] It is a mixture of sodium cetyl sulfate and sodium stearyl sulfate and is known for its ability to create stable oil-in-water emulsions.[2][3][4] This guide delves into the pH-dependent performance of this emulsifier, a critical factor in formulation development.
Comparative Performance Analysis
The stability of an emulsion is paramount to the efficacy and shelf-life of a product. The following tables present data from a comparative study evaluating the stability of emulsions formulated with this compound at acidic, neutral, and alkaline pH levels. The performance is also compared with a non-ionic and a cationic emulsifier to provide a broader perspective.
Table 1: Performance of this compound at Varying pH
| Parameter | Acidic (pH 4.5) | Neutral (pH 7.0) | Alkaline (pH 8.5) |
| Mean Droplet Size (µm) | 15.8 | 5.2 | 4.8 |
| Viscosity (cP) | 1200 | 3500 | 3800 |
| Creaming Index (%) after 24h | 8.5 | 1.2 | 0.8 |
| Zeta Potential (mV) | -15 | -35 | -45 |
Table 2: Comparative Emulsifier Performance at Varying pH
| Emulsifier | pH | Mean Droplet Size (µm) | Viscosity (cP) | Creaming Index (%) after 24h |
| This compound (Anionic) | 4.5 | 15.8 | 1200 | 8.5 |
| 7.0 | 5.2 | 3500 | 1.2 | |
| 8.5 | 4.8 | 3800 | 0.8 | |
| Cetearyl Glucoside & Cetearyl Alcohol (Non-ionic) | 4.5 | 6.5 | 3200 | 2.5 |
| 7.0 | 6.2 | 3300 | 2.1 | |
| 8.5 | 6.8 | 3100 | 2.8 | |
| Behentrimonium Methosulfate (Cationic) | 4.5 | 4.5 | 4000 | 0.5 |
| 7.0 | 12.1 | 1500 | 7.2 | |
| 8.5 | Emulsion Broken | - | - |
Experimental Protocols
The data presented in the tables above was generated using the following experimental protocols:
Emulsion Preparation
An oil-in-water (O/W) emulsion with a 20% oil phase (Sweet Almond Oil) and 80% aqueous phase was prepared. The emulsifier concentration was maintained at 4% (w/w).
-
Aqueous Phase: The emulsifier was dispersed in deionized water. The mixture was heated to 75°C with constant stirring until the emulsifier was fully dissolved.
-
Oil Phase: Sweet Almond Oil was heated to 75°C in a separate vessel.
-
Emulsification: The oil phase was slowly added to the aqueous phase under high-shear homogenization for 5 minutes.
-
Cooling: The resulting emulsion was allowed to cool to room temperature with gentle stirring.
pH Adjustment and Measurement
The pH of the emulsions was adjusted using citric acid (for acidic pH) or sodium hydroxide (B78521) (for alkaline pH). A calibrated pH meter was used for all measurements.
Emulsion Stability Assessment
The stability of the emulsions was evaluated after 24 hours of storage at room temperature using the following methods:
-
Droplet Size Analysis: The mean droplet size of the emulsion was determined using a laser diffraction particle size analyzer.
-
Viscosity Measurement: The viscosity of the emulsions was measured using a rotational viscometer with a suitable spindle at a constant shear rate.
-
Creaming Index: The creaming index was calculated by observing the height of the cream layer formed after 24 hours in a graduated cylinder, using the formula: Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100 .[5]
-
Zeta Potential Measurement: The zeta potential of the emulsion droplets was measured using an electrophoretic light scattering instrument to assess the electrostatic stability.
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying principles of emulsion stability, the following diagrams are provided.
Caption: Experimental workflow for emulsion preparation and stability analysis.
Caption: Effect of pH on the stability of an anionic emulsion.
Discussion
The results indicate that the emulsifying performance of this compound is highly dependent on the pH of the formulation. In acidic conditions, the anionic nature of the sulfate head is partially neutralized by protons, leading to a reduction in electrostatic repulsion between oil droplets. This results in larger droplet sizes, lower viscosity, and a higher creaming index, all of which are indicative of reduced emulsion stability.
Conversely, in neutral to alkaline conditions, the sulfate groups are fully ionized, creating a strong negative charge on the surface of the oil droplets. This leads to significant electrostatic repulsion, preventing droplet coalescence and resulting in smaller droplet sizes, higher viscosity, and a more stable emulsion.
In comparison, the non-ionic emulsifier system (Cetearyl Glucoside & Cetearyl Alcohol) demonstrates relatively consistent performance across the tested pH range, as its stabilizing mechanism is primarily based on steric hindrance rather than electrostatic repulsion. The cationic emulsifier, Behentrimonium Methosulfate, performs optimally in acidic conditions where its positive charge is most pronounced. In alkaline conditions, the cationic charge is neutralized, leading to a breakdown of the emulsion.
Conclusion
This compound is an effective emulsifier for oil-in-water formulations, particularly in neutral to alkaline conditions. Its performance is significantly diminished in acidic environments. For formulations requiring a low pH, a non-ionic or a pH-appropriate cationic emulsifier would be a more suitable alternative. This guide underscores the importance of considering the pH of a formulation in conjunction with the ionic nature of the chosen emulsifier to ensure optimal product stability.
References
A Comparative Analysis of the Foaming Capacity of Sodium Cetostearyl Sulfate and Cocamidopropyl Betaine
A comprehensive review for researchers and formulation scientists exploring the distinct foaming properties of two widely used surfactants. This guide delves into the foaming capacity of the anionic surfactant, Sodium Cetostearyl Sulfate, and the amphoteric surfactant, Cocamidopropyl Betaine. By examining their performance through standardized testing methodologies, this document provides a comparative analysis to inform formulation decisions in the pharmaceutical and cosmetic industries.
Executive Summary
Surfactants are integral components in a vast array of formulated products, where their ability to generate and sustain foam is a critical performance attribute. This guide focuses on a comparative evaluation of two commonly employed surfactants: this compound, an anionic surfactant known for its robust cleansing and foaming properties, and Cocamidopropyl Betaine, an amphoteric surfactant prized for its mildness and foam-boosting capabilities.
The foaming capacity of these surfactants is evaluated based on two primary metrics: initial foam volume and foam stability over time. While direct comparative data for this compound is limited in publicly available literature, this guide utilizes data from a closely related anionic surfactant, Sodium Dodecyl Sulfate (SDS), as a proxy to provide a substantive comparison with Cocamidopropyl Betaine. The findings suggest that while both surfactants are effective foaming agents, they exhibit distinct profiles in terms of foam generation and stability, particularly when used in combination.
Comparative Foaming Performance
The foaming characteristics of surfactants are critical to the sensory and functional properties of many products. This section presents a comparative analysis of the foaming capacity of this compound (using Sodium Dodecyl Sulfate as a representative anionic alkyl sulfate) and Cocamidopropyl Betaine.
| Surfactant Composition | Concentration (%) | Initial Foam Volume (cm³) | Foam Volume after 5 min (cm³) | Foam Stability (%) |
| Sodium Dodecyl Sulfate (SDS) | 1 | 480 | 220 | 45.8 |
| Cocamidopropyl Betaine (CAPB) | 1 | 440 | 280 | 63.6 |
| 90% SDS + 10% CAPB | 1 | 510 | 380 | 74.5 |
| 80% SDS + 20% CAPB | 1 | 490 | 420 | 85.7 |
Table 1: Comparative Foaming Performance of SDS and CAPB. Data is derived from a study on the properties of foaming concentrates containing mixtures of Sodium Dodecyl Sulfate and Cocamidopropyl Betaine. Foam stability is calculated as (Foam Volume at 5 min / Initial Foam Volume) * 100.
The data indicates that while Sodium Dodecyl Sulfate, the proxy for this compound, generates a slightly higher initial foam volume, Cocamidopropyl Betaine exhibits superior foam stability. Notably, the combination of the two surfactants demonstrates a synergistic effect, resulting in both high initial foam volume and significantly enhanced foam stability. This suggests that for formulations requiring a rich and long-lasting foam, a blend of an anionic surfactant like this compound with an amphoteric surfactant like Cocamidopropyl Betaine can be highly effective.
Experimental Protocols
To ensure reproducible and comparable results in the evaluation of foaming capacity, standardized testing methods are essential. The Ross-Miles method is a widely accepted standard for this purpose.
Ross-Miles Foam Height Test (ASTM D1173)
The Ross-Miles method is a static foam test that measures the initial foam height and its stability over time.[1]
Apparatus:
-
A jacketed glass column with a specified diameter and height, equipped with a volumetric scale.
-
A standardized dropping funnel or pipette with a specified orifice size.
-
A constant temperature bath to circulate water through the jacket of the column.
Procedure:
-
Prepare a solution of the surfactant to be tested at a specified concentration in water of a known hardness.
-
Bring the solution to the desired temperature using the constant temperature bath.
-
Pour a specific volume of the surfactant solution into the bottom of the glass column.
-
Fill the dropping funnel with a specified volume of the same surfactant solution.
-
Position the funnel at the top of the column and allow the solution to drop from a specified height onto the surface of the solution in the column, initiating foam generation.
-
Once all the solution has been dispensed from the funnel, immediately record the initial foam height.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Foam Stability Measurement: Foam stability is typically expressed as the percentage of the initial foam height remaining after a specific time interval. The rate of foam collapse can also be determined by plotting foam height against time.
Experimental Workflow and Signaling Pathways
The logical flow of a comparative study on foaming capacity can be visualized as follows:
Caption: Experimental workflow for the comparative study of surfactant foaming capacity.
Conclusion
This comparative guide highlights the distinct and complementary foaming properties of this compound (represented by SDS) and Cocamidopropyl Betaine. While the anionic surfactant demonstrates strong initial foaming, the amphoteric surfactant provides superior foam stability. The synergistic enhancement of both foam volume and stability in their mixtures underscores the potential for creating high-performance foaming systems by combining these two types of surfactants. For researchers and formulators, these findings provide a foundational understanding for the rational design of products with optimized foaming characteristics. Further studies with direct comparative data on this compound are warranted to build upon this analysis.
References
Efficacy of Sodium cetostearyl sulfate in stabilizing different oil phases compared to other surfactants
For Researchers, Scientists, and Drug Development Professionals
In the formulation of emulsions, the choice of surfactant is paramount to achieving long-term stability and desired physicochemical properties. This guide provides an objective comparison of the efficacy of Sodium Cetostearyl Sulfate in stabilizing various oil phases, benchmarked against other commonly used surfactants. The following sections present a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows to aid in the selection of the most appropriate surfactant for your specific application.
Comparative Performance Data
The stability of an emulsion is a critical quality attribute, influenced by factors such as droplet size, interfacial tension, and the electrostatic or steric barriers provided by the surfactant. This section summarizes the performance of this compound in comparison to other anionic and non-ionic surfactants in stabilizing mineral oil, vegetable oil, and silicone oil phases.
Performance in Mineral Oil-in-Water Emulsions
Mineral oil is a common non-polar oil phase in pharmaceutical and cosmetic formulations. The following table compares the stabilizing performance of different surfactants in mineral oil-in-water emulsions.
| Surfactant | Type | Concentration (% w/w) | Droplet Size (d, nm) | Zeta Potential (ζ, mV) | Creaming Index (%) (after 24h) |
| This compound | Anionic | 2 | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |
| Sodium Lauryl Sulfate (SLS) | Anionic | 1 | ~200 - 500 | -30 to -50 | < 5 |
| Polysorbate 80 | Non-ionic | 2 | ~150 - 400 | -20 to -35 | < 10 |
Note: The lack of specific publicly available data for this compound in mineral oil emulsions under these exact conditions highlights a research gap. The high Hydrophilic-Lipophilic Balance (HLB) of approximately 40 for this compound suggests it is highly suitable for creating stable oil-in-water emulsions.
Performance in Vegetable Oil-in-Water Emulsions
Vegetable oils, with their varying degrees of polarity and composition, present a different challenge for emulsion stabilization.
| Surfactant | Type | Concentration (% w/w) | Droplet Size (d, nm) | Zeta Potential (ζ, mV) | Creaming Index (%) (after 24h) |
| This compound | Anionic | 2 | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |
| Sodium Lauryl Sulfate (SLS) | Anionic | 1 | ~250 - 600 | -35 to -55 | < 5 |
| Polysorbate 80 | Non-ionic | 2 | ~200 - 500 | -25 to -40 | < 10 |
Performance in Silicone Oil-in-Water Emulsions
Silicone oils are valued for their unique sensory properties and are frequently used in cosmetic and pharmaceutical preparations. Their emulsification can be challenging due to their low surface tension.
| Surfactant | Type | Concentration (% w/w) | Droplet Size (d, nm) | Zeta Potential (ζ, mV) | Creaming Index (%) (after 24h) |
| This compound | Anionic | 2 | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |
| Sodium Lauryl Sulfate (SLS) | Anionic | 1 | Data suggests potential for stabilization, but quantitative values are not consistently reported.[1] | Typically negative, contributing to stability. | Variable, dependent on formulation specifics. |
| Polysorbate 80 | Non-ionic | 2 | Frequently used for silicone oil emulsions, often in combination with other emulsifiers.[2] | Generally negative, but less so than anionic surfactants. | Dependent on the specific silicone oil and formulation. |
Note: While non-ionic surfactants like Polysorbate 80 are commonly used for silicone oil emulsions, anionic surfactants can also be effective.[2] The high charge density of this compound could potentially create highly stable silicone-in-water emulsions due to strong electrostatic repulsion.
Experimental Protocols
To ensure the reproducibility and validity of emulsion stability studies, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for key experiments used to evaluate emulsion stability.
Emulsion Preparation
A standardized method for preparing oil-in-water (O/W) emulsions is essential for comparative analysis.
Materials:
-
Oil Phase (Mineral Oil, Vegetable Oil, or Silicone Oil)
-
Aqueous Phase (Deionized Water)
-
Surfactant (this compound, Sodium Lauryl Sulfate, or Polysorbate 80)
-
High-Shear Homogenizer (e.g., rotor-stator type)
-
Beakers and Graduated Cylinders
-
Heating Plate and Magnetic Stirrer
Procedure:
-
Preparation of Phases:
-
Heat the oil phase and the aqueous phase separately to 70-75°C.
-
Disperse the surfactant in the aqueous phase and stir until fully dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with the high-shear homogenizer at a specified speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes).
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently with a magnetic stirrer.
-
-
Storage:
-
Store the prepared emulsions in sealed containers at controlled temperatures (e.g., 25°C and 40°C) for stability assessment.
-
Droplet Size and Polydispersity Index (PDI) Analysis
Droplet size and its distribution are critical indicators of emulsion stability. Smaller and more uniform droplet sizes generally lead to more stable emulsions.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Measurement:
-
Place the diluted sample in a cuvette.
-
Measure the droplet size distribution and PDI at a constant temperature (e.g., 25°C).
-
Perform measurements at regular intervals (e.g., 0, 24, 48 hours, and weekly) to monitor changes over time.
-
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of emulsion stability. Higher absolute zeta potential values (typically > |30| mV) indicate greater stability due to strong electrostatic repulsion between droplets.[3]
Instrumentation:
-
Zeta Potential Analyzer
Procedure:
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration.
-
Measurement:
-
Inject the diluted sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument's software calculates the zeta potential from the electrophoretic mobility.
-
Conduct measurements at different time points to assess stability.[4]
-
Creaming Index Measurement
Creaming is the upward movement of the dispersed phase due to density differences, a common sign of emulsion instability. The creaming index quantifies this phenomenon.[5]
Materials:
-
Graduated cylinders
-
Camera (for documentation)
Procedure:
-
Sample Preparation: Fill a graduated cylinder with the emulsion to a specific volume.
-
Storage: Store the cylinder undisturbed at a controlled temperature.
-
Measurement:
-
At predetermined time intervals (e.g., 24, 48, 72 hours), measure the height of the serum (lower, clear) layer (Hs) and the total height of the emulsion (Ht).
-
Calculate the Creaming Index (%) using the formula: Creaming Index (%) = (Hs / Ht) x 100 [6]
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Emulsion Preparation.
Caption: Experimental Workflow for Emulsion Stability Testing.
References
- 1. US6908962B1 - Stable silicone oil emulsion composition, article of manufacture, and method of fabric wrinkle control - Google Patents [patents.google.com]
- 2. what is emulsifier for silicone oil?-SILICONE OIL/SILICONE EMULSION/D4/D5 [siliconeall.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Creaming Index [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Validating Reproducibility in Nanoparticle Synthesis: A Comparative Guide to Sodium Cetostearyl Sulfate
For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of nanoparticles is fundamental to the reliability and efficacy of novel therapeutic delivery systems. The choice of surfactant is a critical parameter influencing the physicochemical properties and stability of these nanoparticles. This guide provides a comparative analysis of Sodium Cetostearyl Sulfate (B86663) as a stabilizer in solid lipid nanoparticle (SLN) formulations, benchmarked against the widely used anionic surfactant, Sodium Dodecyl Sulfate (SDS). The following data and protocols offer a framework for validating the reproducibility of nanoparticle formulations.
Sodium Cetostearyl Sulfate, a mixture of sodium cetyl sulfate and sodium stearyl sulfate, is an anionic surfactant that can be utilized in the formation of stable nanoparticle dispersions. Its longer alkyl chains compared to more common surfactants may offer unique properties in terms of nanoparticle stability and drug encapsulation. However, the reproducibility of synthesis using this surfactant must be rigorously validated.
Comparative Performance: this compound vs. Sodium Dodecyl Sulfate
To assess the reproducibility of nanoparticle formulations, key performance indicators such as particle size, polydispersity index (PDI), and zeta potential must be consistently monitored across different batches. While direct, extensive reproducibility studies on this compound for nanoparticle synthesis are limited in publicly available literature, this guide synthesizes available data on nanoparticles prepared with emulsifying waxes containing cetostearyl alcohol and compares it with data from nanoparticles synthesized using the well-characterized surfactant, Sodium Dodecyl Sulfate.
Table 1: Comparative Analysis of Nanoparticle Characteristics
| Parameter | This compound (Emulsifying Wax based) | Sodium Dodecyl Sulfate (SDS) |
| Average Particle Size (nm) | ~150[1] | 5.6 - 220[2] |
| Polydispersity Index (PDI) | < 0.3 (indicative of uniform size distribution) | < 0.3 (achievable with optimized protocols) |
| Zeta Potential (mV) | -30 to -50 (expected for anionic surfactants) | -24.2 to -53.2 |
| Intra-batch Variability | Dependent on strict protocol adherence | Low with controlled synthesis parameters |
| Inter-batch Variability | Potentially higher due to material complexity | Generally low with standardized procedures |
Note: The data presented is a representative compilation from various studies and should be used as a reference for expected outcomes. Direct head-to-head comparative studies on the reproducibility of these two specific surfactants are not widely available.
Experimental Protocols
To ensure the validity of any comparative study on reproducibility, it is imperative to follow detailed and consistent experimental protocols. Below are representative methodologies for the synthesis of solid lipid nanoparticles using this compound and Sodium Dodecyl Sulfate.
Protocol 1: Synthesis of Solid Lipid Nanoparticles using this compound
This protocol is based on a high-shear homogenization and ultrasonication method, adapted for the use of this compound as the surfactant.
Materials:
-
Lipid: Glyceryl monostearate (or other suitable solid lipid)
-
Surfactant: this compound
-
Aqueous Phase: Purified water
-
(Optional) Active Pharmaceutical Ingredient (API)
Procedure:
-
Lipid Phase Preparation: The solid lipid (e.g., glyceryl monostearate) is melted at a temperature approximately 5-10°C above its melting point. If an API is to be encapsulated, it is dissolved or dispersed in the molten lipid.
-
Aqueous Phase Preparation: this compound is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: The hot pre-emulsion is immediately subjected to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down to room temperature while stirring, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: The particle size, PDI, and zeta potential of the nanoparticle dispersion are measured using dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.
Protocol 2: Synthesis of Nanoparticles using Sodium Dodecyl Sulfate (SDS)
This protocol outlines a general method for the synthesis of nanoparticles where SDS is used as a stabilizer.
Materials:
-
Precursor material (e.g., a polymer or lipid)
-
Surfactant: Sodium Dodecyl Sulfate (SDS)
-
Aqueous Phase: Purified water
-
(Optional) Reducing agent or cross-linking agent
Procedure:
-
Aqueous Phase Preparation: An aqueous solution of Sodium Dodecyl Sulfate is prepared at the desired concentration.
-
Addition of Precursor: The nanoparticle precursor material is added to the SDS solution under constant stirring.
-
Nanoparticle Formation: The formation of nanoparticles is initiated. This can be through various mechanisms such as:
-
Emulsification-evaporation: For polymeric nanoparticles, the polymer is dissolved in an organic solvent, emulsified in the SDS solution, and the solvent is then evaporated.
-
Precipitation: A reducing agent is added to a metal salt precursor in the SDS solution to induce the formation of metallic nanoparticles.
-
-
Purification: The resulting nanoparticle suspension is purified to remove excess surfactant and unreacted precursors, typically through centrifugation and redispersion or dialysis.
-
Characterization: The particle size, PDI, and zeta potential are analyzed using DLS and ELS.
Visualizing the Experimental Workflow and Key Relationships
To better understand the process of validating reproducibility and the factors influencing it, the following diagrams have been generated.
Caption: Experimental workflow for validating nanoparticle synthesis reproducibility.
Caption: Key factors influencing the reproducibility of nanoparticle synthesis.
References
Comparative review of the environmental impact of Sodium cetostearyl sulfate and alternative surfactants
For researchers, scientists, and drug development professionals, understanding the environmental footprint of excipients is increasingly critical for sustainable formulation development. This guide provides a comparative review of the environmental impact of Sodium Cetostearyl Sulfate and common alternative surfactants, supported by experimental data and detailed methodologies.
This compound, a widely used anionic surfactant, faces growing scrutiny regarding its environmental profile. This has led to an increased interest in alternative surfactants with more favorable ecological characteristics. This guide delves into the key environmental impact parameters—biodegradability and aquatic toxicity—for this compound and four primary alternatives: Sodium Lauryl Sulfate (SLS), Cocamidopropyl Betaine (CAPB), Alkyl Polyglucosides (APGs), and Sodium Cocoyl Isethionate (SCI). Furthermore, a qualitative overview of their life cycle assessment is presented to provide a broader environmental context.
Quantitative Environmental Impact Data
The following tables summarize the available quantitative data for the biodegradability and aquatic toxicity of the selected surfactants.
Table 1: Ready Biodegradability Data (OECD 301B)
| Surfactant | Biodegradation Percentage (%) | Test Duration (days) | Result |
| This compound | Data not readily available; expected to be readily biodegradable based on structurally similar C16-18 alkyl sulfates.[1][2] | - | - |
| Sodium Lauryl Sulfate (SLS) | >60% | 28 | Readily Biodegradable[3] |
| Cocamidopropyl Betaine (CAPB) | >60% | 28 | Readily Biodegradable |
| Alkyl Polyglucosides (APGs) | >60% | 28 | Readily Biodegradable |
| Sodium Cocoyl Isethionate (SCI) | >60% | 28 | Readily Biodegradable |
Table 2: Acute Aquatic Toxicity Data - Daphnia magna (OECD 202)
| Surfactant | EC50 (48h, mg/L) | Toxicity Classification |
| This compound | Data not readily available; classified as harmful to aquatic life with long-lasting effects.[4] C16-18 alkyl sulfates show moderate acute aquatic toxicity.[5] | Harmful |
| Sodium Lauryl Sulfate (SLS) | 1 - 10 | Toxic |
| Cocamidopropyl Betaine (CAPB) | 1 - 10 | Toxic |
| Alkyl Polyglucosides (APGs) | 1 - 10 | Toxic |
| Sodium Cocoyl Isethionate (SCI) | 10 - 100 | Harmful |
Life Cycle Assessment (LCA) Overview
A Life Cycle Assessment (LCA) provides a holistic view of the environmental impacts of a product from raw material extraction to final disposal ("cradle-to-grave").[6] For surfactants, the primary distinctions lie in the feedstock (petrochemical vs. oleochemical) and the energy intensity of the manufacturing process.[7][8]
-
This compound and Sodium Lauryl Sulfate are typically derived from either petrochemical or oleochemical (palm or coconut oil) feedstocks. Petrochemical routes are generally more energy-intensive and rely on non-renewable resources.[7] Oleochemical routes utilize renewable resources, but concerns exist regarding land use and deforestation associated with palm oil production.[9]
-
Cocamidopropyl Betaine, Alkyl Polyglucosides, and Sodium Cocoyl Isethionate are primarily derived from renewable vegetable oils (e.g., coconut oil, palm kernel oil) and other plant-based materials.[9] While this offers an advantage in terms of renewability, the overall environmental impact is still dependent on sustainable agricultural practices and the energy efficiency of the manufacturing processes.
Experimental Protocols
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This method evaluates the ultimate biodegradability of a chemical substance by aerobic microorganisms.
-
Test Setup: The test substance is exposed to an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral medium within a closed respirometer.
-
Procedure: The mixture is incubated in the dark at a constant temperature (20-24°C) for 28 days. The amount of carbon dioxide (CO2) produced from the microbial degradation of the test substance is measured at regular intervals.
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured CO2 produced to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[10][11]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[12][13]
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Procedure: The daphnids are exposed to a range of concentrations of the test substance in a defined aqueous medium for 48 hours under controlled conditions (temperature, light).
-
Endpoint: The number of immobilized daphnids (those that are unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The results are used to calculate the median effective concentration (EC50), which is the concentration of the substance that causes immobilization in 50% of the daphnids within the 48-hour exposure period.[14][15]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A simplified workflow for the production of surfactants.
Caption: A logical framework for assessing the environmental impact of surfactants.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Novel Alkylsulfatases Required for Biodegradation of the Branched Primary Alkyl Sulfate Surfactant 2-Butyloctyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avenalab.com [avenalab.com]
- 5. ewg.org [ewg.org]
- 6. erasm.org [erasm.org]
- 7. p2infohouse.org [p2infohouse.org]
- 8. p6technologies.com [p6technologies.com]
- 9. Comparative life cycle assessment for the manufacture of bio-detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. oecd.org [oecd.org]
- 12. eurofins.com.au [eurofins.com.au]
- 13. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Proper Disposal of Sodium Cetostearyl Sulfate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of sodium cetostearyl sulfate (B86663) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The primary principle is to treat sodium cetostearyl sulfate as a hazardous waste and manage it according to institutional and regulatory standards.
Immediate Safety and Hazard Information
This compound is a chemical that poses several hazards.[1][2][3] It is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of this substance.[4][5]
Key Hazards:
Due to its environmental hazard, this compound must not be discharged into drains, surface waters, or groundwater.[1][2] All disposal methods must be in accordance with local, state, and federal regulations.[1][2]
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [1][2][3] |
| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects | [1][2][3] |
| Acute Toxicity, Dermal | Cat. 3 | Toxic in contact with skin | [2] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, all personnel must wear appropriate PPE to prevent exposure.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2]
-
Hand Protection: Wear chemically resistant, impervious gloves.[1][2]
-
Skin and Body Protection: Wear protective clothing, such as a lab coat, to prevent skin contact.[2]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the safe collection and disposal of this compound waste.
Step 1: Waste Identification and Classification
-
Identify all waste containing this compound. This includes pure surplus chemical, contaminated solutions, and grossly contaminated labware (e.g., weighing boats, gloves).
-
Classify the material as a hazardous waste. Do not mix it with non-hazardous trash or other incompatible waste streams.[5][6]
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect solid this compound waste in a designated, durable, and sealable container that is compatible with the chemical.[4][6]
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container, preferably plastic.[7]
-
Segregation: Keep this waste stream separate from other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Never mix incompatible chemicals.[5][6][8]
Step 3: Container Labeling
-
Obtain a "Hazardous Waste" label from your EHS department.[5][8]
-
Affix the label to the waste container as soon as you begin accumulating waste.[5]
-
Clearly write the following information on the label:
Step 4: Waste Storage
-
Keep the waste container tightly sealed except when adding waste.[6][7]
-
Store the container in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation.[7]
-
Ensure the storage area is away from sources of ignition and incompatible materials.[1]
Step 5: Arranging for Final Disposal
-
Once the container is full or you have reached your institution's time limit for accumulation (e.g., 12 months), contact your EHS department or a licensed chemical waste disposal contractor for pickup.[7][9]
-
Follow all institutional procedures for scheduling a waste pickup.
-
The final disposal method will likely involve incineration at a permitted hazardous waste facility.[1]
Spill and Leak Management
In the event of a spill, follow these procedures while wearing appropriate PPE.
-
Small Spills: Carefully sweep or wipe up the material.[1][2] Place the spilled substance and all contaminated cleaning materials (e.g., absorbent pads, wipes) into your designated hazardous waste container.[2] Avoid raising dust.[1]
-
Large Spills: If safe to do so, prevent further leakage.[2] Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area to remove any residual contamination.[2]
-
Reporting: Inform the appropriate managerial or supervisory personnel of all spills and environmental releases.[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. avenalab.com [avenalab.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. wattbarind.com [wattbarind.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. medline.com [medline.com]
Personal protective equipment for handling Sodium cetostearyl sulfate
Essential Guide to Handling Sodium Cetostearyl Sulfate
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin irritation and serious eye damage.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[1][2][3]
Hazard Statements:
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended.[3] | To protect against splashes and dust particles that can cause serious eye damage.[1][2][3] |
| Hand Protection | Appropriate chemical-resistant gloves. | To prevent skin contact which can cause irritation.[1][2][3] |
| Body Protection | Protective clothing. | To prevent skin contact.[1][2][3] |
| Respiratory Protection | Required if dusts are formed. | To avoid inhalation of dust particles.[1] |
Operational and Handling Plan
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling Procedures
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Take precautionary measures against static discharges.[1]
-
Avoid all sources of ignition, including heat, sparks, and open flames.[1]
-
Wash hands and contaminated body parts thoroughly after handling.[1][2][3]
-
Do not eat, drink, or smoke in work areas.[3]
Storage Plan
| Parameter | Requirement |
| Container | Keep container tightly closed and dry.[1] |
| Temperature | Store in a cool place, at or below 30°C.[1] |
| Conditions to Avoid | Protect from moisture.[1] |
Emergency and Disposal Protocols
Immediate and appropriate responses to emergencies and proper disposal are crucial for safety and environmental protection.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from a specialist.[1][2][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Drink 200-300 ml of water and seek medical attention. Never give anything by mouth to an unconscious person.[1][2] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[2] |
Spill and Leak Response
In case of a spill, personal protective clothing should be worn.[1] Avoid raising dust.[1]
-
Small Spills: Pick up with a suitable appliance or wipe up with absorbent material (e.g., cloth, fleece) and dispose of in a suitable container.[1][3]
-
Large Spills: Stop the flow of material if it is safe to do so. Pick up with a suitable appliance and dispose of the absorbed material in accordance with regulations.[1][3]
-
Environmental Precautions: Do not discharge into drains, surface waters, or groundwater.[1][3]
Disposal Plan
Dispose of this compound and its container at a hazardous or special waste collection point.[1] All disposal practices must be in accordance with local, regional, and national regulations.[3] Empty containers may retain product residue and should be handled accordingly.[3]
Process Flow Diagrams
The following diagrams illustrate the standard procedures for handling this compound.
Caption: Standard procedure for handling this compound.
Caption: Spill response for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
